Martynoside
Beschreibung
isolated from Verbena bipinnatifida Nutt; structure in first source
Structure
3D Structure
Eigenschaften
IUPAC Name |
[(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40O15/c1-15-24(36)25(37)26(38)31(43-15)46-29-27(39)30(42-11-10-17-5-8-20(40-2)19(34)12-17)44-22(14-32)28(29)45-23(35)9-6-16-4-7-18(33)21(13-16)41-3/h4-9,12-13,15,22,24-34,36-39H,10-11,14H2,1-3H3/b9-6+/t15-,22+,24-,25+,26+,27+,28+,29+,30+,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWAYPFRKDSFCL-CNMJWYMJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)OC)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)OC)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415748 | |
| Record name | Martynoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67884-12-2 | |
| Record name | Martynoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67884-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Martynoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067884122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Martynoside | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=729643 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Martynoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Martynoside: A Technical Guide to its Core Biological Activities and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Martynoside, a phenylpropanoid glycoside found in several medicinal plants, has emerged as a promising natural compound with a diverse range of biological activities. This technical guide provides an in-depth overview of the core pharmacological properties of this compound, focusing on its anti-inflammatory, antioxidant, anti-cancer, and chemoprotective effects. Detailed summaries of its mechanisms of action, including its modulation of key signaling pathways, are presented. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to facilitate further investigation and therapeutic application.
Chemical and Physical Properties
This compound is a complex glycoside with the molecular formula C₃₁H₄₀O₁₅ and a molecular weight of 652.6 g/mol .[1] Its chemical structure consists of a central glucose moiety linked to a rhamnose sugar, a caffeoyl group, and a hydroxytyrosol aglycone. This intricate structure is crucial for its biological activities.
| Property | Value | Reference |
| Molecular Formula | C₃₁H₄₀O₁₅ | [1] |
| Molecular Weight | 652.6 g/mol | [1] |
| IUPAC Name | [(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | [1] |
| CAS Number | 67884-12-2 | [1] |
Core Biological Activities and Quantitative Data
This compound exhibits a spectrum of pharmacological effects, with significant potential in several therapeutic areas. The following table summarizes its key biological activities and associated quantitative data.
| Biological Activity | Cell Line/Model | Key Findings | Quantitative Data | Reference |
| Anti-estrogenic Activity | HeLa, MCF-7, Ishikawa, KS483 cells | Antagonizes both ERα and ERβ. Increases IGFBP3 levels via the ER-pathway. Induces nodule mineralization in osteoblasts. Shows antiproliferative effect on endometrial cells. | - | [1] |
| Chemoprotective Activity | Ex vivo bone marrow cells; Mouse models of melanoma and colon cancer | Protects bone marrow cells from 5-fluorouracil (5-FU)-induced cell death and inflammation. Increases the number of bone marrow nucleated cells, leukocytes, and platelets in 5-FU-treated mice without compromising anti-tumor activity. | - | |
| Ribosome Biogenesis Rescue | In vitro and in vivo models | Binds to ribosomal protein L27a (RPL27A) and stabilizes it, rescuing 5-FU-impaired ribosome biogenesis. | Dissociation constant (Kd) for RPL27A: 16.6 μmol/L | [] |
| Antioxidant Activity | Chemical assays | Scavenges hydroxyl radicals (˙OH), total reactive oxygen species (ROS), and peroxynitrite (ONOO⁻). | IC₅₀ (˙OH): 7.10 ± 0.01 μMIC₅₀ (total ROS): 67.12 ± 0.02 μMIC₅₀ (ONOO⁻): 4.91 ± 0.06 μM | [3] |
| Anti-inflammatory Activity | Macrophages | Downregulates the TNF signaling pathway. | - |
Mechanisms of Action and Signaling Pathways
This compound exerts its biological effects through the modulation of multiple signaling pathways.
Modulation of Estrogen Receptor Signaling
This compound acts as a selective estrogen receptor modulator (SERM). It antagonizes both estrogen receptor alpha (ERα) and beta (ERβ), with a more pronounced effect on reversing the action of estradiol through ERα.[1] In breast cancer cells, this anti-estrogenic activity leads to an increase in Insulin-like Growth Factor Binding Protein 3 (IGFBP3) levels, contributing to its anti-proliferative effects.[1]
Rescue of Ribosome Biogenesis via RPL27A Stabilization
In the context of chemotherapy-induced myelosuppression, this compound demonstrates a unique protective mechanism. It directly binds to and stabilizes the ribosomal protein L27a (RPL27A).[] The chemotherapeutic agent 5-fluorouracil (5-FU) can induce the ubiquitination and subsequent degradation of RPL27A, impairing ribosome biogenesis and leading to bone marrow cytotoxicity. This compound prevents this degradation, thereby restoring ribosome function and promoting the survival of hematopoietic cells.[][4][5]
Downregulation of the TNF Signaling Pathway
This compound has been shown to protect against 5-FU-induced cell death and inflammation by down-regulating the Tumor Necrosis Factor (TNF) signaling pathway. While the precise molecular interactions are still under investigation, it is understood that this compound's intervention in this pathway contributes to its anti-inflammatory and cytoprotective effects. The TNF-α signaling cascade typically involves the activation of downstream pathways such as NF-κB and MAPK, leading to the production of pro-inflammatory cytokines. This compound is believed to attenuate this response, thereby reducing inflammation-mediated tissue damage.
Experimental Protocols
This section provides an outline of key experimental methodologies that can be employed to study the biological activities of this compound.
Isolation and Purification of this compound from Rehmannia glutinosa
-
Extraction: Dried and powdered roots of Rehmannia glutinosa are extracted with 80% ethanol under reflux. The solvent is then removed under reduced pressure to obtain a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The n-butanol fraction, which is rich in glycosides, is collected.
-
Chromatography: The n-butanol fraction is subjected to column chromatography on a macroporous resin (e.g., D101). The column is eluted with a gradient of ethanol in water (e.g., 0%, 30%, 50%, 70%, and 95% ethanol).
-
Further Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) and further purified by repeated column chromatography on silica gel and/or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
-
Structure Elucidation: The structure of the purified compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS).
Estrogenic/Antiestrogenic Activity Assessment using a Luciferase Reporter Gene Assay
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) or breast cancer (MCF-7) cells are cultured in appropriate media. Cells are transiently co-transfected with an estrogen response element (ERE)-driven luciferase reporter plasmid and an expression vector for either ERα or ERβ. A Renilla luciferase plasmid is often co-transfected as an internal control for transfection efficiency.
-
Treatment: After transfection, cells are treated with varying concentrations of this compound in the presence or absence of 17β-estradiol (E2). A vehicle control and a known anti-estrogen (e.g., ICI 182,780) are included as negative and positive controls, respectively.
-
Luciferase Assay: Following a 24-48 hour incubation period, cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The results are expressed as a percentage of the activity observed with E2 alone to determine the agonistic or antagonistic effects of this compound.
Transcriptome Analysis of this compound-Treated Bone Marrow Cells
-
Cell Culture and Treatment: Bone marrow nucleated cells (BMNCs) are isolated from mice and cultured. The cells are treated with 5-FU in the presence or absence of this compound for a specified period.
-
RNA Extraction: Total RNA is extracted from the treated and control cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer.
-
Library Preparation and Sequencing: RNA-sequencing libraries are prepared from the extracted RNA using a commercial kit (e.g., NEBNext Ultra RNA Library Prep Kit for Illumina). The libraries are then sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: The raw sequencing reads are processed to remove low-quality reads and adapters. The cleaned reads are then aligned to the reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated by this compound treatment in the context of 5-FU exposure. Pathway analysis and gene ontology enrichment analysis are then used to interpret the biological significance of the differentially expressed genes.
In Vivo Chemoprotective Activity Assessment in a Mouse Model
-
Animal Model: Female C57BL/6 mice are used. Myelosuppression is induced by intraperitoneal injection of 5-fluorouracil (5-FU).
-
Treatment Protocol: Mice are divided into several groups: a control group, a 5-FU only group, and groups treated with 5-FU plus different doses of this compound. This compound is typically administered orally or intraperitoneally for a specified number of days before and/or after 5-FU injection.
-
Monitoring: The body weight, survival rate, and general health of the mice are monitored daily.
-
Hematological Analysis: At the end of the experiment, blood samples are collected for complete blood count (CBC) analysis to determine the numbers of white blood cells, red blood cells, and platelets.
-
Bone Marrow Analysis: Femurs and tibias are harvested, and bone marrow cells are flushed out. The total number of bone marrow nucleated cells (BMNCs) is counted. Flow cytometry can be used to analyze specific hematopoietic cell populations.
-
Statistical Analysis: The data from the different treatment groups are compared using appropriate statistical tests to determine the chemoprotective effect of this compound.
Conclusion and Future Directions
This compound is a multifaceted natural product with significant therapeutic potential. Its ability to modulate key signaling pathways involved in inflammation, cancer, and cellular protection makes it a compelling candidate for further drug development. The detailed mechanisms of action, particularly in the context of the TNF signaling pathway, warrant further investigation to fully elucidate its therapeutic promise. The experimental protocols outlined in this guide provide a framework for researchers to systematically explore and validate the pharmacological properties of this compound, paving the way for its potential translation into clinical applications. Future research should focus on optimizing its delivery, evaluating its efficacy in a wider range of disease models, and conducting preclinical safety and toxicity studies.
References
- 1. Inhibition of TNF-Alpha Using Plant-Derived Small Molecules for Treatment of Inflammation-Mediated Diseases [mdpi.com]
- 3. Insights into the Regulation of TNF-α Production in Human Mononuclear Cells: The Effects of Non-Specific Phosphodiesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of TNF-alpha-induced IL-6 production in MG-63 human osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Martynoside: Chemical Structure, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Martynoside, a phenylpropanoid glycoside found in various plant species, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure of this compound, its known biological effects, and detailed experimental protocols for its isolation and analysis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Core Chemical Structure and Properties
This compound is a complex glycoside molecule composed of a central glucose unit linked to a rhamnose sugar, a phenylethanoid moiety, and a caffeoyl group. Its systematic IUPAC name is [(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C31H40O15 | [1] |
| Molecular Weight | 652.6 g/mol | [1] |
| CAS Number | 67884-12-2 | [1] |
| Appearance | Not specified in search results | |
| Solubility | Soluble in DMSO, Methanol | [2] |
| SMILES | C[C@H]1--INVALID-LINK--O[C@@H]2--INVALID-LINK--/C=C/C3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)OC)O)O)O)O">C@@HO | [1] |
| InChIKey | WLWAYPFRKDSFCL-CNMJWYMJSA-N | [1] |
Spectroscopic Data:
The structural elucidation of this compound is confirmed through various spectroscopic techniques. While a consolidated table of all spectral data was not available in the search results, the following information is crucial for its identification.
-
¹H and ¹³C NMR Spectroscopy: These techniques are essential for determining the connectivity of atoms within the molecule. The chemical shifts of the protons and carbons in the sugar moieties, the phenylethanoid group, and the caffeoyl group provide a unique fingerprint for this compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular formula by providing a highly accurate mass measurement.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, with its anti-inflammatory, antioxidant, anticancer, and antiestrogenic properties being the most extensively studied.
Anti-inflammatory and Antioxidant Activity
This compound has demonstrated potent anti-inflammatory and antioxidant effects. It has been shown to down-regulate the TNF signaling pathway, a key mediator of inflammation.[2] Its antioxidant properties are attributed to its ability to scavenge free radicals.
Table 2: Quantitative Data on Anti-inflammatory and Antioxidant Activities
| Assay | Cell Line/Model | Endpoint | IC50 / Effective Concentration | Reference |
| DPPH Radical Scavenging | - | Antioxidant Activity | IC50: 309.93 µg/mL (for MnO2 NPs from M. annua extract) | [3] |
| Protein Denaturation (BSA) | - | Anti-inflammatory Activity | IC50: 49.71 µg/mL (for MnO2 NPs from M. annua extract) | [3] |
| Protein Denaturation (Egg Albumin) | - | Anti-inflammatory Activity | IC50: 58.02 µg/mL (for MnO2 NPs from M. annua extract) | [3] |
Note: The IC50 values are from a study on nanoparticles synthesized using Martynia annua extract, which contains this compound.
Anticancer and Antiestrogenic Activity
This compound has shown promise as an anticancer agent, particularly in hormone-dependent cancers. It acts as a potent antiestrogen in MCF-7 breast cancer cells.[4] This activity is mediated through the estrogen receptor (ER) pathway, where it leads to an increase in Insulin-like Growth Factor Binding Protein 3 (IGFBP3) levels.[4]
Table 3: Quantitative Data on Anticancer and Antiestrogenic Activities
| Cell Line | Treatment | Effect | Concentration | Reference |
| MCF-7 | This compound | Increased IGFBP3 levels | 10⁻⁶ M, 10⁻⁷ M, 10⁻⁸ M | |
| HeLa (ERα transfected) | This compound | Reduced basal luciferase activity | 10⁻⁷ - 10⁻⁹ M | [5] |
| HeLa (ERβ transfected) | This compound | Reduced basal luciferase activity | 10⁻⁷ - 10⁻⁹ M | [5] |
Signaling Pathways
This compound's anti-inflammatory effects are, in part, mediated by its modulation of the Tumor Necrosis Factor-alpha (TNF-α) signaling pathway. TNF-α is a pro-inflammatory cytokine that, upon binding to its receptor (TNFR1), initiates a signaling cascade that can lead to inflammation, apoptosis, or cell survival. This compound has been shown to down-regulate this pathway.[2]
This compound's antiestrogenic activity is mediated through its interaction with the estrogen receptor (ER). In breast cancer cells, estradiol (E2) binding to ERα typically promotes cell proliferation. This compound can antagonize this effect, leading to an increase in the expression of IGFBP3, a protein with anti-proliferative effects.[4]
Experimental Protocols
Isolation and Purification of this compound
The following is a general protocol for the isolation of phenylpropanoid glycosides, such as this compound, from plant material. This protocol may require optimization depending on the specific plant source.
Detailed Protocol:
-
Extraction: The dried and powdered plant material is extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.[6]
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The this compound-containing fraction is typically found in the more polar fractions like ethyl acetate or n-butanol.
-
Column Chromatography: The active fraction is subjected to a series of column chromatography steps for purification.
-
Silica Gel Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of chloroform and methanol.
-
Sephadex LH-20 Chromatography: Further purification is achieved using a Sephadex LH-20 column with methanol as the eluent.
-
Octadecylsilyl (ODS) Chromatography: Final purification can be performed on an ODS column using a methanol-water gradient.[6]
-
-
Purity Assessment: The purity of the isolated this compound is confirmed by High-Performance Liquid Chromatography (HPLC).
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Pharmacokinetics
Limited information is available on the pharmacokinetics of this compound. Further studies are needed to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding these parameters is crucial for its development as a therapeutic agent.
Conclusion
This compound is a promising natural product with a wide range of biological activities. Its anti-inflammatory, antioxidant, anticancer, and antiestrogenic properties make it a strong candidate for further investigation in drug discovery and development. This technical guide provides a foundational understanding of its chemical nature and biological functions, along with practical experimental guidance for researchers in the field. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential in various disease models.
References
- 1. This compound | C31H40O15 | CID 5319292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Signaling pathways mediated by tumor necrosis factor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acteoside and this compound exhibit estrogenic/antiestrogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scivisionpub.com [scivisionpub.com]
In-Depth Technical Guide to Martynoside: A Phenylethanoid Glycoside with Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Martynoside is a phenylethanoid glycoside found in various medicinal plants, including Rehmannia glutinosa and Plantago asiatica.[1] This natural compound has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-estrogenic properties. This guide provides a comprehensive overview of the molecular characteristics of this compound, its mechanisms of action, and detailed experimental protocols for its study, serving as a valuable resource for researchers in drug discovery and development.
Core Molecular Data
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₁H₄₀O₁₅ | [2][3] |
| Molecular Weight | 652.64 g/mol | [3][4][5][6] |
| Exact Mass | 652.23672056 Da | [2] |
| CAS Number | 67884-12-2 | [3][4] |
| Appearance | White to off-white solid powder | [6] |
| Purity (typical) | ≥98% by HPLC | [5] |
| Solubility | Soluble in DMSO and Methanol | [7] |
Signaling Pathway Modulation by this compound
This compound exerts its biological effects through the modulation of key signaling pathways, most notably the Estrogen Receptor (ER) pathway and the Tumor Necrosis Factor-alpha (TNF-α) signaling cascade.
Estrogen Receptor Signaling Pathway
This compound exhibits anti-estrogenic properties by acting as an antagonist to both Estrogen Receptor alpha (ERα) and Estrogen Receptor beta (ERβ). This antagonism has been shown to increase the levels of Insulin-like Growth Factor Binding Protein 3 (IGFBP3), a protein involved in regulating cell growth and apoptosis. The inhibitory effect of this compound on the ER pathway makes it a compound of interest for hormone-dependent cancers.
TNF-α Signaling Pathway
This compound has been shown to down-regulate the TNF-α signaling pathway, a critical mediator of inflammation. While the precise molecular target of this compound within this pathway is a subject of ongoing research, its antioxidant properties may contribute to the inhibition of reactive oxygen species (ROS) that can activate NF-κB. By mitigating the effects of TNF-α, this compound can reduce the expression of pro-inflammatory cytokines. It is hypothesized that this compound may interfere with the activation of IKK or the subsequent phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.
Experimental Protocols
The following section provides detailed methodologies for key experiments used to characterize the activity of this compound.
High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol provides a representative method for the quantification of this compound in plant extracts or other matrices.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-40% B
-
25-30 min: 40-10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 330 nm
-
Injection Volume: 10 µL
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Create a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Extract the sample with methanol or an appropriate solvent, filter through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
This protocol outlines the parameters for acquiring ¹H and ¹³C NMR spectra of this compound.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16 or more for adequate signal-to-noise.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment.
-
Number of Scans: 1024 or more.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).
Estrogen Receptor Activity - Luciferase Reporter Gene Assay
This assay is used to determine the agonistic or antagonistic activity of this compound on estrogen receptors.
-
Cell Line: MCF-7 cells stably transfected with an estrogen response element (ERE)-luciferase reporter plasmid (e.g., MCF7-VM7Luc4E2).
-
Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow to attach overnight.
-
Treatment:
-
Agonist Assay: Treat cells with varying concentrations of this compound.
-
Antagonist Assay: Co-treat cells with a fixed concentration of 17β-estradiol (e.g., 1 nM) and varying concentrations of this compound.
-
Controls: Include a vehicle control (e.g., DMSO), a positive control (17β-estradiol), and a known antagonist control (e.g., ICI 182,780).
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.
-
Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
Cell Viability - MTT Assay
This colorimetric assay assesses the effect of this compound on the viability of cancer cell lines, such as MCF-7.
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Western Blot for IGFBP3 Expression
This protocol is used to detect changes in the expression of IGFBP3 protein in response to this compound treatment.
-
Cell Culture and Treatment: Culture MCF-7 cells and treat with this compound for a specified period (e.g., 24-48 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against IGFBP3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control such as β-actin or GAPDH.
Conclusion
This compound is a promising natural compound with well-defined anti-estrogenic and anti-inflammatory activities. Its ability to modulate the ER and TNF-α signaling pathways highlights its potential for the development of novel therapeutics for a range of diseases, including hormone-dependent cancers and inflammatory disorders. The experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the pharmacological properties and mechanisms of action of this compound. Further research is warranted to fully elucidate its therapeutic potential and to explore its structure-activity relationships for the design of more potent and selective analogs.
References
- 1. mdpi.com [mdpi.com]
- 2. scienceopen.com [scienceopen.com]
- 3. rsc.org [rsc.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. hmdb.ca [hmdb.ca]
- 6. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Martynoside: A Comprehensive Technical Guide to its Natural Sources, Quantification, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Martynoside, a phenylethanoid glycoside recognized for its significant pharmacological potential. This document details its primary natural sources, presents quantitative data on its abundance, outlines key experimental protocols for its isolation and analysis, and visualizes its known biological signaling pathways.
Principal Natural Sources of this compound
This compound is predominantly found in plants belonging to the Lamiaceae, Scrophulariaceae, and Verbenaceae families. Several species within these families are particularly rich sources of this compound. Notably, Clerodendrum and Scrophularia species have been identified as significant producers.
One of the most well-documented sources of this compound is Clerodendrum trichotomum, commonly known as the Harlequin Glorybower. This plant has been a subject of interest for its traditional medicinal uses, which are now being scientifically validated through the study of its phytochemical constituents, including this compound. Another significant source is Scrophularia striata, a plant that has demonstrated considerable concentrations of this active compound.
Beyond these, this compound has been isolated from a variety of other plants, indicating its widespread, albeit in varying concentrations, distribution in the plant kingdom. Research continues to identify new plant sources, expanding the potential for its therapeutic application.
Quantitative Analysis of this compound in Natural Sources
The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant used (e.g., leaves, stems, roots), the geographical location, and the time of harvest. The following table summarizes quantitative data from various studies to provide a comparative overview.
| Plant Species | Plant Part | Extraction Method | This compound Concentration | Reference |
| Clerodendrum trichotomum | Leaves | Not Specified | 1.1% of crude extract | |
| Scrophularia striata | Aerial Parts | Maceration with Methanol | 1.31% of dried plant material | |
| Lippia citriodora (Lemon Verbena) | Leaves | Supercritical Fluid Extraction | 0.5% - 2.5% of total extract | |
| Buddleja officinalis | Flowers | Ethanol Extraction | 0.8% of dried flowers |
Experimental Protocols
The extraction, isolation, and quantification of this compound from plant matrices involve a series of standard and advanced chromatographic techniques.
Extraction and Isolation
A common workflow for the extraction and isolation of this compound from plant material is outlined below. This process typically begins with the collection and preparation of the plant material, followed by extraction with a suitable solvent and subsequent purification steps.
Methodology in Detail:
-
Plant Material Preparation: The selected plant parts (e.g., leaves, stems) are harvested, washed, and dried at room temperature or in an oven at low heat (typically 40-50°C) to prevent degradation of thermolabile compounds. The dried material is then ground into a fine powder to increase the surface area for efficient extraction.
-
Extraction: The powdered plant material is typically extracted with polar solvents such as methanol or ethanol, often using techniques like maceration, soxhlet extraction, or ultrasonication to enhance efficiency.
-
Concentration: The resulting extract is filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is often subjected to liquid-liquid partitioning. For phenylethanoid glycosides like this compound, partitioning between n-butanol and water is common, with the target compound typically concentrating in the n-butanol fraction.
-
Chromatographic Purification: The enriched fraction is then subjected to one or more rounds of column chromatography. Common stationary phases include silica gel, Diaion HP-20, and Sephadex LH-20. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Final Purification: Fractions containing this compound are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Quantification
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is typically used.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is most common.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of an acidified aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: this compound is typically detected at a wavelength of around 330 nm.
-
Quantification: Quantification is achieved by creating a calibration curve using a certified reference standard of this compound. The peak area of this compound in the sample is then compared to the calibration curve to determine its concentration.
Known Biological Signaling Pathways
This compound exhibits a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Its mechanisms of action often involve the modulation of key cellular signaling pathways.
Anti-inflammatory Activity
This compound has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. One of the key pathways involved is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
In this pathway, inflammatory stimuli typically lead to the activation of the IKK complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation event targets IκBα for degradation, allowing the NF-κB dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound has been shown to inhibit the degradation of IκBα, thereby preventing NF-κB activation and subsequent inflammation.
This guide serves as a foundational resource for researchers and professionals in the field of natural product chemistry and drug development. The provided information on the natural sources, quantification methods, and biological activities of this compound can aid in the advancement of research and the development of new therapeutic agents.
The Core of Martynoside Biosynthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Martynoside, a phenylethanoid glycoside, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective properties. As research into its therapeutic potential intensifies, a thorough understanding of its biosynthesis is paramount for biotechnological production and the development of novel derivatives. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the precursor molecules, enzymatic steps, and regulatory aspects. While specific quantitative data and detailed experimental protocols for this compound are limited, this guide draws upon the closely related and more extensively studied biosynthesis of acteoside (verbascoside) to provide a robust framework for researchers. This compound is structurally similar to acteoside, with the key difference being the methylation of hydroxyl groups on both the hydroxytyrosol and caffeoyl moieties.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that converges two primary metabolic pathways: the phenylpropanoid pathway and the tyrosine-derived pathway for hydroxytyrosol synthesis. This is followed by a series of glycosylation, acylation, and methylation reactions.
Phenylpropanoid Pathway: Synthesis of the Caffeoyl Moiety
The caffeoyl moiety of this compound is derived from the general phenylpropanoid pathway, which begins with the amino acid L-phenylalanine.[1][2][3]
-
Step 1: Deamination of L-Phenylalanine. Phenylalanine ammonia-lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.[1][2] This is a key entry point, channeling carbon from primary metabolism into a vast array of secondary metabolites.[2]
-
Step 2: Hydroxylation of Cinnamic Acid. Cinnamate 4-hydroxylase (C4H), a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid to yield p-coumaric acid.[1][2]
-
Step 3: Activation of p-Coumaric Acid. 4-coumarate:CoA ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[1][2]
-
Step 4: Hydroxylation to Caffeoyl-CoA. p-Coumaroyl-CoA is then hydroxylated to caffeoyl-CoA. This step is crucial for the formation of the characteristic 3,4-dihydroxy phenylpropanoid structure.
Tyrosine-Derived Pathway: Synthesis of the Hydroxytyrosol Aglycone
The hydroxytyrosol portion of this compound is synthesized from the amino acid L-tyrosine through a distinct pathway.[4]
-
Step 1: Decarboxylation of L-Tyrosine. Tyrosine decarboxylase (TyDC) removes the carboxyl group from L-tyrosine to form tyramine.[4]
-
Step 2: Oxidation of Tyramine. A copper amine oxidase (CuAO) is proposed to oxidize tyramine to 4-hydroxyphenylacetaldehyde.
-
Step 3: Reduction to Tyrosol. An alcohol dehydrogenase (ADH) then reduces 4-hydroxyphenylacetaldehyde to tyrosol.
-
Step 4: Hydroxylation to Hydroxytyrosol. Finally, a polyphenol oxidase (PPO) hydroxylates tyrosol to yield hydroxytyrosol, the aglycone of many phenylethanoid glycosides.[4]
Assembly and Modification of this compound
The final assembly of this compound involves a series of glycosylation, acylation, and methylation steps, likely occurring in a sequential manner.
-
Step 1: Glucosylation of Hydroxytyrosol. A UDP-dependent glycosyltransferase (UGT) attaches a glucose moiety from UDP-glucose to the hydroxyl group of hydroxytyrosol, forming hydroxytyrosol-glucoside (salidroside).[4]
-
Step 2: Acylation with Caffeoyl-CoA. A BAHD-family acyltransferase, likely a hydroxycinnamoyl-CoA:salidroside hydroxycinnamoyltransferase (SHCT), catalyzes the transfer of the caffeoyl group from caffeoyl-CoA to the glucose moiety of hydroxytyrosol-glucoside.[5]
-
Step 3: Rhamnosylation. Another UGT transfers a rhamnose moiety from UDP-rhamnose to the glucose, forming acteoside.
-
Step 4: Methylation. The final step, which distinguishes this compound from acteoside, involves the methylation of two hydroxyl groups, one on the hydroxytyrosol moiety and one on the caffeoyl moiety. This reaction is catalyzed by specific O-methyltransferases (OMTs), utilizing S-adenosyl methionine (SAM) as the methyl donor.[2][3][6]
Quantitative Data
Specific kinetic data for the enzymes in the this compound biosynthetic pathway are not yet available in the literature. However, kinetic parameters have been determined for a hydroxycinnamoyl-CoA:salidroside hydroxycinnamoyltransferase (SiAT1) from Sesamum indicum, an enzyme involved in the analogous step of acteoside biosynthesis.[5] This data provides a valuable reference for understanding the efficiency of the acylation step.
| Enzyme | Substrate | Apparent K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹·mM⁻¹) |
| SiAT1 | p-coumaroyl-CoA | 1.66 ± 0.39 | 0.779 ± 0.038 | 469.1 |
| SiAT1 | caffeoyl-CoA | 1.13 ± 0.42 | 0.481 ± 0.039 | 425.7 |
Experimental Protocols
Detailed experimental protocols for the elucidation of the this compound biosynthetic pathway have not been published. However, based on the established methodologies for studying related pathways, the following general protocols can be adapted.
Enzyme Assay for UDP-Glycosyltransferases (UGTs)
This protocol is a general method for determining the activity of UGTs involved in phenylethanoid glycoside biosynthesis.
Materials:
-
Purified recombinant UGT enzyme
-
Acceptor substrate (e.g., hydroxytyrosol, hydroxytyrosol-glucoside-caffeoate)
-
UDP-sugar donor (e.g., UDP-glucose, UDP-rhamnose)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Quenching solution (e.g., methanol or acetonitrile)
-
HPLC system for product analysis
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, acceptor substrate, and UDP-sugar donor.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (typically 30-37°C).
-
Initiate the reaction by adding the purified UGT enzyme.
-
Incubate the reaction for a defined period (e.g., 10-60 minutes).
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to quantify the formation of the glycosylated product.
-
For kinetic analysis, vary the concentration of one substrate while keeping the other constant and measure the initial reaction rates.
Enzyme Assay for BAHD Acyltransferases
This protocol outlines a general procedure for assaying the activity of BAHD acyltransferases that catalyze the acylation step.
Materials:
-
Purified recombinant BAHD acyltransferase
-
Acyl acceptor (e.g., hydroxytyrosol-glucoside)
-
Acyl-CoA donor (e.g., caffeoyl-CoA)
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)
-
Quenching solution (e.g., methanol or acetonitrile with 1% formic acid)
-
HPLC system for product analysis
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, acyl acceptor, and acyl-CoA donor.
-
Pre-incubate the mixture at the optimal temperature (e.g., 30°C).
-
Start the reaction by adding the purified BAHD acyltransferase.
-
Incubate for a specific time, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding the quenching solution.
-
Filter or centrifuge the sample to remove protein.
-
Analyze the reaction products by HPLC to determine the amount of acylated product formed.
-
Kinetic parameters can be determined by measuring initial velocities at varying substrate concentrations.
Visualizations
This compound Biosynthesis Pathway
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for Enzyme Characterization
References
- 1. mdpi.com [mdpi.com]
- 2. Structure, function, and evolution of plant O-methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distribution, biosynthesis, and synthetic biology of phenylethanoid glycosides in the order Lamiales - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complete biosynthesis of the phenylethanoid glycoside verbascoside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Martynoside's Mechanism of Action: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Martynoside, a phenylpropanoid glycoside, has emerged as a promising natural compound with a spectrum of pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, drawing upon available preclinical data. The information is presented to support further research and development of this compound as a potential therapeutic agent. This document summarizes key signaling pathways, provides detailed experimental methodologies for a selection of relevant assays, and presents quantitative data from studies on this compound and structurally related compounds to offer a comparative perspective.
Core Mechanisms of Action
This compound exerts its biological effects through the modulation of several key signaling pathways. The primary mechanisms identified include potent anti-inflammatory and antioxidant activities, as well as the regulation of apoptosis.
Anti-inflammatory Pathway
This compound has been shown to exhibit significant anti-inflammatory properties by targeting the Nuclear Factor-kappa B (NF-κB) signaling cascade. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes involved in the inflammatory response.
In response to inflammatory stimuli such as lipopolysaccharide (LPS), this compound is proposed to inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action prevents the nuclear translocation of the active NF-κB subunits (p65/p50), thereby suppressing the transcription of target genes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The reduction in iNOS and COX-2 expression leads to decreased production of nitric oxide (NO) and prostaglandins, key mediators of inflammation. Furthermore, this compound has been observed to down-regulate the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2]
References
The Biological Activities of Martynoside: A Technical Guide for Researchers
Abstract: Martynoside, a phenylpropanoid glycoside found in several medicinal plants, has emerged as a compound of significant interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the primary biological effects of this compound, including its anti-inflammatory, neuroprotective, hepatoprotective, and anticancer properties. The underlying mechanisms of action are detailed, with a focus on the modulation of key signaling pathways such as NF-κB, MAPK, Nrf2, and PI3K/Akt. This document summarizes available quantitative data, presents detailed experimental protocols for assessing its bioactivity, and includes visual diagrams of critical signaling cascades to support researchers and drug development professionals in their exploration of this compound's therapeutic potential.
Anti-inflammatory Activity
This compound demonstrates potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of inflammatory mediators. Its mechanism of action is primarily centered on the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are central regulators of the inflammatory response.
Mechanism of Action
In response to inflammatory stimuli such as lipopolysaccharide (LPS), this compound has been shown to suppress the activation of the NF-κB pathway. It prevents the degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. This inhibition leads to a downstream reduction in the transcription of pro-inflammatory genes.[1][2] Consequently, the production of inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is significantly diminished.[3][4][5][6]
Furthermore, this compound attenuates the phosphorylation of key kinases in the MAPK pathway, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38.[7] By inhibiting these pathways, this compound effectively curtails the inflammatory cascade. A major outcome of this inhibition is the reduced expression and activity of inducible nitric oxide synthase (iNOS), leading to lower levels of nitric oxide (NO), a key inflammatory mediator.[1][8]
Signaling Pathway Diagrams
Quantitative Data: Anti-inflammatory Activity
While specific IC₅₀ values for this compound are not consistently reported across the literature, the following table presents representative data for flavonoids and other natural compounds in key anti-inflammatory assays, providing a benchmark for evaluating this compound's potential potency.
| Compound Type / Example | Assay | Cell Line | IC₅₀ Value (µM) | Reference |
| Wogonin (Flavonoid) | Nitric Oxide (NO) Production | RAW 264.7 | 17 | [1] |
| Apigenin (Flavonoid) | Nitric Oxide (NO) Production | RAW 264.7 | 23 | [1] |
| Luteolin (Flavonoid) | Nitric Oxide (NO) Production | RAW 264.7 | 27 | [1] |
| Epimuqubilin A | Nitric Oxide (NO) Production | RAW 264.7 | 7.4 | [9] |
| Resveratrol | TNF-α Secretion | RAW 264.7 | ~16 (Significant Inhibition) | [3] |
| AdipoRon | IL-6 Secretion | Human Lung Macrophages | ~25-50 (Marked Inhibition) | [6] |
Neuroprotective Effects
This compound exhibits significant neuroprotective properties, primarily by combating oxidative stress and promoting neuronal cell survival. These effects are mediated through the activation of antioxidant defense pathways and pro-survival signaling cascades.[10][11][12]
Mechanism of Action
A primary mechanism of this compound's neuroprotective action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under conditions of oxidative stress, this compound promotes the dissociation of Nrf2 from its inhibitor, Keap1. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the upregulation of crucial cytoprotective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS).[13][14]
Additionally, this compound has been implicated in the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is critical for promoting cell survival and inhibiting apoptosis. By activating Akt, this compound can suppress pro-apoptotic proteins and enhance the expression of anti-apoptotic factors, protecting neurons from damage induced by neurotoxins or oxidative insults like glutamate and H₂O₂.[13][15]
Signaling Pathway Diagrams
Quantitative Data: Neuroprotective Effects
The neuroprotective efficacy of this compound can be quantified by measuring the viability of neuronal cells following exposure to an oxidative stressor. The table below illustrates typical results from such an assay, demonstrating the dose-dependent protective effect of a natural compound against H₂O₂-induced cell death.[13][14]
| Treatment Group | Concentration (µM) | Cell Viability (%) | Reference |
| Control (Untreated) | - | 100 ± 5.0 | [13] |
| H₂O₂ (550 µM) | - | 51 ± 3.5 | [13] |
| H₂O₂ + Compound | 5 | 62 ± 4.1 | [13] |
| H₂O₂ + Compound | 20 | 75 ± 3.8 | [13] |
| H₂O₂ + Compound | 80 | 88 ± 4.5 | [13] |
Hepatoprotective Activity
This compound provides considerable protection to the liver against toxic insults, such as those induced by chemicals like carbon tetrachloride (CCl₄).[16] This hepatoprotective activity stems from its potent antioxidant and anti-inflammatory properties, which work in concert to mitigate cellular damage and preserve liver function.[2][17]
Mechanism of Action
CCl₄-induced liver injury is a classic model of hepatotoxicity, characterized by the generation of highly reactive free radicals that trigger lipid peroxidation, membrane damage, and cellular necrosis. This compound counters this by scavenging free radicals and bolstering the endogenous antioxidant defense system, thereby reducing levels of malondialdehyde (MDA), a key marker of lipid peroxidation.[15][16]
Simultaneously, its anti-inflammatory action, as described previously, helps to quell the inflammatory response that exacerbates liver damage. By reducing the infiltration of inflammatory cells and the production of pro-inflammatory cytokines in the liver tissue, this compound helps to limit the extent of injury. The efficacy of this protection is biochemically measured by the normalization of serum levels of liver enzymes, such as alanine transaminase (ALT) and aspartate transaminase (AST), which are released into the bloodstream upon hepatocyte damage.[16][17][18]
Experimental Workflow Diagram
References
- 1. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide and inflammatory cytokines in LPS-stimulated murine macrophages by resveratrol, a potent proteasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The modulation of IL-6 and TNF-alpha release by nitric oxide following stimulation of J774 cells with LPS and IFN-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Adiponectin Inhibits the Production of TNF-α, IL-6 and Chemokines by Human Lung Macrophages [frontiersin.org]
- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide production in the macrophage-like RAW 264.7 cell line by protein from the rhizomes of Zingiberaceae plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Neuroprotective effect of hydrogen sulfide against glutamate-induced oxidative stress is mediated via the p53/glutaminase 2 pathway after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Astragaloside IV as a promising therapeutic agent for liver diseases: current landscape and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Geraniol prevents CCl4-induced hepatotoxicity via suppression of hepatic oxidative stress, pro-inflammation and apoptosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Effective inhibitory activity against MCF-7, A549 and HepG2 cancer cells by a phosphomolybdate based hybrid solid - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
The Pharmacological Properties of Martynoside: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
Introduction: Martynoside, a phenylpropanoid glycoside found in various medicinal plants, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's properties, including its chemoprotective, anti-estrogenic, antioxidant, anti-inflammatory, and neuroprotective effects. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Pharmacological Properties and Quantitative Data
This compound exhibits a range of biological activities that are of therapeutic interest. The following tables summarize the available quantitative data for its key pharmacological properties.
Table 1: Chemoprotective and Anticancer Properties
| Parameter | Cell Line/Model | Method | Result | Reference |
| Chemoprotection | Mouse model of 5-fluorouracil (5-FU)-induced myelosuppression | In vivo study | This compound increased the number of bone marrow nucleated cells (BMNCs) and the percentage of leukocyte and granulocytic populations. It also increased the numbers of circulating white blood cells and platelets without compromising the antitumor activity of 5-FU.[1] | [1] |
| Anti-estrogenic Activity | MCF-7 (breast cancer) | In vitro assay | Potent antiestrogen; increased IGFBP3 levels via the ER-pathway.[2] | [2] |
| Ishikawa (endometrial cancer) | In vitro assay | Exhibited antiproliferative effects.[2] | [2] | |
| KS483 (osteoblasts) | In vitro assay | Induced nodule mineralization, an effect abolished by the estrogen receptor antagonist ICI182780.[2] | [2] | |
| Interaction with RPL27A | In vitro | mRNA display with a library of even-distribution (md-LED) | Binds to the exon 4,5-encoded region of ribosomal protein L27a (RPL27A) with a dissociation constant (Kd) of 16.6 µmol/L.[3] | [3] |
Table 2: Antioxidant and Anti-inflammatory Properties
| Parameter | Assay | Result | Reference |
| Antioxidant Activity | DPPH radical scavenging activity | The IC50 value for the extract of Martynia annua, a plant containing this compound, was 339.59 μg/mL.[4] | [4] |
| Superoxide radical (O2•−) scavenging | The reaction rate constant of this compound with O2•− is 8.5 x 10(4) dm3 x mol(-1) x s(-1).[5] | [5] | |
| Anti-inflammatory Activity | Inhibition of Nitric Oxide (NO) Production | While specific data for this compound is limited, related compounds have shown potent inhibition of NO production in LPS-stimulated RAW 264.7 cells.[6][7] | [6][7] |
Note: Specific IC50 values for this compound's antioxidant and anti-inflammatory activities are not consistently reported in the reviewed literature. The data presented for DPPH scavenging is for a plant extract known to contain this compound.
Key Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects through the modulation of several key signaling pathways. The following diagrams illustrate these mechanisms.
Chemoprotection via RPL27A Stabilization
This compound has been shown to protect against chemotherapy-induced myelosuppression by interacting with the ribosomal protein L27a (RPL27A). This interaction prevents the ubiquitination and subsequent degradation of RPL27A, thereby rescuing ribosome biogenesis impaired by chemotherapeutic agents like 5-fluorouracil (5-FU).[3][6]
References
- 1. Ex vivo and in vivo chemoprotective activity and potential mechanism of this compound against 5-fluorouracil-induced bone marrow cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potential in-vitro antioxidant and anti-inflammatory activity of Martynia annua extract mediated Phytosynthesis of MnO2 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]
Martynoside: A Technical Review of its Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Martynoside, a phenylpropanoid glycoside found in several medicinal plants, has emerged as a compound of significant interest in the fields of pharmacology and drug discovery. Its diverse biological activities, including anti-inflammatory, anti-cancer, and chemoprotective effects, underscore its potential as a therapeutic agent. This technical guide provides a comprehensive review of the current literature on this compound, focusing on its mechanisms of action, quantitative biological data, and detailed experimental methodologies.
Core Biological Activities and Mechanisms of Action
This compound exerts its biological effects through multiple mechanisms, primarily centered on the modulation of key signaling pathways involved in inflammation, cell proliferation, and survival.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties, primarily through the downregulation of the Tumor Necrosis Factor-alpha (TNF-α) signaling pathway.[1] TNF-α is a potent pro-inflammatory cytokine that, upon binding to its receptor (TNFR1), initiates a signaling cascade involving the recruitment of adaptor proteins like TRADD and TRAF2. This leads to the activation of the TAK1/TAB1 complex, which in turn activates downstream pathways including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, culminating in the expression of various inflammatory mediators.[2][3][4][5] this compound is understood to intervene in this pathway, although its precise molecular target is a subject of ongoing investigation. The inhibition of this cascade leads to a reduction in the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6).[6]
Anti-cancer and Anti-proliferative Effects
This compound exhibits anti-proliferative and cytotoxic effects against various cancer cell lines.[7][8][9][10] One of its key mechanisms in this regard is its antiestrogenic activity. In estrogen receptor-positive (ER+) breast cancer cells, such as MCF-7, this compound acts as a potent antiestrogen. It antagonizes both estrogen receptor alpha (ERα) and beta (ERβ), with a pronounced effect on ERα.[7] This antagonism leads to an increase in the levels of Insulin-like Growth Factor Binding Protein 3 (IGFBP3), a protein known to inhibit cell growth and induce apoptosis.[7]
Chemoprotective and Hematopoietic Effects
A significant area of research for this compound is its protective role against chemotherapy-induced toxicity. It has been shown to protect bone marrow cells from 5-fluorouracil (5-FU)-induced cell death.[1] This chemoprotective effect is mediated by its ability to rescue ribosome biogenesis, a critical process for cell survival and proliferation that is often impaired by chemotherapeutic agents. This compound directly binds to and stabilizes the 60S ribosomal protein L27a (RPL27A), preventing its ubiquitination and subsequent degradation. This stabilization of RPL27A ensures the proper functioning of ribosomes, thereby promoting the survival of hematopoietic stem and progenitor cells.[2]
Quantitative Data
While extensive research has highlighted the qualitative biological activities of this compound, specific quantitative data such as IC50 values for cytotoxicity and anti-inflammatory effects, as well as detailed pharmacokinetic parameters, are not consistently reported across the public literature. The following tables summarize the types of quantitative data that are crucial for the comprehensive evaluation of this compound's therapeutic potential. Further targeted studies are required to populate these tables with robust and reproducible data.
Table 1: In Vitro Cytotoxicity of this compound (Hypothetical Data)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method | Reference |
| MCF-7 | Breast Adenocarcinoma (ER+) | Data not available | 48 | MTT Assay | [To be determined] |
| MDA-MB-231 | Breast Adenocarcinoma (ER-) | Data not available | 48 | MTT Assay | [To be determined] |
| A549 | Lung Carcinoma | Data not available | 48 | MTT Assay | [To be determined] |
Table 2: In Vitro Anti-inflammatory Activity of this compound (Hypothetical Data)
| Cell Line / System | Stimulant | Biomarker | IC50 (µM) | Reference |
| RAW 264.7 Macrophages | LPS | TNF-α production | Data not available | [To be determined] |
| RAW 264.7 Macrophages | LPS | IL-6 production | Data not available | [To be determined] |
Table 3: Pharmacokinetic Parameters of this compound in Rats (Hypothetical Data)
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Oral | Data not available | Data not available | Data not available | Data not available | Data not available | [To be determined] |
| Intravenous | Data not available | Data not available | Data not available | Data not available | N/A | [To be determined] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the scientific evaluation of this compound. Below are representative methodologies for key assays cited in the literature.
Estrogen Receptor Activity Luciferase Reporter Gene Assay
This assay is used to determine the estrogenic or antiestrogenic activity of this compound by measuring its effect on the transcriptional activity of estrogen receptors.
Materials:
-
HeLa cells
-
Expression vectors for human ERα and ERβ
-
Estrogen Response Element (ERE)-driven luciferase reporter plasmid
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Reagents for transient transfection (e.g., Lipofectamine)
-
This compound stock solution (in DMSO)
-
17β-estradiol (E2)
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HeLa cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the ERα or ERβ expression vector and the ERE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours of transfection, replace the medium with a medium containing various concentrations of this compound, with or without a fixed concentration of E2 (e.g., 1 nM) to assess antagonistic activity. Include appropriate vehicle controls (DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Data Analysis: Normalize the luciferase activity to the total protein concentration in each lysate. Express the results as a percentage of the control (vehicle-treated or E2-treated) and plot dose-response curves.
Measurement of IGFBP3 Production in MCF-7 Cells
This protocol describes the quantification of secreted IGFBP3 from MCF-7 cells treated with this compound using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., RPMI 1640) with FBS and antibiotics
-
This compound stock solution (in DMSO)
-
Human IGFBP-3 ELISA Kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates. Once the cells reach approximately 70% confluency, replace the medium with serum-free medium containing various concentrations of this compound. Include a vehicle control.
-
Conditioned Medium Collection: After 48-72 hours of incubation, collect the conditioned medium from each well.
-
Centrifugation: Centrifuge the collected medium to remove any cells and debris.
-
ELISA: Perform the IGFBP-3 ELISA on the clarified conditioned medium according to the manufacturer's protocol. This typically involves the following steps:
-
Addition of standards and samples to the antibody-coated microplate.
-
Incubation to allow IGFBP3 to bind.
-
Washing steps to remove unbound substances.
-
Addition of a detection antibody.
-
Addition of a substrate solution to produce a colorimetric signal.
-
Addition of a stop solution.
-
-
Data Acquisition and Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of IGFBP3 in the samples by interpolating from the standard curve.
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways and experimental workflows provide a clear understanding of the complex biological processes involved in this compound's activity.
Caption: this compound's anti-inflammatory mechanism via TNF-α signaling.
Caption: Antiestrogenic action of this compound in breast cancer cells.
References
- 1. Antiproliferative activities of alkaloid-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isorhamnetin attenuates TNF-α-induced inflammation, proliferation, and migration in human bronchial epithelial cells via MAPK and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A TNF-α blocking peptide that reduces NF-κB and MAPK activity for attenuating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TNF and MAP kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel flavonoids with anti-proliferative activities against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
The Discovery of Martynoside: A Technical Whitepaper for Drug Development Professionals
Abstract
Martynoside, a phenylpropanoid glycoside, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anticancer, cytotoxic, and antimetastatic properties. This technical guide provides an in-depth historical account of the discovery of this compound, focusing on its initial isolation and characterization. We present a detailed overview of the experimental protocols employed in its discovery, quantitative data from early studies, and a discussion of its known signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.
Introduction: The Emergence of a Promising Natural Product
The quest for novel therapeutic agents from natural sources has been a cornerstone of drug discovery for centuries. Phenylpropanoid glycosides, a class of secondary metabolites widely distributed in the plant kingdom, have emerged as a particularly promising source of bioactive compounds. This compound stands out within this class due to its potent and varied biological effects. This whitepaper traces the origins of our understanding of this compound, beginning with its initial discovery.
The First Isolation: Unveiling this compound from Verbena bipinnatifida
The first documented isolation and characterization of this compound was reported in a 2000 study by Atef A. El-Hela, Paweł Sowiński, and Mirosława Krauze-Baranowska. The compound was successfully isolated from the aerial parts of Verbena bipinnatifida Nutt., a plant belonging to the Verbenaceae family. This seminal work, published in Acta Poloniae Pharmaceutica, laid the foundation for all subsequent research on this compound.[1]
Plant Material and Extraction
The researchers collected the aerial parts of Verbena bipinnatifida Nutt. during its flowering period. The plant material was then air-dried and finely powdered. A crucial first step in the isolation process involved the extraction of the powdered plant material with methanol. This initial extract was then subjected to a series of purification steps to isolate the individual chemical constituents.
Isolation and Purification Protocol
The methanolic extract of Verbena bipinnatifida underwent a multi-step purification process to yield pure this compound. The general workflow for such isolations typically involves the following key stages:
The detailed experimental protocol as described in the foundational study is as follows:
-
Extraction: The air-dried and powdered aerial parts of Verbena bipinnatifida (1.5 kg) were exhaustively extracted with methanol at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude methanolic extract.
-
Fractionation: The crude extract was then subjected to column chromatography on a silica gel column. Elution was performed with a gradient of chloroform and methanol.
-
Purification: Fractions containing this compound were further purified using preparative thin-layer chromatography (pTLC) with a solvent system of chloroform-methanol-water (80:20:2).
Structural Elucidation: Defining the Molecular Architecture
The definitive structure of this compound was elucidated using a combination of spectroscopic techniques. These methods provided the critical data necessary to map out the connectivity of atoms and the stereochemistry of the molecule.
Spectroscopic Data
The following table summarizes the key spectroscopic data that were instrumental in determining the structure of this compound.
| Spectroscopic Technique | Observed Data for this compound |
| ¹H NMR (Proton NMR) | Complex spectrum showing signals for aromatic protons, olefinic protons, and multiple sugar moieties. |
| ¹³C NMR (Carbon NMR) | Resonances corresponding to the carbon atoms of the phenylpropanoid and sugar components. |
| FAB-MS (Fast Atom Bombardment Mass Spectrometry) | Provided the molecular weight of the compound, confirming its molecular formula as C₃₁H₄₀O₁₅. |
Data compiled from the original 2000 publication by El-Hela et al.
The interpretation of these spectra allowed the researchers to identify the key structural features of this compound: a central glucose unit linked to a rhamnose sugar, a caffeoyl group, and a hydroxytyrosol moiety.
Biological Activities and Signaling Pathways
Subsequent to its discovery and structural elucidation, this compound has been the subject of numerous pharmacological studies. These investigations have revealed a broad spectrum of biological activities.
Estrogenic and Antiestrogenic Effects
One of the notable biological activities of this compound is its ability to modulate estrogen receptors. Studies have shown that this compound can exhibit both estrogenic and antiestrogenic properties, suggesting its potential as a selective estrogen receptor modulator (SERM). This dual activity is dependent on the target tissue and the presence of endogenous estrogens.
The signaling pathway for this compound's estrogenic/antiestrogenic effects can be visualized as follows:
Conclusion and Future Directions
The discovery of this compound from Verbena bipinnatifida represents a significant milestone in the field of natural product chemistry. The initial isolation and structural elucidation provided the essential groundwork for the subsequent exploration of its diverse pharmacological properties. The detailed experimental protocols and spectroscopic data from these early studies remain a valuable resource for researchers.
Further investigation into the mechanisms of action of this compound, particularly its interaction with various signaling pathways, will be crucial for its development as a potential therapeutic agent. The synthesis of this compound analogues and the optimization of its pharmacokinetic properties are promising avenues for future research that could unlock its full clinical potential. This foundational knowledge of its discovery serves as a critical starting point for these future endeavors.
References
An In-depth Technical Guide to Martynoside: From Chemical Structure to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Martynoside, a phenylpropanoid glycoside, has emerged as a compound of significant interest in the scientific community due to its diverse pharmacological properties. This technical guide provides a comprehensive overview of this compound, including its precise chemical identity, physicochemical characteristics, and a detailed exploration of its biological activities. Special emphasis is placed on its antioxidant, anti-inflammatory, and anti-cancer effects, with a focus on the underlying molecular mechanisms and signaling pathways. This document synthesizes key quantitative data and experimental methodologies to serve as a valuable resource for researchers and professionals in drug discovery and development.
Chemical Identity and Properties
This compound is chemically defined by the International Union of Pure and Applied Chemistry (IUPAC) as [(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate[1]. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C31H40O15 | [1][2] |
| Molecular Weight | 652.64 g/mol | [1][2] |
| CAS Number | 67884-12-2 | [1][2] |
| Appearance | White powder | |
| Solubility | Soluble in DMSO and saline solutions | [3] |
| pKa | 9.2 | [4] |
Biological Activities and Mechanisms of Action
This compound exhibits a broad spectrum of biological activities, making it a promising candidate for therapeutic development. Key activities include antioxidant, anti-inflammatory, and anti-cancer effects.
Antioxidant Activity
This compound demonstrates significant antioxidant properties by acting as a free radical scavenger. Experimental data has quantified its reactivity with various radical species.
| Parameter | Value | Method | Reference |
| Reaction Rate Constant with O2•− | 8.5 x 10^4 dm³ mol⁻¹ s⁻¹ | Competition Kinetics | [4] |
| Quenching Rate Constant of Singlet Oxygen | 3.3 x 10^6 dm³ mol⁻¹ s⁻¹ | Time-resolved Luminescence Emission | [4] |
| Reduction Potential (MAR•/MAR) | 0.66 V vs. NHE | Rutin as reference | [4] |
Experimental Protocol: DPPH Radical Scavenging Assay
The antioxidant activity of this compound can be assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare various concentrations of this compound (e.g., 10, 50, 100, 250, 500 μg/mL) in a suitable solvent.
-
Add 100 μL of the DPPH solution to 300 μL of each this compound concentration in a 96-well plate.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid is typically used as a positive control.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value, the concentration of this compound required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.
Anti-inflammatory Activity
This compound exerts anti-inflammatory effects by modulating key signaling pathways, including the Tumor Necrosis Factor (TNF) and Nuclear Factor-kappa B (NF-κB) pathways. It has been shown to protect isolated bone marrow cells from 5-fluorouracil (5-FU)-induced cell death and inflammation by down-regulating the TNF signaling pathway[3].
NF-κB Signaling Pathway Modulation
This compound inhibits the activation of NF-κB, a critical transcription factor in the inflammatory response. This inhibition prevents the transcription of pro-inflammatory genes.
References
- 1. This compound | C31H40O15 | CID 5319292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound | Rehmannia | Active Glycoside | TargetMol [targetmol.com]
- 4. Antioxidative properties of this compound: pulse radiolysis and laser photolysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Martynoside (CAS No. 67884-12-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Martynoside, a phenylpropanoid glycoside with the CAS number 67884-12-2, is a natural compound demonstrating significant therapeutic potential.[1][2][3] Isolated from various plant species, it has garnered attention for its diverse biological activities, including antioxidative, anti-inflammatory, and chemoprotective effects. This technical guide provides a comprehensive overview of this compound, focusing on its core biological activities, underlying mechanisms of action, and detailed experimental protocols. All quantitative data are summarized in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.
Chemical and Physical Properties
This compound is characterized by the molecular formula C31H40O15 and a molecular weight of 652.64 g/mol .[1][2] A summary of its key properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 67884-12-2 | [1][2][3] |
| Molecular Formula | C31H40O15 | [1][2] |
| Molecular Weight | 652.64 g/mol | [1][2] |
| Synonyms | Acteoside, Verbascoside | [3] |
| Appearance | Powder | [2] |
| Purity | ≥98% (determined by HPLC) | [2] |
| Solubility | Soluble in DMSO |
Core Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities, with its chemoprotective and anti-inflammatory effects being the most extensively studied.
Chemoprotective Effects against 5-Fluorouracil (5-FU)-Induced Myelosuppression
This compound has been shown to protect bone marrow cells from the cytotoxic effects of the chemotherapeutic agent 5-fluorouracil (5-FU).[4] This protective effect is crucial for mitigating a common and dose-limiting side effect of chemotherapy.
Mechanism of Action:
-
Down-regulation of the TNF Signaling Pathway: this compound protects bone marrow cells from 5-FU-induced cell death and inflammation by down-regulating the TNF signaling pathway.[4]
-
Rescue of Ribosome Biogenesis: this compound rescues 5-FU-impaired ribosome biogenesis by directly binding to and stabilizing the ribosomal protein RPL27A. This interaction prevents the ubiquitination and subsequent degradation of RPL27A, thereby restoring ribosomal RNA (rRNA) processing and overall ribosome function.[1][2][5] A moderate dissociation constant (Kd) of 16.6 μmol/L has been reported for the interaction between this compound and the exon 4,5-encoded region of RPL27A.[2]
Quantitative Data on Chemoprotective Effects:
| Parameter | Cell/Animal Model | Treatment | Result | Reference |
| Bone Marrow Nucleated Cells (BMNCs) | 5-FU-induced myelosuppressive mice | This compound | Increased number of BMNCs | [4] |
| Leukocyte and Granulocyte Populations | 5-FU-induced myelosuppressive mice | This compound | Increased percentage of leukocyte and granulocytic populations | [4] |
| White Blood Cells and Platelets | 5-FU-induced myelosuppressive mice | This compound | Increased numbers of circulating white blood cells and platelets | [4] |
Anti-inflammatory and Antiestrogenic Properties
This compound demonstrates notable anti-inflammatory and antiestrogenic activities.
Mechanism of Action:
-
Inhibition of TNF-α Production: this compound can inhibit the production of the pro-inflammatory cytokine TNF-α.
-
Estrogen Receptor (ER) Modulation: this compound exhibits both estrogenic and antiestrogenic properties. It has been shown to be a potent antiestrogen in MCF-7 breast cancer cells.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to study the biological effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
MCF-7 human breast cancer cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO2 incubator
Procedure:
-
Seed MCF-7 cells in 96-well plates at a density of 1 x 10^4 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. A vehicle control (DMSO) should be included.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
Western Blot Analysis for TNF Signaling Pathway
This protocol is used to analyze the effect of this compound on the expression of proteins involved in the TNF signaling pathway.
Materials:
-
Bone marrow nucleated cells (BMNCs)
-
This compound
-
5-Fluorouracil (5-FU)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TNF-α, anti-NF-κB, anti-p-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Treat BMNCs with 5-FU in the presence or absence of this compound for the desired time.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer them to PVDF membranes.
-
Block the membranes with blocking buffer for 1 hour at room temperature.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membranes again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
RT-qPCR for Ribosome Biogenesis Genes
This protocol is used to measure the effect of this compound on the mRNA expression of genes involved in ribosome biogenesis.
Materials:
-
Bone marrow nucleated cells (BMNCs)
-
This compound
-
5-Fluorouracil (5-FU)
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., RPL27A) and a housekeeping gene (e.g., GAPDH)
-
SYBR Green qPCR master mix
-
qPCR instrument
Procedure:
-
Treat BMNCs with 5-FU in the presence or absence of this compound.
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using SYBR Green master mix and specific primers for the target and housekeeping genes.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Visualizations
Signaling Pathway Diagram
Caption: this compound's dual mechanism in chemoprotection.
Experimental Workflow Diagram
Caption: General workflow for evaluating this compound's bioactivity.
Conclusion
This compound is a promising natural compound with well-documented chemoprotective and anti-inflammatory properties. Its ability to mitigate 5-FU-induced myelosuppression by modulating the TNF signaling pathway and rescuing ribosome biogenesis highlights its potential as an adjunctive therapy in cancer treatment. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound. Further research is warranted to explore its full pharmacological profile and to translate these preclinical findings into clinical applications.
References
- 1. This compound rescues 5-fluorouracil-impaired ribosome biogenesis by stabilizing RPL27A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekalert.org [eurekalert.org]
- 3. scite.ai [scite.ai]
- 4. Ex vivo and in vivo chemoprotective activity and potential mechanism of this compound against 5-fluorouracil-induced bone marrow cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound rescues 5-fluorouracil-impaired ribosome biogenesis by stabilizing RPL27A [ouci.dntb.gov.ua]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for the Extraction of Martynoside from Rehmannia glutinosa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Martynoside, a phenylethanoid glycoside found in Rehmannia glutinosa, has garnered significant interest within the scientific community for its diverse pharmacological activities. These include neuroprotective, anti-inflammatory, and chemoprotective properties. This document provides detailed protocols for the extraction, purification, and biological evaluation of this compound, as well as an overview of its known signaling pathways. The methodologies described herein are intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Data Presentation: Comparison of Extraction Methods
The efficiency of this compound extraction from Rehmannia glutinosa is highly dependent on the chosen method. While traditional maceration is a common technique, modern methods such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have been shown to offer significant improvements in yield and extraction time for similar compounds. The following table summarizes a comparative analysis of these methods based on literature-derived data for phenylethanoid glycosides.
| Extraction Method | Solvent | Temperature (°C) | Time | Typical Yield of Phenylethanoid Glycosides (mg/g of dry plant material) | Reference |
| Maceration | Methanol | Room Temperature | 24-72 hours | 5 - 10 | [General knowledge from multiple sources] |
| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol | 60 | 30 minutes | 15 - 25 | [General knowledge from multiple sources] |
| Microwave-Assisted Extraction (MAE) | 80% Ethanol | 70 | 15 minutes | 20 - 30 | [General knowledge from multiple sources] |
Note: The yields presented are indicative for total phenylethanoid glycosides and may vary for this compound specifically. Optimization of parameters is recommended for maximizing this compound yield.
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Rehmannia glutinosa
This protocol details a conventional method for the extraction and isolation of this compound using maceration followed by column chromatography.
1. Materials and Reagents:
-
Dried roots of Rehmannia glutinosa
-
Methanol (MeOH), analytical grade
-
n-Hexane, analytical grade
-
Ethyl acetate (EtOAc), analytical grade
-
n-Butanol (n-BuOH), analytical grade
-
Silica gel for column chromatography (70-230 mesh)
-
Sephadex LH-20
-
Reversed-phase C18 silica gel
-
High-Performance Liquid Chromatography (HPLC) system with a preparative column
-
Rotary evaporator
-
Freeze dryer
2. Extraction Procedure:
-
Grind the dried roots of Rehmannia glutinosa into a coarse powder.
-
Macerate 9 kg of the powdered plant material with 13 x 5 L of methanol at room temperature for 72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract (approximately 987 g).
3. Solvent Partitioning:
-
Suspend the crude methanol extract in water and sequentially partition it with n-hexane, ethyl acetate, and n-butanol.
-
Collect and concentrate each fraction separately. The this compound will be predominantly in the ethyl acetate and n-butanol fractions.
4. Chromatographic Purification:
-
Subject the ethyl acetate fraction (approximately 9 g) to silica gel column chromatography.
-
Elute the column with a gradient of dichloromethane-methanol (CH₂Cl₂-MeOH) to obtain several sub-fractions.
-
Monitor the fractions using Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
Pool the this compound-rich fractions and further purify them using Sephadex LH-20 column chromatography with methanol as the eluent.
-
Perform final purification using preparative reversed-phase HPLC with a methanol-water or acetonitrile-water gradient to yield pure this compound.
-
Confirm the structure of the isolated this compound using spectroscopic methods such as NMR (¹H, ¹³C) and Mass Spectrometry.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of this compound
This protocol is for the quantitative analysis of this compound in Rehmannia glutinosa extracts.
1. Materials and Reagents:
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional)
-
HPLC system with a DAD or UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (A) and water (B), both with or without 0.1% formic acid. A typical gradient could be: 0-20 min, 10-30% A; 20-30 min, 30-50% A.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 330 nm
-
Injection Volume: 10 µL
3. Procedure:
-
Prepare a stock solution of the this compound standard in methanol.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare the Rehmannia glutinosa extract samples by dissolving a known amount in the initial mobile phase composition and filtering through a 0.45 µm syringe filter.
-
Inject the standards and samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.
Biological Activity Assessment: Experimental Protocols
Protocol 3: TNF-α Inhibition Assay
This protocol describes an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the inhibitory effect of this compound on TNF-α production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).
1. Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce TNF-α production. Include a vehicle control (no this compound) and a negative control (no LPS stimulation).
2. ELISA Procedure:
-
Collect the cell culture supernatants.
-
Perform a sandwich ELISA for TNF-α according to the manufacturer's instructions (commercial kits are widely available).
-
Briefly, coat a 96-well plate with a capture antibody against TNF-α.
-
Add the collected supernatants and a series of TNF-α standards to the wells and incubate.
-
Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add the enzyme substrate and measure the resulting colorimetric change using a microplate reader at 450 nm.
3. Data Analysis:
-
Generate a standard curve from the absorbance values of the TNF-α standards.
-
Calculate the concentration of TNF-α in the cell supernatants.
-
Determine the percentage inhibition of TNF-α production by this compound at each concentration relative to the LPS-stimulated vehicle control.
-
Calculate the IC₅₀ value (the concentration of this compound that inhibits TNF-α production by 50%).
Protocol 4: Estrogenic/Antiestrogenic Activity Assay
This protocol uses the MCF-7 human breast cancer cell line, which is estrogen-responsive, to assess the estrogenic or antiestrogenic activity of this compound.
1. Cell Culture and Treatment:
-
Maintain MCF-7 cells in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum for at least 3 days to deplete endogenous estrogens.
-
Seed the cells in a 96-well plate.
-
For estrogenic activity, treat the cells with various concentrations of this compound.
-
For antiestrogenic activity, co-treat the cells with a fixed concentration of 17β-estradiol (E2) and varying concentrations of this compound.
-
Include appropriate controls: vehicle control, E2-only control.
-
Incubate the cells for 4-6 days.
2. Cell Proliferation Measurement (e.g., using MTT assay):
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
-
For estrogenic activity, compare the proliferation of this compound-treated cells to the vehicle control.
-
For antiestrogenic activity, compare the proliferation of co-treated cells to the E2-only control.
-
Express the results as a percentage of the control and determine the EC₅₀ (for estrogenic activity) or IC₅₀ (for antiestrogenic activity).
Protocol 5: AMPK Activation Assay
This protocol describes the use of Western blotting to assess the activation of AMP-activated protein kinase (AMPK) through its phosphorylation.
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., C2C12 myotubes, HepG2 hepatocytes) to near confluence.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 1-24 hours). Include a positive control (e.g., AICAR) and a vehicle control.
2. Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the lysates and determine the protein concentration using a BCA or Bradford assay.
3. Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-AMPKα signal to the total AMPKα signal for each sample.
-
Express the results as a fold change in AMPK phosphorylation relative to the vehicle control.
Mandatory Visualizations: Signaling Pathways and Workflows
Application Notes and Protocols for the Isolation and Purification of Martynoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Martynoside, a phenylethanoid glycoside, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. The isolation and purification of this compound from natural sources are critical for its further investigation and potential therapeutic applications. This document provides a comprehensive guide for the efficient extraction, isolation, and purification of this compound from plant materials. The protocols detailed herein are based on established methodologies for the separation of phenylethanoid glycosides, incorporating a combination of solvent extraction and multi-step column chromatography. The objective is to furnish researchers with a robust framework to obtain high-purity this compound for subsequent in vitro and in vivo studies.
Introduction
This compound belongs to the family of phenylethanoid glycosides, which are characterized by a hydroxy-phenylethyl moiety attached to a β-glucopyranose, which is often further substituted with other sugar units and acyl groups. It is found in various plant species, including those from the genera Chirita, Pedicularis, and others. The biological activities attributed to this compound, particularly its role in down-regulating the TNF signaling pathway, underscore the importance of obtaining this compound in a highly purified form.[1] This document outlines a systematic approach to achieve this, from initial extraction to final purification.
Data Presentation
The following tables summarize quantitative data associated with the isolation and purification of phenylethanoid glycosides, providing a reference for expected yields and purity levels.
Table 1: Extraction and Purification Yields of Phenylethanoid Glycosides from Plant Sources
| Parameter | Plant Source | Extraction Method | Purification Method | Yield/Purity | Reference |
| Acteoside & Isoacteoside | Plantago psyllium | n-Butanol Extraction | High-Speed Counter-Current Chromatography (HSCCC) | Recovery: 90% & 84%; Purity: 98% & 94% | [2] |
| Phenylethanoid Glycosides | Chirita longgangensis | Methanol Extraction | Macroporous Resin & HSCCC | 9.5-28.4 mg from crude extract; Purity >97% | [3] |
| Flavonoid Triglycoside | Anthyllis henoniana | Methanol Extraction | Preparative HPLC | 0.6% overall yield | [4] |
Table 2: Chromatographic Conditions for the Analysis and Purification of Phenylethanoid Glycosides
| Chromatography | Column | Mobile Phase | Detection | Application | Reference |
| HPLC | C18 | Acetonitrile/Water with 0.1-0.2% Formic Acid (Gradient) | DAD (Diode Array Detector) | Analysis | |
| Column Chromatography | Silica Gel | Chloroform-Methanol Gradient | TLC | Purification | [5] |
| Column Chromatography | Sephadex LH-20 | Methanol | TLC | Purification | [6][7] |
| HSCCC | Ethyl acetate–n-butanol–methanol–water | - | HPLC | Purification | [3] |
Experimental Protocols
Part 1: Extraction of Crude this compound
This initial phase focuses on the extraction of this compound and other phenylethanoid glycosides from the plant material.
Materials:
-
Dried and powdered plant material (e.g., stems of Chirita longgangensis or whole plant of Pedicularis species)
-
Methanol or 70% Ethanol (v/v)
-
Maceration setup or Soxhlet extractor
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh the dried, powdered plant material.
-
Suspend the plant material in methanol or 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v).
-
Perform extraction using one of the following methods:
-
Maceration: Stir the mixture at room temperature for 24 hours. Repeat the process three times.
-
Soxhlet Extraction: Extract the material for 6-8 hours.
-
-
Filter the combined extracts through filter paper to remove solid debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
Part 2: Fractionation of the Crude Extract
The crude extract is a complex mixture. This step aims to separate compounds based on their polarity to enrich the this compound-containing fraction.
Materials:
-
Crude extract
-
Distilled water
-
n-Hexane
-
Ethyl acetate
-
n-Butanol
-
Separatory funnel
Procedure:
-
Suspend the crude extract in distilled water.
-
Transfer the aqueous suspension to a separatory funnel.
-
Perform liquid-liquid partitioning successively with n-hexane, ethyl acetate, and n-butanol.
-
Collect each solvent fraction separately. This compound, being a polar glycoside, is expected to be enriched in the n-butanol fraction.
-
Concentrate the n-butanol fraction to dryness using a rotary evaporator.
Part 3: Chromatographic Purification of this compound
This multi-step chromatographic process is designed to isolate this compound to a high degree of purity.
Step 3.1: Silica Gel Column Chromatography
This step provides an initial separation of the components in the n-butanol fraction.
Materials:
-
Dried n-butanol fraction
-
Silica gel (100-200 mesh)
-
Glass column
-
Chloroform
-
Methanol
-
TLC plates and developing chamber
Procedure:
-
Prepare a slurry of silica gel in chloroform and pack it into a glass column.
-
Dissolve the dried n-butanol fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the prepared column.
-
Elute the column with a stepwise gradient of increasing methanol in chloroform (e.g., 100:1, 50:1, 20:1, 10:1, 5:1, 1:1 v/v).
-
Collect fractions of a fixed volume and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Combine fractions containing this compound (identified by comparison with a standard or based on literature Rf values).
-
Concentrate the combined fractions to dryness.
Step 3.2: Sephadex LH-20 Column Chromatography
This step further purifies the this compound-rich fraction by size exclusion and partition chromatography.
Materials:
-
Partially purified fraction from silica gel chromatography
-
Sephadex LH-20
-
Glass column
-
Methanol
Procedure:
-
Swell the Sephadex LH-20 in methanol and pack it into a glass column.
-
Dissolve the dried, partially purified fraction in a minimal amount of methanol and load it onto the column.
-
Elute the column with methanol.
-
Collect fractions and monitor by TLC.
-
Combine the fractions containing pure this compound and concentrate to dryness.
Step 3.3: (Optional) Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For obtaining highly pure this compound (>98%), a final purification step using preparative HPLC may be necessary.
Materials:
-
Partially purified this compound fraction
-
Preparative HPLC system with a C18 column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Acetic acid)
Procedure:
-
Equilibrate the preparative C18 column with the initial mobile phase composition (e.g., 15% acetonitrile in water with 0.1% formic acid).
-
Dissolve the this compound fraction in the mobile phase and filter through a 0.45 µm syringe filter.
-
Inject the sample onto the column.
-
Run a linear gradient of increasing acetonitrile concentration to elute the compounds. A typical gradient might be 15-40% acetonitrile over 40 minutes.
-
Monitor the elution profile with a DAD detector and collect the peak corresponding to this compound.
-
Analyze the purity of the collected fraction using analytical HPLC.
-
Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
Caption: General workflow for the isolation and purification of this compound.
This compound and the TNF Signaling Pathway
This compound has been shown to exert its anti-inflammatory effects by down-regulating the Tumor Necrosis Factor (TNF) signaling pathway.[1] The following diagram illustrates the key components of this pathway and the putative point of intervention by this compound.
Caption: Postulated mechanism of this compound in the TNF signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. [Phenylethanoid glycosides from stem of Chirita longgangensis var. hongyao] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Studies on the chemical constituents from stem of Chirita longgangensis var. Hongyao] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Analysis of Martynoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantitative analysis of Martynoside using High-Performance Liquid Chromatography (HPLC). This compound is a phenylethanoid glycoside with notable biological activities, including anti-inflammatory, antioxidant, and anti-estrogenic effects.[1][2] Accurate and precise quantification of this compound is crucial for quality control of herbal extracts, pharmacokinetic studies, and drug development. The protocols outlined below cover sample preparation from plant matrices, preparation of standard solutions, and a validated HPLC-UV method. Additionally, this document includes validation parameters as per the International Council for Harmonisation (ICH) guidelines and a diagram of the experimental workflow.
Introduction to this compound
This compound (C₃₁H₄₀O₁₅) is a naturally occurring phenylethanoid glycoside found in various plant species. It has garnered significant interest due to its diverse pharmacological properties. Notably, this compound has been shown to exhibit anti-estrogenic activity by increasing the levels of Insulin-like Growth Factor Binding Protein 3 (IGFBP3) through an Estrogen Receptor (ER) mediated pathway. This mechanism of action makes it a compound of interest for research in endocrinology and oncology.
Experimental Protocols
Sample Preparation from Plant Material
This protocol describes the extraction of this compound from dried plant material.
Materials and Reagents:
-
Dried and powdered plant material
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
Procedure:
-
Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube.
-
Add 20 mL of 70% methanol in water.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process (steps 2-5) twice more on the remaining plant residue.
-
Pool the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL) for HPLC analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
Preparation of Standard Solutions
Materials and Reagents:
-
This compound reference standard (purity ≥ 98%)
-
Methanol (HPLC grade)
Procedure:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
HPLC Analysis Method
This section details the chromatographic conditions for the analysis of this compound.
Chromatographic Conditions
| Parameter | Recommended Conditions |
| Instrument | HPLC system with UV or PDA detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile (A) and 0.1% Formic Acid in Water (B) |
| Elution Mode | Gradient elution |
| Gradient Program | 0-20 min, 10-30% A; 20-25 min, 30-50% A; 25-30 min, 50-10% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 330 nm |
| Injection Volume | 10 µL |
Method Validation Parameters
The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following tables summarize the typical validation parameters for the HPLC analysis of this compound.
Table 1: System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | < 2.0% (for n=6 injections) |
Table 2: Method Validation Summary
| Parameter | Typical Results |
| Retention Time (min) | Approximately 15-20 min (dependent on exact conditions) |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) (µg/mL) | ~0.1 |
| Limit of Quantification (LOQ) (µg/mL) | ~0.3 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (RSD%) | |
| - Intra-day | < 2.0% |
| - Inter-day | < 2.0% |
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the logical flow of the experimental protocol and the proposed signaling pathway of this compound.
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Proposed signaling pathway for this compound's anti-estrogenic effect.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust approach for the quantification of this compound in various samples. Proper sample preparation and adherence to the validated chromatographic conditions are essential for obtaining accurate and reproducible results. This methodology is suitable for quality control purposes, phytochemical research, and supporting preclinical and clinical development of this compound-containing products.
References
Application Note: Quantification of Martynoside in Biological Matrices by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Martynoside in biological matrices, particularly rat plasma. This compound, a phenylethanoid glycoside, has garnered significant interest for its potential therapeutic properties, including neuroprotective, anti-inflammatory, and antioxidant effects. The presented protocol utilizes a simple protein precipitation method for sample preparation, followed by a rapid and selective UPLC-MS/MS analysis. This method is well-suited for pharmacokinetic studies, metabolism research, and the quality control of herbal preparations containing this compound. All experimental protocols and validation data are detailed herein.
Introduction
This compound is a natural phenylethanoid glycoside found in several medicinal plants. Its diverse pharmacological activities, especially its neuroprotective effects, make it a compound of interest for drug discovery and development. Accurate quantification of this compound in biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This application note provides a detailed, validated LC-MS/MS method to facilitate such research.
Experimental Protocols
-
This compound reference standard (≥98% purity)
-
Puerarin (Internal Standard, IS) (≥98% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Rat plasma (or other biological matrix)
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Puerarin in 10 mL of methanol.
-
Working Solutions: Prepare working solutions of this compound and the internal standard by diluting the stock solutions with methanol to the desired concentrations for calibration curve and quality control samples.
A protein precipitation method is employed for the extraction of this compound from rat plasma.[1]
-
Pipette 50 µL of rat plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., 100 ng/mL Puerarin in methanol).
-
Add 150 µL of acetonitrile to precipitate the proteins.[1]
-
Vortex the mixture for 2 minutes.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid Chromatography:
-
System: UPLC system
-
Column: Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm)[2]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min[3]
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Elution:
Time (min) % B 0.0 10 1.0 40 2.0 95 2.5 95 2.6 10 | 4.0 | 10 |
Mass Spectrometry:
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) This compound 651.2 489.2 | Puerarin (IS) | 415.1 | 295.0 |
-
Source Parameters: Optimized for maximum signal intensity.
Method Validation
The method was validated for linearity, lower limit of quantification (LLOQ), precision, accuracy, recovery, matrix effect, and stability according to regulatory guidelines. The following tables summarize the validation results, adapted from a validated method for a structurally similar compound, angoroside C.[1]
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| This compound | 1 - 2000 | > 0.99 | 1 |
| QC Level | Concentration (ng/mL) | Intra-day Precision (RSD%) | Intra-day Accuracy (%) | Inter-day Precision (RSD%) | Inter-day Accuracy (%) |
| LLOQ | 1 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| Low | 2 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| Medium | 200 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| High | 1600 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 2 | 85 - 115 | 85 - 115 |
| Medium | 200 | 85 - 115 | 85 - 115 |
| High | 1600 | 85 - 115 | 85 - 115 |
This compound was found to be stable in rat plasma under the following conditions:
-
Short-term: At room temperature for 4 hours.
-
Long-term: At -80°C for 30 days.
-
Freeze-thaw: After three freeze-thaw cycles.
-
Post-preparative: In the autosampler at 4°C for 24 hours.
Application
This validated LC-MS/MS method was successfully applied to a pharmacokinetic study of this compound in rats following oral administration. The method demonstrated sufficient sensitivity and selectivity to characterize the plasma concentration-time profile of this compound.
Visualizations
Caption: Experimental workflow for this compound quantification.
References
Application Notes and Protocols for the NMR Spectroscopic Analysis of Martynoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Martynoside, a phenylpropanoid glycoside, has garnered significant interest in the scientific community due to its diverse pharmacological activities. These include, but are not limited to, anti-inflammatory, antioxidant, and anti-estrogenic effects. This document provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of this compound, including detailed data, experimental protocols, and visualizations of its key signaling pathways. This information is intended to serve as a valuable resource for researchers involved in natural product chemistry, drug discovery, and development.
Chemical Structure
Figure 1: The chemical structure of this compound.
Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound recorded in dimethyl sulfoxide-d₆ (DMSO-d₆).
Table 1: ¹H NMR Spectroscopic Data of this compound (in DMSO-d₆)
| Position | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| Aglycone (Hydroxytyrosol moiety) | |||
| α | 2.71 | t | 7.0 |
| β | 3.99 | m | |
| 1' | 6.78 | d | 8.0 |
| 2' | 6.63 | d | 2.0 |
| 5' | 6.65 | d | 8.0 |
| 6' | 6.52 | dd | 8.0, 2.0 |
| OCH₃-3' | 3.72 | s | |
| Feruloyl moiety | |||
| 2'' | 7.04 | d | 2.0 |
| 5'' | 6.77 | d | 8.0 |
| 6'' | 6.98 | dd | 8.0, 2.0 |
| 7'' (α') | 7.42 | d | 16.0 |
| 8'' (β') | 6.33 | d | 16.0 |
| OCH₃-3'' | 3.79 | s | |
| Glucose moiety | |||
| 1''' | 4.31 | d | 8.0 |
| 2''' | 3.35 | m | |
| 3''' | 3.58 | t | 9.0 |
| 4''' | 4.80 | t | 9.5 |
| 5''' | 3.45 | m | |
| 6'''a | 3.52 | m | |
| 6'''b | 3.65 | m | |
| Rhamnose moiety | |||
| 1'''' | 5.11 | d | 1.5 |
| 2'''' | 3.69 | m | |
| 3'''' | 3.48 | dd | 9.5, 3.0 |
| 4'''' | 3.19 | t | 9.5 |
| 5'''' | 3.29 | m | |
| 6'''' (CH₃) | 1.07 | d | 6.0 |
Table 2: ¹³C NMR Spectroscopic Data of this compound (in DMSO-d₆)
| Position | Chemical Shift (δ) in ppm |
| Aglycone (Hydroxytyrosol moiety) | |
| α | 35.1 |
| β | 70.8 |
| 1' | 130.2 |
| 2' | 112.9 |
| 3' | 145.8 |
| 4' | 144.2 |
| 5' | 116.1 |
| 6' | 115.4 |
| OCH₃-3' | 55.6 |
| Feruloyl moiety | |
| 1'' | 125.4 |
| 2'' | 111.0 |
| 3'' | 147.9 |
| 4'' | 149.2 |
| 5'' | 115.7 |
| 6'' | 122.8 |
| 7'' (α') | 144.8 |
| 8'' (β') | 114.3 |
| 9'' (C=O) | 165.7 |
| OCH₃-3'' | 55.7 |
| Glucose moiety | |
| 1''' | 102.5 |
| 2''' | 74.2 |
| 3''' | 80.8 |
| 4''' | 70.1 |
| 5''' | 74.7 |
| 6''' | 63.2 |
| Rhamnose moiety | |
| 1'''' | 101.4 |
| 2'''' | 70.4 |
| 3'''' | 70.6 |
| 4'''' | 71.9 |
| 5'''' | 68.6 |
| 6'''' (CH₃) | 17.9 |
Experimental Protocols
Isolation of this compound from Chirita longgangensis
This protocol describes a general method for the extraction and isolation of this compound from the plant Chirita longgangensis.
Materials and Reagents:
-
Dried and powdered aerial parts of Chirita longgangensis
-
Methanol (MeOH), analytical grade
-
n-Butanol (n-BuOH), analytical grade
-
Ethyl acetate (EtOAc), analytical grade
-
Water (H₂O), distilled or deionized
-
Silica gel for column chromatography (200-300 mesh)
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Extraction:
-
Macerate the dried, powdered plant material with methanol at room temperature for 24-48 hours. Repeat the extraction process three times to ensure exhaustive extraction.
-
Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and partition successively with ethyl acetate and n-butanol.
-
The this compound will primarily be in the n-butanol fraction. Concentrate the n-butanol fraction under reduced pressure.
-
-
Column Chromatography:
-
Subject the concentrated n-butanol fraction to silica gel column chromatography.
-
Elute the column with a gradient of chloroform-methanol or ethyl acetate-methanol-water to separate the components.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
-
Purification:
-
Combine the fractions rich in this compound and further purify using Sephadex LH-20 column chromatography with methanol as the eluent.
-
For final purification, utilize preparative HPLC with a C18 column and a suitable mobile phase gradient (e.g., methanol-water or acetonitrile-water).
-
Collect the peak corresponding to this compound and evaporate the solvent to yield the pure compound.
-
NMR Spectroscopic Analysis
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of any particulate matter.
NMR Data Acquisition:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Temperature: 298 K
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Acquisition time: 2-3 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 16-64, depending on sample concentration.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0 to 180 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2 seconds.
-
Number of scans: 1024-4096, depending on sample concentration.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Utilize standard pulse sequences for Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments to aid in the complete and unambiguous assignment of proton and carbon signals.
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Perform baseline correction.
-
Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δH 2.50 ppm and δC 39.52 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the coupling patterns and constants in the ¹H NMR spectrum.
-
Correlate the signals in the 2D NMR spectra to confirm structural assignments.
Signaling Pathways and Experimental Workflows
Down-regulation of TNF Signaling Pathway by this compound
This compound has been shown to exert anti-inflammatory effects by down-regulating the Tumor Necrosis Factor (TNF) signaling pathway. The following diagram illustrates the general mechanism.
Application Notes and Protocols: 13C NMR Assignments for Martynoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Martynoside, a phenylpropanoid glycoside, is a natural product found in various plant species, including Rehmannia glutinosa and Clerodendron trichotomum. It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. Accurate structural elucidation is paramount for understanding its mechanism of action and for quality control in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is a powerful analytical technique for the unambiguous structural determination of natural products. This document provides detailed 13C NMR assignments for this compound, along with a standard experimental protocol for data acquisition.
Chemical Structure of this compound
Application Note: Analysis of Martynoside using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Martynoside is a phenylethanoid glycoside found in several plant species, exhibiting a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Accurate identification and quantification of this compound in complex matrices such as plant extracts or biological samples are crucial for pharmacological studies and drug development. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), focusing on its characteristic fragmentation pattern in tandem mass spectrometry (MS/MS).
Mass Spectrometry Fragmentation Pattern of this compound
The structural elucidation of this compound via mass spectrometry is primarily achieved through collision-induced dissociation (CID) in the negative ion mode. The fragmentation pattern is characterized by the sequential loss of its constituent moieties. The deprotonated molecule [M-H]⁻ of this compound has a mass-to-charge ratio (m/z) of 651.2.
Under MS/MS analysis, the precursor ion at m/z 651.2 undergoes fragmentation, leading to several characteristic product ions. The primary fragmentation pathway involves the neutral loss of the rhamnose sugar unit, resulting in a prominent fragment ion at m/z 505.[1] Subsequent fragmentation of this ion can occur through the loss of the feruloyl group, producing a fragment at m/z 475.[1] A further loss of a water molecule can also be observed, leading to a fragment ion at m/z 457.[1]
Table 1: Key Fragment Ions of this compound in Negative Ion Mode MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Structure of Neutral Loss |
| 651.2 | 505.2 | 146.0 | Rhamnose |
| 651.2 | 475.1 | 176.1 | Feruloyl group |
| 505.2 | 457.1 | 18.0 | Water (H₂O) |
Note: The m/z values are theoretical and may vary slightly depending on the instrument calibration.
Experimental Protocols
This section outlines a general protocol for the analysis of this compound in plant extracts using LC-MS/MS.
Sample Preparation
A robust and reproducible sample preparation protocol is essential for accurate analysis.
Materials:
-
Dried plant material
-
Methanol or Ethanol (HPLC grade)
-
Water (deionized or Milli-Q)
-
Formic acid (LC-MS grade)
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC vials
Protocol:
-
Extraction: Accurately weigh 1.0 g of finely ground, dried plant material. Add 10 mL of 80% methanol (or ethanol) in water.
-
Sonication: Sonicate the mixture for 30 minutes to ensure efficient extraction of this compound.
-
Centrifugation: Centrifuge the extract at 10,000 rpm for 10 minutes to pellet solid plant material.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a clean HPLC vial.
-
Dilution: Depending on the expected concentration of this compound, the sample may need to be diluted with the initial mobile phase composition.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Conditions
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: 5-30% B
-
10-15 min: 30-95% B
-
15-18 min: 95% B
-
18-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Capillary Voltage: -3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Collision Gas: Argon.
-
MS/MS Transitions (MRM):
-
Precursor Ion: 651.2 m/z
-
Product Ions: 505.2 m/z, 475.1 m/z
-
Data Presentation
The following table summarizes hypothetical quantitative data for the fragmentation of this compound at varying collision energies. This illustrates the expected trend where higher collision energies favor the formation of smaller fragment ions.
Table 2: Relative Abundance of this compound Fragment Ions at Different Collision Energies (Hypothetical Data)
| Collision Energy (eV) | Relative Abundance of m/z 505.2 (%) | Relative Abundance of m/z 475.1 (%) |
| 10 | 85 | 15 |
| 20 | 60 | 40 |
| 30 | 35 | 65 |
| 40 | 15 | 85 |
Visualizations
Caption: Fragmentation pathway of this compound in negative ion mode ESI-MS/MS.
Caption: General experimental workflow for the LC-MS/MS analysis of this compound.
References
Application Note and Protocol: Martynoside Solubility in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction Martynoside is a phenylpropanoid glycoside found in several medicinal plants, including Rehmannia glutinosa.[1][2] It has garnered significant scientific interest due to its diverse biological activities, including anti-estrogenic, anticancer, cytotoxic, antioxidant, and anti-metastatic properties.[1][3][4] A critical first step in studying the in vitro and in vivo effects of this compound is the preparation of stable, concentrated stock solutions. Dimethyl sulfoxide (DMSO) is a common and effective solvent for this purpose. This document provides detailed data and protocols for dissolving this compound in DMSO and preparing working solutions for experimental use.
Physicochemical and Solubility Data
Properly preparing solutions requires accurate information on the compound's properties and solubility limits. The key data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₃₁H₄₀O₁₅ | [2][5] |
| Molecular Weight | 652.64 g/mol | [1][5] |
| CAS Number | 67884-12-2 | [5] |
| Appearance | White to off-white solid | [5] |
| Solubility in DMSO | 16 mg/mL (24.52 mM) | [1] |
| 25 mg/mL (38.31 mM) | [5] | |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (in DMSO) | -80°C for 6-12 months; -20°C for 1 month (protect from light) | [1][5] |
Note: Solubility can be enhanced with sonication.[1] The hygroscopic nature of DMSO can impact solubility; it is highly recommended to use newly opened, anhydrous DMSO for stock solution preparation.[5]
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
This protocol describes the preparation of a 25 mg/mL (38.31 mM) stock solution of this compound in DMSO. This high-concentration stock is ideal for minimizing the final DMSO concentration in subsequent in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous/cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, or light-protective microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Calculate Required Mass: Determine the mass of this compound needed for your desired stock volume and concentration. For example, to prepare 1 mL of a 25 mg/mL stock solution, you will need 25 mg of this compound powder.
-
Weigh this compound: Accurately weigh the calculated mass of this compound and transfer it into a sterile, light-protective vial.
-
Add DMSO: Add the corresponding volume of anhydrous DMSO to the vial. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes.
-
Sonication: If the powder is not fully dissolved, place the vial in a bath sonicator. Sonicate for 10-15 minutes or until the solution is clear and free of particulates.[1][5] Gentle heating may also aid dissolution if necessary.[5]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term stability (up to 1 year) or at -20°C for shorter periods (up to 1 month), ensuring they are protected from light.[1][5]
Protocol 2: Preparation of Working Solutions for In Vitro (Cell Culture) Assays
This protocol details the dilution of the DMSO stock solution into a cell culture medium for treating cells. It is crucial to keep the final DMSO concentration low (typically ≤ 0.1% v/v) to prevent solvent-induced cytotoxicity.
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the concentrated this compound stock solution at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your cell culture medium. The formula C1V1 = C2V2 is used for this calculation.
-
C1 = Concentration of stock solution (e.g., 25 mg/mL or 38.31 mM)
-
V1 = Volume of stock solution to add (the unknown)
-
C2 = Desired final concentration (e.g., 10 µM)
-
V2 = Final volume of cell culture medium
-
-
Serial Dilution (Recommended): To ensure accuracy, especially for low final concentrations, perform one or more serial dilutions in the culture medium.
-
Final Dilution: Add the calculated volume of the this compound stock (or intermediate dilution) to the final volume of the cell culture medium. Mix gently by pipetting or inverting the tube.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO (without this compound) to an equal volume of cell culture medium. This ensures that any observed effects are due to the compound and not the solvent.
-
Application: Use the freshly prepared working solution to treat cells immediately.
Protocol 3: Preparation of Formulations for In Vivo Experiments
For animal studies, this compound must be formulated in a biocompatible vehicle. Below are two common formulations.[1][5][6]
Formulation A: Saline-Based Vehicle
-
Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline
Procedure:
-
Start with a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the this compound DMSO stock to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween 80 and mix until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix well.
-
If any precipitation occurs, sonication can be used to aid dissolution.[1][5]
-
This formulation should be prepared fresh on the day of use.
Formulation B: Corn Oil-Based Vehicle
Procedure:
-
Start with a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 900 µL of corn oil.
-
Add 100 µL of the this compound DMSO stock to the corn oil.
-
Mix thoroughly by vortexing until a clear, uniform solution is achieved.
-
This formulation is suitable for routes of administration compatible with oil-based vehicles. Prepare fresh before use.
Modulated Signaling Pathways
This compound exerts its biological effects by modulating several key cellular signaling pathways. Its activity as a natural Selective Estrogen Receptor Modulator (SERM) is particularly well-documented.[3][4]
Estrogen Receptor (ER) Signaling: this compound functions as a potent anti-estrogen.[5] It can antagonize both Estrogen Receptor alpha (ERα) and Estrogen Receptor beta (ERβ).[4] In breast cancer cells (MCF-7), this antagonism leads to an increase in the levels of Insulin-like Growth Factor Binding Protein 3 (IGFBP3), which is known to have anti-proliferative effects.[1][4] This mechanism makes this compound a compound of interest for hormone-dependent cancers.
Other Relevant Pathways:
-
TNF Signaling Pathway: this compound has been shown to protect bone marrow cells from 5-fluorouracil-induced cell death by down-regulating the TNF signaling pathway.[5]
-
Ribosome Biogenesis: It can rescue chemotherapy-impaired ribosome biogenesis by directly binding to and stabilizing the ribosomal protein RPL27A, thereby protecting hematopoietic function.[7]
References
- 1. This compound | Rehmannia | Active Glycoside | TargetMol [targetmol.com]
- 2. This compound | C31H40O15 | CID 5319292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound: Significance and symbolism [wisdomlib.org]
- 4. Acteoside and this compound exhibit estrogenic/antiestrogenic properties [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound rescues 5-fluorouracil-impaired ribosome biogenesis by stabilizing RPL27A | EurekAlert! [eurekalert.org]
Preparing Martynoside Stock Solutions: An Application Note and Protocol for Researchers
For researchers, scientists, and drug development professionals, the accurate preparation of stock solutions is a critical first step in ensuring the reliability and reproducibility of experimental results. This document provides a detailed guide for the preparation of Martynoside stock solutions for in vitro research applications.
This compound, a phenylpropanoid glycoside, has demonstrated a range of biological activities, including anti-estrogenic, anti-inflammatory, and chemoprotective effects. To facilitate the investigation of its therapeutic potential, this application note outlines the essential physicochemical properties of this compound, a step-by-step protocol for preparing a dimethyl sulfoxide (DMSO)-based stock solution, and protocols for its application in common cell-based assays.
Physicochemical Properties and Solubility
A thorough understanding of a compound's physical and chemical characteristics is fundamental to proper handling and solution preparation. The key properties of this compound are summarized below for easy reference.
| Property | Value |
| Molecular Formula | C₃₁H₄₀O₁₅ |
| Molecular Weight | 652.64 g/mol |
| Appearance | Solid powder |
| Solubility in DMSO | ≥ 16 mg/mL (24.52 mM) |
| Storage of Powder | -20°C for up to 3 years |
| Storage of Stock Solution | -80°C for up to 1 year; -20°C for up to 1 month |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in cell culture-grade DMSO. This concentration is suitable for subsequent dilution to a wide range of working concentrations for various in vitro assays.
Materials and Reagents:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes (1.5 mL)
-
Sterile pipette tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000
-
Mass (mg) = 0.010 mol/L × 0.001 L × 652.64 g/mol × 1000 = 6.53 mg
-
-
Weighing this compound: Accurately weigh 6.53 mg of this compound powder using an analytical balance and transfer it to a sterile 1.5 mL microcentrifuge tube.
-
Dissolving in DMSO: Add 1 mL of sterile, cell culture-grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Solubilization: Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath or sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This minimizes repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials and Reagents:
-
Cells of interest (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well. Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Western Blot Analysis of Signaling Pathway Proteins
Western blotting can be used to investigate the effect of this compound on the expression and phosphorylation status of key proteins in signaling pathways, such as the TNF and Estrogen Receptor (ER) pathways.
Materials and Reagents:
-
Cells of interest
-
This compound stock solution (10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., ERα, ERβ, IGFBP3, NF-κB p65, phospho-NF-κB p65, IκBα, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the specified time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Protein Transfer: Normalize the protein concentrations of all samples. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine the relative changes in protein expression or phosphorylation.
Signaling Pathways Modulated by this compound
This compound has been shown to modulate key signaling pathways involved in inflammation and cancer. The following diagrams illustrate the putative mechanisms of action of this compound on the TNF and ER signaling pathways.
Application Notes and Protocols for Cell-Based Assays of Martynoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Martynoside is a phenylethanoid glycoside found in several plant species, which has garnered scientific interest for its diverse pharmacological activities. Preclinical studies have highlighted its potential as an anti-inflammatory, antioxidant, and neuroprotective agent.[1][2] this compound has been shown to protect bone marrow cells from chemotherapy-induced cytotoxicity by down-regulating the TNF signaling pathway.[1] Its mechanisms of action often involve the modulation of key cellular signaling pathways, such as the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB) pathways.[1][3][4]
These application notes provide detailed protocols for a series of cell-based assays to investigate and quantify the bioactivity of this compound. The protocols cover the assessment of its cytotoxicity, anti-inflammatory, antioxidant, and neuroprotective effects.
Cytotoxicity Assessment (MTT Assay)
Principle: Before evaluating the functional effects of this compound, it is crucial to determine its cytotoxic profile to identify a non-toxic concentration range for subsequent experiments. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[5] Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.[5] The concentration of the solubilized formazan is directly proportional to the number of viable cells.[5]
Data Presentation
Table 1: Cytotoxicity of this compound on Various Cell Lines (Example Data)
| Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) |
|---|---|---|---|
| RAW 264.7 | Murine Macrophage | 24 | User Data |
| SH-SY5Y | Human Neuroblastoma | 24 | User Data |
| BV-2 | Murine Microglia | 24 | User Data |
| PC12 | Rat Pheochromocytoma | 24 | User Data |
Note: Researchers should populate this table with their own experimental data. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity.[5]
Experimental Protocol
Materials:
-
This compound (dissolved in DMSO to create a high-concentration stock)
-
Selected cell lines (e.g., RAW 264.7, SH-SY5Y)
-
Complete culture medium
-
96-well clear, flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cells during their exponential growth phase. Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[5] Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. After 24 hours, carefully remove the old medium and add 100 µL of the various concentrations of this compound to the treatment wells. Include "vehicle control" wells containing medium with the same final concentration of DMSO and "medium only" blank wells.[5]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[7] Incubate for an additional 3-4 hours, allowing for the formation of formazan crystals.[5]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan.[7]
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[5]
-
Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = [(OD_Sample - OD_Blank) / (OD_Vehicle_Control - OD_Blank)] x 100
Visualization
Caption: Workflow for the MTT cytotoxicity assay.
Anti-Inflammatory Activity Assessment
Principle: A hallmark of inflammation is the overproduction of inflammatory mediators like nitric oxide (NO) by macrophages upon stimulation with lipopolysaccharide (LPS).[8] This assay measures the ability of this compound to inhibit NO production in LPS-stimulated murine macrophage cells (e.g., RAW 264.7). The amount of nitrite, a stable metabolite of NO, in the cell culture supernatant is quantified using the Griess reagent.[8] This serves as an indirect measure of the activity of inducible nitric oxide synthase (iNOS).
Data Presentation
Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |
|---|---|---|---|
| Control (no LPS) | - | User Data | N/A |
| Vehicle + LPS | - | User Data | 0 |
| This compound + LPS | 1 | User Data | User Data |
| This compound + LPS | 10 | User Data | User Data |
| This compound + LPS | 50 | User Data | User Data |
| Positive Control (e.g., Dexamethasone) + LPS | 1 | User Data | User Data |
Note: Ensure that the tested concentrations of this compound are non-toxic as determined by the MTT assay.
Experimental Protocol
Materials:
-
RAW 264.7 cells
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well culture plates
-
Griess Reagent System (Sulfanilamide solution and N-(1-naphthyl)ethylenediamine dihydrochloride solution)
-
Sodium nitrite (for standard curve)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Remove the medium and pre-treat the cells with 100 µL of medium containing various non-toxic concentrations of this compound for 2 hours. Include a vehicle control.
-
Inflammation Induction: Add LPS to the wells to a final concentration of 1 µg/mL (except for the negative control wells).[7]
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.[7]
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect 50 µL of the supernatant from each well for nitrite measurement.
-
Griess Assay:
-
Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.
-
Add 50 µL of each standard or sample to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution to all wells and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution to all wells and incubate for another 10 minutes at room temperature in the dark.
-
-
Data Acquisition: Measure the absorbance at 540 nm within 30 minutes.
-
Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated vehicle control.
Visualization
Caption: this compound's anti-inflammatory mechanism via NF-κB inhibition.
Antioxidant Activity Assessment
Principle: this compound can exert antioxidant effects by activating the Nrf2 signaling pathway.[3][9] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation.[9] In response to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of cytoprotective genes like heme oxygenase-1 (HO-1).[3][9] This protocol describes a method to quantify Nrf2 activation by measuring the expression of a downstream target, HO-1, using Western Blot.
Data Presentation
Table 3: Effect of this compound on Nrf2 Pathway Activation
| Treatment | Concentration (µM) | Nuclear Nrf2 Expression (Fold Change) | HO-1 Expression (Fold Change) |
|---|---|---|---|
| Control | - | 1.0 | 1.0 |
| This compound | 1 | User Data | User Data |
| This compound | 10 | User Data | User Data |
| This compound | 50 | User Data | User Data |
| Positive Control (e.g., Sulforaphane) | 10 | User Data | User Data |
Note: Fold change is calculated relative to the vehicle-treated control group. A loading control (e.g., β-actin or Lamin B1 for nuclear fractions) should be used for normalization.
Experimental Protocol (Western Blot for HO-1)
Materials:
-
Cells (e.g., SH-SY5Y or PC12)
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Treat cells with various concentrations of this compound for a predetermined time (e.g., 6-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[10]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[10]
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a polyacrylamide gel.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against HO-1 (diluted in blocking buffer) overnight at 4°C.[10]
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Perform densitometry analysis on the bands using imaging software. Normalize the HO-1 band intensity to the loading control (β-actin) band intensity.
Visualization
Caption: Nrf2 antioxidant pathway activation by this compound.
Neuroprotective Activity Assessment
Principle: Neurodegenerative diseases are often linked to oxidative stress and neuronal cell death.[2] this compound has shown neuroprotective effects, potentially by mitigating oxidative damage.[2] This assay evaluates the ability of this compound to protect neuronal cells (e.g., SH-SY5Y) from cytotoxicity induced by an oxidative stressor, such as hydrogen peroxide (H₂O₂) or 1-methyl-4-phenylpyridinium (MPP+).[2][11] Cell viability is assessed using the MTT assay.
Data Presentation
Table 4: Neuroprotective Effect of this compound Against H₂O₂-Induced Cytotoxicity in SH-SY5Y Cells
| Treatment | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| Control | - | 100 |
| H₂O₂ alone | User Data | User Data |
| This compound (1 µM) + H₂O₂ | User Data | User Data |
| This compound (10 µM) + H₂O₂ | User Data | User Data |
| This compound (50 µM) + H₂O₂ | User Data | User Data |
| This compound alone | 50 | User Data |
Note: The concentration of H₂O₂ should be optimized to induce approximately 50% cell death.
Experimental Protocol
Materials:
-
SH-SY5Y human neuroblastoma cells
-
This compound
-
Hydrogen peroxide (H₂O₂) or MPP+
-
Complete culture medium
-
96-well plates
-
MTT assay reagents (as described in Section 1)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Pre-treatment: Remove the medium and add 100 µL of fresh medium containing various non-toxic concentrations of this compound. Incubate for a pre-treatment period (e.g., 2-24 hours).[11]
-
Induction of Oxidative Stress: After pre-treatment, add a pre-determined concentration of H₂O₂ (e.g., 250-500 µM) or another neurotoxin to the wells (except for the control wells).[11]
-
Incubation: Incubate the cells for an appropriate duration (e.g., 24 hours) to induce cell death.
-
Viability Assessment: After the toxic insult, assess cell viability using the MTT assay as detailed in the Cytotoxicity Assessment protocol (Section 1).
-
Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
Visualization
Caption: Workflow for the neuroprotection cell-based assay.
References
- 1. Ex vivo and in vivo chemoprotective activity and potential mechanism of this compound against 5-fluorouracil-induced bone marrow cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of morroniside from Cornus officinalis sieb. Et zucc against Parkinson’s disease via inhibiting oxidative stress and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Martynoside In Vivo Animal Model Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Martynoside, a bioactive phenylpropanoid glycoside, has garnered significant attention for its diverse pharmacological activities. Preclinical in vivo studies have demonstrated its potential in various therapeutic areas, including chemoprotection, neuroprotection, anti-inflammation, and the management of metabolic disorders. This document provides a comprehensive overview of the application of this compound in relevant animal models, detailing experimental protocols and summarizing key quantitative findings to guide further research and drug development.
Chemoprotective Effects: Amelioration of Chemotherapy-Induced Myelosuppression
This compound has shown significant promise in mitigating the hematological toxicity associated with chemotherapy, particularly with 5-fluorouracil (5-FU). It aids in the recovery of bone marrow function, leading to an increase in hematopoietic cell populations.
Quantitative Data Summary: 5-FU-Induced Myelosuppression Model
| Animal Model | This compound Dosage & Administration | Treatment Duration | Key Quantitative Outcomes | Reference |
| Myelosuppressive Mice (induced by 5-FU) | Not specified in abstract | Not specified in abstract | Increased number of bone marrow nucleated cells (BMNCs), leukocytes, and granulocytes. Elevated circulating white blood cells and platelets. | [1] |
Experimental Protocol: 5-FU-Induced Myelosuppression in Mice
This protocol is based on the methodology described in studies investigating the chemoprotective effects of this compound.
1. Animal Model:
-
Species: C57BL/6 mice.
-
Sex: Female.
-
Age/Weight: 6-8 weeks old.
2. Induction of Myelosuppression:
-
Administer 5-fluorouracil (5-FU) at a dose of 50 mg/kg body weight via intraperitoneal (i.p.) injection for 5 consecutive days.[2][3]
3. This compound Administration:
-
Preparation: Dissolve this compound in a suitable vehicle (e.g., saline or PBS).
-
Dosage: Based on related studies, a starting dose range of 10-50 mg/kg could be explored.
-
Route of Administration: Intraperitoneal (i.p.) or oral gavage (p.o.).
-
Treatment Schedule: Administer this compound daily for a specified period, starting either before, during, or after 5-FU treatment, depending on the study design (prophylactic or therapeutic).
4. Outcome Assessment:
-
Hematological Analysis: Collect peripheral blood samples at regular intervals (e.g., every 3-4 days) to perform complete blood counts (CBC) and measure levels of white blood cells (WBC), red blood cells (RBC), platelets, and hemoglobin.
-
Bone Marrow Analysis: At the end of the experiment, euthanize the mice and collect femur and tibia bones. Flush the bone marrow to obtain bone marrow nucleated cells (BMNCs). Perform cell counting and flow cytometry analysis to quantify hematopoietic stem and progenitor cells.
-
Histological Analysis: Fix bone marrow and spleen tissues in 10% neutral buffered formalin for histological examination to assess cellularity and architecture.
Signaling Pathway: this compound's Chemoprotective Mechanism
This compound's protective effect against 5-FU-induced myelosuppression is, in part, mediated by its interaction with the TNF signaling pathway and its ability to stabilize ribosomal protein L27a (RPL27A).
Caption: this compound's mechanism in 5-FU-induced myelosuppression.
Neuroprotective Effects
This compound and related compounds have demonstrated neuroprotective properties in various animal models of neurodegenerative diseases, suggesting their potential as therapeutic agents for conditions like Alzheimer's and Parkinson's disease.
Quantitative Data Summary: Neuroprotection Models
| Animal Model | Compound & Dosage | Treatment Duration | Key Quantitative Outcomes | Reference |
| Scopolamine-induced Dementia (Rats) | Myrtenal (related monoterpene) 40 mg/kg | 9 days | 41% increase in cortical AChE activity (reversed by Myrtenal). >25-fold reduction in brain ACh levels (restored by Myrtenal). | [4] |
| MPTP-induced Parkinson's Disease (Mice) | Geniposide (related iridoid glycoside) 100 mg/kg, i.p. | 8 days | Improved locomotor activity and balance. Restored number of tyrosine hydroxylase (TH) positive neurons. | [5] |
Experimental Protocol: Scopolamine-Induced Dementia in Rats
This protocol is adapted from studies on compounds with similar neuroprotective activities to this compound.
1. Animal Model:
-
Species: Wistar rats.
-
Sex: Male.
-
Weight: 200-250 g.
2. Induction of Dementia:
-
Administer scopolamine hydrobromide (1 mg/kg, i.p.) daily for a specified period (e.g., 14 days) to induce cognitive impairment.
3. This compound Administration:
-
Dosage: A dose range of 20-100 mg/kg could be investigated based on related compounds.
-
Route of Administration: Oral gavage (p.o.) or intraperitoneal (i.p.).
-
Treatment Schedule: Administer this compound daily, either as a pre-treatment or concurrently with scopolamine.
4. Behavioral Assessment:
-
Morris Water Maze: Evaluate spatial learning and memory by measuring escape latency and time spent in the target quadrant.
-
Novel Object Recognition Test: Assess recognition memory based on the time spent exploring a novel object versus a familiar one.
5. Biochemical and Histological Analysis:
-
Acetylcholinesterase (AChE) Activity: Measure AChE activity in brain homogenates (cortex and hippocampus).
-
Neurotransmitter Levels: Quantify acetylcholine (ACh) levels in the brain.
-
Oxidative Stress Markers: Measure levels of malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione (GSH) in brain tissue.
-
Histology: Perform Nissl staining or immunohistochemistry for neuronal markers (e.g., NeuN) to assess neuronal loss in the hippocampus and cortex.
Experimental Workflow: Neuroprotection Study
Caption: General workflow for a neuroprotection study.
Anti-inflammatory Effects
This compound has been shown to possess anti-inflammatory properties, particularly in models of inflammatory bowel disease (IBD).
Quantitative Data Summary: Colitis Models
| Animal Model | This compound Dosage & Administration | Treatment Duration | Key Quantitative Outcomes | Reference |
| TNBS-induced Colitis (Rats) | Morusin (related flavonoid) 12.5 & 25 mg/kg, p.o. | 5 days | 41-50% reduction in macroscopic damage score. Significant reduction in histological score. | [6] |
| DSS-induced Colitis (Rats) | Salidroside (related glycoside) | 7 days | Significant reduction in disease activity index, macroscopic score, and inflammatory markers. | [7] |
Experimental Protocol: Dextran Sulfate Sodium (DSS)-Induced Colitis in Rats
1. Animal Model:
-
Species: Sprague-Dawley rats.
-
Weight: 180-220 g.
2. Induction of Colitis:
-
Provide 2-5% (w/v) DSS in the drinking water for 5-7 days to induce acute colitis.[8]
3. This compound Administration:
-
Dosage: Based on related compounds, a dose range of 10-50 mg/kg could be used.
-
Route of Administration: Oral gavage (p.o.).
-
Treatment Schedule: Administer this compound daily, starting from the first day of DSS administration.
4. Assessment of Colitis Severity:
-
Disease Activity Index (DAI): Monitor daily for weight loss, stool consistency, and rectal bleeding.
-
Macroscopic Assessment: At the end of the study, measure colon length and score for visible damage (e.g., ulceration, edema).
-
Histological Analysis: Stain colon tissue sections with Hematoxylin and Eosin (H&E) to evaluate inflammatory cell infiltration, crypt damage, and mucosal ulceration.
-
Biochemical Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and myeloperoxidase (MPO) activity in the colon tissue.
Effects on Metabolic Syndrome
Preliminary evidence suggests that this compound may have beneficial effects in the context of metabolic syndrome, although more specific studies are needed. The protocols below are based on general models of metabolic syndrome.
Experimental Protocol: High-Fat Diet (HFD)-Induced Metabolic Syndrome in Mice
1. Animal Model:
-
Species: C57BL/6J mice.
-
Sex: Male.
2. Induction of Metabolic Syndrome:
-
Feed the mice a high-fat diet (e.g., 45-60% of calories from fat) for 8-16 weeks to induce obesity, insulin resistance, and dyslipidemia.[9][10]
3. This compound Administration:
-
Dosage: A dose range of 50-200 mg/kg could be explored.
-
Route of Administration: Oral gavage (p.o.) or incorporated into the diet.
-
Treatment Schedule: Administer this compound daily for the last 4-8 weeks of the HFD feeding period.
4. Metabolic Phenotyping:
-
Body Weight and Food Intake: Monitor weekly.
-
Glucose and Insulin Tolerance Tests (GTT and ITT): Perform to assess glucose homeostasis and insulin sensitivity.
-
Blood Chemistry: At the end of the study, collect blood to measure fasting glucose, insulin, triglycerides, and cholesterol levels.
-
Liver Analysis: Harvest the liver to assess for steatosis (fatty liver) through histological analysis and measurement of liver triglyceride content.
Conclusion
The in vivo animal model studies summarized in these application notes provide a strong foundation for the continued investigation of this compound as a potential therapeutic agent. The detailed protocols and quantitative data presented herein are intended to facilitate the design of future preclinical studies aimed at further elucidating the mechanisms of action and therapeutic efficacy of this compound in various disease contexts. Rigorous and well-designed animal studies are crucial for translating these promising preclinical findings into clinical applications.
References
- 1. Ex vivo and in vivo chemoprotective activity and potential mechanism of this compound against 5-fluorouracil-induced bone marrow cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dietary restriction rescues 5-fluorouracil-induced lethal intestinal toxicity in old mice by blocking translocation of opportunistic pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Murine 5-Fluorouracil-Based Submyeloablation Model for the Study of Bone Marrow-Derived Cell Trafficking in Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Neuroprotective effects of geniposide in the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Inflammatory, Anti-Colitis, and Antioxidant Effects of Salidroside against Dextran Sodium Sulfate Induced Ulcerative Colitis in Rats via Inhibition of NF-κB-INOS-No and TLR4-NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of experimental acute ulcerative colitis in rats by administration of dextran sulfate sodium at low concentration followed by intracolonic administration of 30% ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse models of the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reduced Insulin Resistance and Oxidative Stress in a Mouse Model of Metabolic Syndrome following Twelve Weeks of Citrus Bioflavonoid Hesperidin Supplementation: A Dose–Response Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Martynoside in Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Martynoside, a phenylpropanoid glycoside found in several plant species, has garnered significant interest for its potential neuroprotective properties. This document provides a comprehensive overview of the application of this compound in neuroprotection assays, detailing its mechanisms of action and providing step-by-step protocols for in vitro and in vivo studies. These guidelines are intended to assist researchers in evaluating the therapeutic potential of this compound for neurodegenerative diseases. The neuroprotective effects of this compound are attributed to its antioxidant, anti-inflammatory, and anti-apoptotic activities, primarily mediated through the activation of the Nrf2/HO-1 and PI3K/Akt signaling pathways[1].
Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects through the modulation of key signaling pathways involved in cellular defense and survival.
Nrf2/HO-1 Pathway Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes[2][3]. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or activators like this compound, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, including Heme Oxygenase-1 (HO-1)[2][3]. HO-1 is a potent antioxidant enzyme that plays a crucial role in cellular defense against oxidative damage[2]. The activation of the Nrf2/HO-1 pathway by this compound leads to a reduction in reactive oxygen species (ROS) and protects neuronal cells from oxidative stress-induced apoptosis[1].
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and apoptosis[4][5]. Upon activation by growth factors or other stimuli, PI3K phosphorylates and activates Akt. Activated Akt, in turn, phosphorylates a variety of downstream targets to promote cell survival. This includes the inhibition of pro-apoptotic proteins and the activation of transcription factors that promote the expression of survival genes[4][5]. This compound has been shown to modulate the PI3K/Akt pathway, leading to the suppression of apoptosis and enhanced neuronal survival in the face of neurotoxic insults[1].
Data Presentation
The following tables provide a template for summarizing quantitative data from in vitro and in vivo neuroprotection assays of this compound. Researchers should populate these tables with their experimental findings.
Table 1: In Vitro Neuroprotective Effects of this compound on Neuronal Cell Viability
| Cell Line | Neurotoxin (Concentration) | This compound Concentration (µM) | Cell Viability (% of Control) |
| SH-SY5Y | MPP+ (1 mM) | 0 (Toxin Control) | 50 ± 5 |
| 1 | Data | ||
| 10 | Data | ||
| 50 | Data | ||
| PC12 | Glutamate (5 mM) | 0 (Toxin Control) | 60 ± 6 |
| 1 | Data | ||
| 10 | Data | ||
| 50 | Data |
Table 2: Effect of this compound on Intracellular ROS Levels
| Cell Line | Neurotoxin (Concentration) | This compound Concentration (µM) | ROS Level (% of Control) |
| SH-SY5Y | MPP+ (1 mM) | 0 (Toxin Control) | 250 ± 20 |
| 1 | Data | ||
| 10 | Data | ||
| 50 | Data | ||
| PC12 | Glutamate (5 mM) | 0 (Toxin Control) | 220 ± 18 |
| 1 | Data | ||
| 10 | Data | ||
| 50 | Data |
Table 3: Modulation of Nrf2/HO-1 and PI3K/Akt Pathways by this compound (Western Blot Densitometry)
| Protein Target | Neurotoxin | This compound (µM) | Relative Protein Expression (Fold Change vs. Control) |
| Nrf2 (nuclear) | MPP+ | 0 | Data |
| 10 | Data | ||
| HO-1 | MPP+ | 0 | Data |
| 10 | Data | ||
| p-Akt/Akt | MPP+ | 0 | Data |
| 10 | Data |
Table 4: In Vivo Neuroprotective Effects of this compound in a Scopolamine-Induced Memory Impairment Model
| Treatment Group | Dose (mg/kg) | Y-maze Spontaneous Alternation (%) | Morris Water Maze Escape Latency (s) |
| Control | - | Data | Data |
| Scopolamine | 1 | Data | Data |
| Scopolamine + this compound | 10 | Data | Data |
| Scopolamine + this compound | 20 | Data | Data |
| Scopolamine + Donepezil | 1 | Data | Data |
Experimental Protocols
In Vitro Neuroprotection Assays
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Neuronal cells (e.g., SH-SY5Y, PC12)
-
96-well culture plates
-
Complete culture medium
-
This compound stock solution
-
Neurotoxin (e.g., MPP+, glutamate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 2 hours. Include a vehicle control.
-
Induce neurotoxicity by adding the neurotoxin (e.g., 1 mM MPP+ or 5 mM glutamate) to the wells. Include a toxin-only control group.
-
Incubate the plate for 24 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Materials:
-
Neuronal cells
-
6-well culture plates
-
This compound stock solution
-
Neurotoxin
-
DCFH-DA solution (10 µM in serum-free medium)
-
PBS
-
Fluorescence microplate reader or fluorescence microscope
-
-
Protocol:
-
Seed cells in a 6-well plate and treat with this compound and the neurotoxin as described in the MTT assay protocol.
-
After the treatment period, wash the cells twice with PBS.
-
Incubate the cells with 1 mL of DCFH-DA solution for 30 minutes at 37°C in the dark.
-
Wash the cells three times with PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation: 488 nm, emission: 525 nm) or visualize under a fluorescence microscope.
-
This technique is used to detect and quantify specific proteins involved in the signaling pathways.
-
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
-
-
Protocol:
-
Lyse the treated cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL detection reagent.
-
Visualize the protein bands using a chemiluminescence imaging system and perform densitometric analysis.
-
In Vivo Neuroprotection Assay
This model is widely used to screen for drugs with potential therapeutic effects on cognitive dysfunction[6].
-
Animals:
-
Male ICR or C57BL/6 mice (8-10 weeks old)
-
-
Materials:
-
This compound
-
Scopolamine hydrobromide
-
Donepezil (positive control)
-
Saline
-
Y-maze apparatus
-
Morris water maze pool
-
-
Protocol:
-
Animal Groups: Divide the mice into the following groups (n=8-10 per group):
-
Vehicle control (saline)
-
Scopolamine control (scopolamine 1 mg/kg, i.p.)
-
This compound low dose + Scopolamine
-
This compound high dose + Scopolamine
-
Donepezil + Scopolamine (positive control)
-
-
Drug Administration: Administer this compound (orally) or Donepezil (orally) daily for 14-21 days.
-
Induction of Amnesia: From day 8 (or as per study design), administer scopolamine (1 mg/kg, i.p.) 30 minutes before each behavioral test to all groups except the vehicle control.
-
Behavioral Testing:
-
Y-maze Test: To assess spatial working memory. Record the sequence of arm entries and calculate the percentage of spontaneous alternation.
-
Morris Water Maze Test: To evaluate spatial learning and memory. Train the mice to find a hidden platform for 4-5 days. On the final day, perform a probe trial without the platform and record the time spent in the target quadrant.
-
-
Biochemical and Histological Analysis: After the behavioral tests, sacrifice the animals and collect brain tissue (hippocampus and cortex) for further analysis, such as measuring acetylcholinesterase (AChE) activity or performing Western blotting for neuroprotective markers.
-
Conclusion
This compound demonstrates significant potential as a neuroprotective agent, primarily through its ability to activate the Nrf2/HO-1 and PI3K/Akt signaling pathways. The protocols outlined in this document provide a robust framework for the systematic evaluation of this compound's efficacy in both in vitro and in vivo models of neurodegeneration. Further research, including dose-optimization and investigation in a wider range of neurodegenerative models, is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Neuroprotective effects of natural compounds on neurotoxin-induced oxidative stress and cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease [frontiersin.org]
- 4. Frontiers | PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Martynoside Anti-inflammatory Assay Design
Introduction
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis, cardiovascular disorders, and neurodegenerative conditions.[1] A key area of drug discovery is the identification of novel anti-inflammatory agents. Martynoside, a phenylethanoid glycoside found in several plant species, has demonstrated significant anti-inflammatory properties, emerging as a promising therapeutic candidate. These effects are attributed to its ability to modulate key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are crucial regulators of the inflammatory response.[2][3] This modulation leads to the downregulation of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[2][4]
This document provides detailed protocols for in vitro and in vivo assays to evaluate the anti-inflammatory effects of this compound, targeting researchers, scientists, and drug development professionals. The described assays are designed to quantify the inhibitory effects of this compound on key inflammatory markers and to elucidate its mechanism of action.
Signaling Pathways
The anti-inflammatory activity of this compound is primarily mediated through the inhibition of the NF-κB and MAPK signaling cascades. These pathways are activated by inflammatory stimuli like lipopolysaccharide (LPS), leading to the transcription of genes encoding pro-inflammatory proteins.[2][5]
Caption: this compound inhibits inflammatory responses by targeting the NF-κB and MAPK signaling pathways.
Experimental Protocols
In Vitro Assay: Inhibition of LPS-Induced Inflammatory Response in RAW 264.7 Macrophages
This protocol details the steps to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.
1. Cell Culture and Treatment:
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[4][6]
-
Seed the cells in appropriate plates (e.g., 96-well for NO and viability assays, 24-well for ELISA and Western blot) and allow them to adhere overnight.[7][8]
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.[4]
2. Measurement of Nitric Oxide (NO) Production:
-
After the incubation period, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.[4][7][8]
-
Mix an equal volume of supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.[8][9]
-
Calculate the percentage of NO inhibition compared to the LPS-treated control group.
3. Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6):
-
Collect the cell culture supernatant after treatment.
-
Quantify the levels of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[10][11][12]
-
Briefly, the assay involves capturing the cytokine with a specific antibody coated on a 96-well plate, followed by the addition of a biotinylated detection antibody and a streptavidin-HRP conjugate.[11]
-
The colorimetric reaction is developed with a substrate like TMB and the absorbance is read at 450 nm.[11][13]
-
A standard curve is generated to determine the concentration of the cytokines in the samples.[14]
4. Western Blot Analysis for iNOS and COX-2 Expression:
-
After treatment, lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the relative protein expression levels. The expression of iNOS and COX-2 is expected to be reduced by effective anti-inflammatory compounds.[15][16][17][18]
Caption: Workflow for in vitro evaluation of this compound's anti-inflammatory activity.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rodents
This widely used in vivo model assesses the acute anti-inflammatory activity of a compound.[19][20]
1. Animals and Acclimatization:
-
Use male Wistar rats or Swiss albino mice of a consistent age and weight.[21]
-
Acclimatize the animals for at least one week before the experiment under controlled environmental conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.[21]
2. Experimental Groups:
-
Divide the animals into the following groups:
-
Vehicle Control (e.g., saline or appropriate vehicle)
-
Carrageenan Control
-
This compound (different doses) + Carrageenan
-
Positive Control (e.g., Indomethacin or Dexamethasone) + Carrageenan
-
3. Induction of Paw Edema and Treatment:
-
Administer this compound, the positive control drug, or the vehicle to the respective groups (e.g., orally or intraperitoneally) 30-60 minutes before the carrageenan injection.[20][22]
-
Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw of each animal to induce edema.[19][22][23]
-
The contralateral paw can be injected with saline as a control.[21]
4. Measurement of Paw Edema:
-
Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[19][22]
-
Calculate the percentage of inhibition of paw edema for the treated groups compared to the carrageenan control group.
5. Measurement of Inflammatory Mediators in Paw Tissue:
-
At a predetermined time point (e.g., 5 hours) after carrageenan injection, euthanize the animals.[19]
-
Excise the paw tissue, homogenize it, and centrifuge to collect the supernatant.
-
Measure the levels of TNF-α, IL-6, and PGE2 in the tissue homogenate using ELISA kits.[24]
-
The expression of iNOS and COX-2 in the paw tissue can also be analyzed by Western blotting.[22]
Data Presentation
Quantitative data should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: In Vitro Anti-inflammatory Effects of this compound on LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | NO Production (% of Control) | TNF-α (pg/mL) | IL-6 (pg/mL) | iNOS Expression (Relative Density) | COX-2 Expression (Relative Density) |
| Control | - | ||||
| LPS (1 µg/mL) | 100 | ||||
| This compound (X µM) + LPS | |||||
| This compound (Y µM) + LPS | |||||
| This compound (Z µM) + LPS | |||||
| Positive Control + LPS |
Table 2: In Vivo Anti-inflammatory Effects of this compound on Carrageenan-Induced Paw Edema in Rodents
| Treatment Group | Paw Volume Increase (mL) at 3h | Paw Edema Inhibition (%) at 3h | TNF-α in Paw (pg/mg protein) | IL-6 in Paw (pg/mg protein) | PGE2 in Paw (pg/mg protein) |
| Vehicle Control | N/A | ||||
| Carrageenan Control | 0 | ||||
| This compound (A mg/kg) | |||||
| This compound (B mg/kg) | |||||
| This compound (C mg/kg) | |||||
| Positive Control |
Conclusion
The described protocols provide a comprehensive framework for the preclinical evaluation of the anti-inflammatory properties of this compound. By employing both in vitro and in vivo models, researchers can effectively assess its therapeutic potential and elucidate its underlying mechanisms of action. The consistent and reproducible data generated from these assays are crucial for advancing the development of this compound as a novel anti-inflammatory agent.
References
- 1. journalajrb.com [journalajrb.com]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effect of a Polysaccharide Derived from Artocarpus heterophyllus Lam. Pulp on Lipopolysaccharide-Stimulated RAW264.7 Macrophages Through Inhibiting MAPK/ERK Signaling Pathway [mdpi.com]
- 5. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thaiscience.info [thaiscience.info]
- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Quantification of Serum IL-6 and TNF-α by ELISA Assays [bio-protocol.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Melatonin suppresses macrophage cyclooxygenase-2 and inducible nitric oxide synthase expression by inhibiting p52 acetylation and binding - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Suppressive effect of natural sesquiterpenoids on inducible cyclooxygenase (COX-2) and nitric oxide synthase (iNOS) activity in mouse macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ginsenoside Rd inhibits the expressions of iNOS and COX-2 by suppressing NF-κB in LPS-stimulated RAW264.7 cells and mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 21. researchgate.net [researchgate.net]
- 22. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 3.6. Carrageenan Induced Paw Edema and Anti-Inflammatory Evaluation [bio-protocol.org]
- 24. arborassays.com [arborassays.com]
Application Notes and Protocols for Martynoside Antioxidant Capacity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Martynoside is a phenylethanoid glycoside found in several plant species, which has garnered interest for its potential therapeutic properties, including its antioxidant effects. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathogenesis of numerous diseases. Natural compounds like this compound that can mitigate oxidative stress are therefore of significant interest in drug discovery and development.
These application notes provide detailed protocols for assessing the antioxidant capacity of this compound using two widely accepted and utilized in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. Additionally, a potential signaling pathway involved in the cellular antioxidant response that may be modulated by this compound is illustrated.
Data Presentation
The antioxidant capacity of a compound is often expressed as its IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity. While specific IC50 values for purified this compound from DPPH and ABTS assays are not extensively reported in publicly available literature, the following table serves as a template for researchers to populate with their experimental data. For context, phenylethanoid glycosides as a class have demonstrated significant radical scavenging activity.[1]
| Compound | Assay | IC50 (µg/mL) | IC50 (µM) | Positive Control (e.g., Trolox, Ascorbic Acid) IC50 |
| This compound | DPPH | Data to be determined | Data to be determined | Insert Value |
| This compound | ABTS | Data to be determined | Data to be determined | Insert Value |
Experimental Protocols
DPPH Radical Scavenging Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The degree of discoloration, measured spectrophotometrically, is proportional to the scavenging activity of the antioxidant.[2][3]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol)
-
Positive control (e.g., Trolox or Ascorbic Acid)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in the dark.
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol.
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare a similar series of dilutions for the positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the various concentrations of this compound or the positive control to different wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the control well (A_control), add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the blank, add 200 µL of methanol.
-
-
Incubation and Measurement:
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.[4]
-
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where:
-
A_control is the absorbance of the control (DPPH solution without the sample).
-
A_sample is the absorbance of the DPPH solution with the sample.[4]
-
-
Determination of IC50: Plot the percentage of inhibition against the concentration of this compound. The IC50 value is the concentration of this compound that causes 50% inhibition of the DPPH radical, which can be determined from the graph using regression analysis.[1]
ABTS Radical Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of color reduction is proportional to the antioxidant's concentration and is measured spectrophotometrically.[5]
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol (or Ethanol)
-
Phosphate-buffered saline (PBS) or water
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of Working ABTS•+ Solution:
-
On the day of the assay, dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol.
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Prepare a similar series of dilutions for the positive control (Trolox).
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the various concentrations of this compound or the positive control to different wells.
-
Add 180 µL of the working ABTS•+ solution to each well.
-
For the control well (A_control), add 20 µL of methanol and 180 µL of the working ABTS•+ solution.
-
For the blank, add 200 µL of methanol.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6-10 minutes.
-
Measure the absorbance of each well at 734 nm using a microplate reader.[5]
-
-
Calculation of Scavenging Activity: The percentage of ABTS radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where:
-
A_control is the absorbance of the control (ABTS•+ solution without the sample).
-
A_sample is the absorbance of the ABTS•+ solution with the sample.[1]
-
-
Determination of IC50: Plot the percentage of inhibition against the concentration of this compound. The IC50 value is the concentration of this compound that causes 50% inhibition of the ABTS radical, determined from the graph via regression analysis.[1]
Visualizations
Experimental Workflows
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Scavenging Assay.
Potential Signaling Pathway
Nrf2-Mediated Antioxidant Response: Many natural antioxidant compounds exert their effects not only by direct radical scavenging but also by upregulating the body's endogenous antioxidant defense systems. A key regulator of this process is the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[6] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Upon exposure to oxidative stress or certain activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.[7] This results in the increased synthesis of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). While direct evidence for this compound activating this pathway is still emerging, it represents a plausible mechanism for its cellular antioxidant effects.
Caption: Potential activation of the Nrf2 antioxidant pathway by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. scielo.sld.cu [scielo.sld.cu]
- 4. researchgate.net [researchgate.net]
- 5. The role of the antioxidant and longevity-promoting Nrf2 pathway in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Martynoside Formulation for In Vivo Administration
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Martynoside is a bioactive phenylethanoid glycoside naturally occurring in various plants, including Rehmannia glutinosa.[1][2] It has garnered significant interest for its therapeutic potential, notably its chemoprotective properties against chemotherapy-induced bone marrow cytotoxicity.[2][3] A primary challenge in the preclinical evaluation of this compound is its poor aqueous solubility, a common characteristic among many flavonoids, which necessitates the use of specialized formulation strategies to ensure adequate bioavailability for in vivo studies.[4][5]
This document provides detailed protocols for two effective co-solvent-based formulations that enhance the solubility of this compound to concentrations suitable for animal administration.[3] These methods utilize common, biocompatible excipients to create clear solutions for oral gavage. Additionally, protocols for stability assessment and administration are provided, alongside an overview of this compound's known mechanism of action.
Physicochemical & Formulation Data
Quantitative data for this compound and its recommended formulations are summarized below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 67884-12-2 | [1][3] |
| Molecular Formula | C₃₁H₄₀O₁₅ | [1] |
| Molecular Weight | 652.6 g/mol |[1] |
Table 2: Recommended Formulations for In Vivo Administration
| Protocol | Components | Volumetric Ratio (%) | Achieved Solubility | Appearance |
|---|---|---|---|---|
| 1 | DMSO + PEG300 + Tween-80 + Saline | 10% + 40% + 5% + 45% | ≥ 2.5 mg/mL (3.83 mM) | Clear Solution |
| 2 | DMSO + Corn Oil | 10% + 90% | ≥ 2.5 mg/mL (3.83 mM) | Clear Solution |
Data sourced from MedchemExpress.[3]
Experimental Protocols
This protocol is widely used for compounds requiring enhanced solubility and is suitable for oral gavage administration.[6][7]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Prepare Stock Solution: Accurately weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).[3] Ensure complete dissolution. Gentle heating or sonication can be used to aid this process.[3]
-
Add Co-solvents Sequentially: In a sterile conical tube, add the required volume of the this compound stock solution.
-
Sequentially add the other solvents according to the specified ratio. For every 100 µL of DMSO stock, add 400 µL of PEG300 and mix thoroughly.[3]
-
Next, add 50 µL of Tween-80 to the mixture and vortex until the solution is homogeneous.[3]
-
Final Dilution: Add 450 µL of saline to bring the total volume to 1 mL, achieving the final desired concentration (e.g., 2.5 mg/mL).[3]
-
Final Mixing: Vortex the final solution thoroughly to ensure it is clear and uniform.
-
Usage: It is highly recommended to prepare this working solution fresh on the day of the experiment to ensure stability and prevent precipitation.[3]
This formulation is an alternative for lipophilic compounds and is also suitable for oral gavage.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Corn oil, sterile filtered
-
Sterile conical tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Prepare Stock Solution: Dissolve the required amount of this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).[3]
-
Combine Solvents: In a sterile conical tube, add the required volume of the this compound stock solution.
-
Add the corresponding volume of corn oil to achieve a 10% DMSO and 90% Corn Oil ratio.[3]
-
Final Mixing: Vortex the mixture vigorously until a clear, uniform solution is obtained.[3]
-
Usage: Prepare this formulation fresh before each use.
To ensure the integrity of the formulation over the course of an experiment, a stability study is recommended. This protocol is based on general principles outlined in ICH guidelines.[8][9]
Procedure:
-
Preparation: Prepare a batch of the this compound formulation as described in Protocol 3.1 or 3.2.
-
Storage Conditions: Aliquot the formulation into several sealed, light-protected containers. Store them under relevant conditions, such as:
-
Time Points: Designate specific time points for analysis (e.g., 0h, 2h, 4h, 8h, 24h, 48h).
-
Analysis: At each time point, visually inspect the sample for any signs of precipitation or phase separation. Quantify the concentration of this compound using a validated analytical method, such as HPLC-UV, to determine if any degradation has occurred.
-
Evaluation: A formulation is considered stable if the this compound concentration remains within 90-110% of the initial concentration and no physical changes are observed.
This protocol provides a general guideline for the oral administration of the prepared this compound formulation to mice. All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC).
Procedure:
-
Dosage Calculation: Calculate the required volume of the formulation based on the animal's body weight and the target dose (mg/kg). The typical gavage volume for mice is 5-10 mL/kg.[12]
-
Animal Handling: Gently but firmly restrain the mouse to prevent movement and injury.
-
Gavage Needle Insertion: Use a proper-sized, ball-tipped gavage needle (e.g., 18-20 gauge for adult mice).[13] Gently insert the needle into the esophagus and advance it into the stomach. Do not force the needle if resistance is met.
-
Substance Delivery: Once the needle is correctly positioned, slowly dispense the calculated volume of the this compound formulation.
-
Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.
Mechanism of Action & Signaling Pathway
This compound has been shown to exert a chemoprotective effect by mitigating inflammation and cell death.[2][3] Studies indicate that one of its primary mechanisms is the down-regulation of the Tumor Necrosis Factor (TNF) signaling pathway.[2][3] By inhibiting this pathway, this compound can reduce the expression of pro-inflammatory genes, thereby protecting cells from damage induced by agents like 5-fluorouracil.[2]
Caption: this compound inhibits the TNF-α signaling cascade.
Experimental Workflows
The following diagrams illustrate the logical flow for preparing and administering the this compound formulation.
Caption: Workflow for preparing this compound formulation.
Caption: Workflow for in vivo administration via oral gavage.
References
- 1. This compound | C31H40O15 | CID 5319292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ex vivo and in vivo chemoprotective activity and potential mechanism of this compound against 5-fluorouracil-induced bone marrow cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Formulation Development and Bioavailability Evaluation of a Self-Nanoemulsified Drug Delivery System of Oleanolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stability Studies | Coriolis Pharma [coriolis-pharma.com]
- 9. researchgate.net [researchgate.net]
- 10. Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Utilizing an Orally Dissolving Strip for Pharmacological and Toxicological Studies: A Simple and Humane Alternative to Oral Gavage for Animals - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Martynoside Solubility for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges with Martynoside solubility in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: In which solvents is this compound soluble?
This compound is a hydrophobic phenylpropanoid glycoside. For cell culture applications, it is most readily soluble in dimethyl sulfoxide (DMSO). One supplier indicates a solubility of up to 16 mg/mL (24.52 mM) in DMSO, with sonication recommended to aid dissolution. It has limited solubility in ethanol and is considered poorly soluble in aqueous solutions like water or cell culture media alone.[1][2][3]
Q2: What is the maximum recommended final concentration of DMSO in my cell culture?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. Most cell lines can tolerate up to 0.5% DMSO without significant toxic effects, and some are tolerant up to 1%.[4][5] However, primary cells can be more sensitive.[5] It is crucial to keep the final DMSO concentration consistent across all experiments, including vehicle controls, and ideally below 0.1% if possible.[5] A vehicle control (media with the same final DMSO concentration but without this compound) should always be included in your experiments.[6]
Q3: Can I dissolve this compound directly in cell culture media?
No, directly dissolving this compound powder in aqueous cell culture media is not recommended. Due to its hydrophobic nature, it will likely not dissolve properly and will lead to an inaccurate final concentration and potential precipitation.[6] The standard procedure is to first prepare a concentrated stock solution in DMSO and then dilute this stock into your final culture medium.[7]
Q4: My this compound precipitated after I added the stock solution to my cell culture medium. What should I do?
Precipitation upon dilution is a common issue with hydrophobic compounds. Filtering the medium is not recommended as this will remove your compound and alter the final concentration.[6] Instead, you should troubleshoot the dissolution procedure. See the troubleshooting guides below for detailed solutions.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
This phenomenon, often called "crashing out," occurs when the hydrophobic compound is no longer soluble as the concentration of the organic solvent is diluted in the aqueous medium.[8]
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The desired final concentration of this compound exceeds its solubility limit in the final cell culture medium. | Decrease the final working concentration of this compound. Perform a preliminary solubility test to determine the maximum soluble concentration in your specific media.[8] |
| Rapid Dilution | Adding a highly concentrated stock solution directly into a large volume of media causes a rapid solvent exchange, leading to precipitation. | Perform serial dilutions. First, create an intermediate dilution of your stock solution in a small volume of pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of media.[9] |
| Low Temperature of Media | Adding the compound stock to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[6][8] |
| High Stock Concentration | The stock solution is too concentrated, leading to a large solvent shift upon dilution. | Try preparing a lower concentration stock solution (e.g., 10 mM instead of 100 mM) in DMSO. This will require adding a larger volume to your media but can sometimes prevent precipitation. Ensure the final DMSO concentration remains non-toxic. |
Issue 2: Delayed Precipitation of this compound in the Incubator
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may degrade or aggregate over time in the culture medium at 37°C. | Prepare fresh this compound-containing media for each experiment and for media changes during long-term cultures.[8] |
| Interaction with Media Components | Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can interact with the compound and cause precipitation over time. | Test for precipitation in both serum-containing and serum-free media to identify if serum is a contributing factor. The proteins in serum can sometimes help keep a compound in solution.[6] |
| Media Evaporation | In long-term experiments, evaporation of water from the culture plates can increase the concentration of this compound and other media components, leading to precipitation. | Ensure proper humidification of the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.[8][10] |
| pH Changes | Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of pH-sensitive compounds. | Monitor the pH of your culture medium. You may need to change the medium more frequently, especially in dense cultures.[8] |
Issue 3: Observed Cell Toxicity or Morphological Changes Unrelated to this compound's Expected Effects
| Potential Cause | Explanation | Recommended Solution |
| Solvent Toxicity | The final concentration of DMSO is too high for your specific cell line, causing cytotoxicity. | Perform a dose-response curve for DMSO alone on your cells to determine the maximum tolerable concentration (e.g., test 0.1%, 0.5%, 1%, and 2% DMSO).[5] Keep the final DMSO concentration below this toxic threshold. |
| Alternative Solubilization Method Needed | Your cells are highly sensitive even to low concentrations of DMSO. | Consider using an alternative, less toxic solubilization method, such as complexation with cyclodextrins. (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a common choice for cell culture applications.[6][11] |
Quantitative Data Summary: Solubility and Recommended Solvent Concentrations
| Solvent/Method | Solubility of this compound | Recommended Final Concentration in Media | Key Considerations |
| DMSO | 16 mg/mL (24.52 mM) | < 0.5% (v/v), ideally < 0.1%[4][5] | The most common and effective solvent. Always run a vehicle control. Toxicity is cell-line dependent.[5] |
| Ethanol | Data not available, but generally lower than DMSO for similar compounds. | < 0.5% (v/v) | Can be an alternative to DMSO, but may be more toxic to some cell lines.[3] A vehicle control is essential. |
| Cyclodextrins (e.g., HP-β-CD) | Forms a water-soluble inclusion complex; concentration-dependent.[11] | Varies, typically in the low mM range. | Less toxic than organic solvents.[11] Need to test for effects of the cyclodextrin alone on your cells. A vehicle control with cyclodextrin is required. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: ~652.6 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, weigh out 6.53 mg of this compound powder.
-
Mass (mg) = 10 mmol/L * 0.001 L * 652.6 g/mol = 6.526 mg
-
-
Weighing: Accurately weigh the calculated mass of this compound and transfer it into a sterile microcentrifuge tube.
-
Dissolving in DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Close the tube tightly and vortex for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.[12]
-
Sonication (Optional): If the compound does not fully dissolve by vortexing, sonicate the tube in a water bath for 5-10 minutes.[13]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protective tubes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.[13]
Protocol 2: Using (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) to Improve this compound Solubility
This protocol provides a general method for creating a this compound-cyclodextrin complex. Optimization of the this compound:HP-β-CD molar ratio may be required.
Materials:
-
This compound powder
-
(2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) powder
-
Sterile, purified water or cell culture medium without serum
-
Magnetic stirrer and stir bar
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare HP-β-CD Solution: Prepare an aqueous solution of HP-β-CD (e.g., 10-40% w/v) in sterile water or serum-free medium. Gently warm the solution (to ~40-50°C) and stir until the HP-β-CD is completely dissolved.
-
Add this compound: Slowly add the this compound powder to the stirring HP-β-CD solution.
-
Complexation: Allow the mixture to stir at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex. The solution should become clear as the this compound dissolves.
-
Sterile Filtration: Sterile-filter the final solution through a 0.22 µm filter before adding it to your cell culture.
-
Control: It is essential to prepare a vehicle control solution containing only the HP-β-CD at the same final concentration to test for any effects of the cyclodextrin on your cells.
Visualizations
Experimental and Logical Workflows
Caption: Workflow for preparing and applying this compound to cell culture.
Signaling Pathways
Caption: Simplified signaling pathways modulated by this compound.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. This compound rescues 5-fluorouracil-impaired ribosome biogenesis by stabilizing RPL27A | EurekAlert! [eurekalert.org]
- 5. lifetein.com [lifetein.com]
- 6. benchchem.com [benchchem.com]
- 7. DMSO stock preparation [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 11. alzet.com [alzet.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: Large-Scale Purification of Martynoside
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the large-scale purification of Martynoside.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale purification of this compound?
A1: The primary challenges in scaling up this compound purification include:
-
Low concentration in crude extracts: this compound is often present in low concentrations in its natural sources, such as Rehmannia glutinosa.[1]
-
Co-elution with structurally similar compounds: Crude extracts contain other glycosides and polar compounds with similar chromatographic behavior, making separation difficult.
-
Compound stability: this compound, a glycoside, can be susceptible to degradation under harsh pH or high-temperature conditions.[2]
-
Solubility issues: While soluble in DMSO and certain solvent mixtures, this compound's solubility can be a limiting factor in selecting appropriate chromatographic conditions.[3]
-
High solvent consumption: Large-scale purification often requires significant volumes of organic solvents, leading to high costs and environmental concerns.[4]
Q2: Which chromatographic techniques are most suitable for large-scale this compound purification?
A2: Macroporous resin column chromatography and high-speed counter-current chromatography (HSCCC) are highly effective methods for the large-scale purification of this compound and similar glycosides.[4][5][6][7][8] Macroporous resins are advantageous for initial enrichment due to their high adsorption capacity, low cost, and reusability.[4][9][10] HSCCC, a liquid-liquid partition chromatography technique, excels at separating compounds with similar polarities without the issue of irreversible adsorption to a solid support.[6][7][11]
Q3: How can I monitor the purity of this compound during the purification process?
A3: High-Performance Liquid Chromatography (HPLC) is the standard method for monitoring the purity of this compound fractions. For structural confirmation and identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Yield After Macroporous Resin Chromatography | 1. Suboptimal Resin Choice: The selected resin may have poor adsorption or desorption characteristics for this compound. 2. Inappropriate Elution Solvents: The ethanol concentration in the eluting solvent may be too low to effectively desorb this compound. 3. Column Overloading: Exceeding the resin's sample loading capacity. | 1. Resin Screening: Test a variety of macroporous resins with different polarities (e.g., AB-8, D101) to find one with optimal adsorption and desorption properties for this compound. 2. Optimize Elution Gradient: Perform a stepwise gradient elution with increasing concentrations of ethanol (e.g., 10%, 30%, 50%, 70%, 95%) to determine the optimal concentration for eluting this compound while leaving impurities behind. 3. Determine Loading Capacity: Conduct breakthrough curve analysis to determine the maximum sample loading capacity of the selected resin. |
| Co-elution of Impurities in HSCCC | 1. Inadequate Solvent System: The chosen two-phase solvent system does not provide sufficient selectivity for this compound and its impurities. 2. Incorrect Flow Rate: A high flow rate can lead to poor resolution. | 1. Solvent System Optimization: Systematically evaluate different solvent systems. A common system for glycosides is a mixture of n-butanol, methanol, and water, sometimes with an acid modifier like acetic acid.[12] The partition coefficient (K) of this compound in the solvent system should ideally be between 0.5 and 2.0. 2. Reduce Flow Rate: Lower the flow rate of the mobile phase to allow for better partitioning and separation of compounds.[8] |
| This compound Degradation During Purification | 1. pH Instability: this compound may degrade in strongly acidic or alkaline conditions. 2. Thermal Degradation: Prolonged exposure to high temperatures during solvent evaporation can cause degradation. | 1. Maintain Neutral pH: Use neutral or mildly acidic buffers during extraction and chromatography. 2. Low-Temperature Evaporation: Use a rotary evaporator at a reduced pressure and low temperature (e.g., < 40°C) to remove solvents. |
| Poor Solubility of Enriched Fractions | 1. High Concentration: Highly purified this compound may precipitate out of the solvent. 2. Inappropriate Solvent: The solvent used for fraction collection may not be optimal for high concentrations of this compound. | 1. Solvent Modification: Add a co-solvent such as DMSO or methanol to the collection fractions to maintain solubility.[3] 2. Immediate Processing: Process the fractions for the next step (e.g., lyophilization) promptly to avoid precipitation. |
Experimental Protocols
Protocol 1: Enrichment of this compound using Macroporous Resin Chromatography
-
Resin Selection and Pre-treatment:
-
Select a suitable macroporous resin (e.g., AB-8).
-
Soak the resin in ethanol for 24 hours, then wash thoroughly with deionized water until no alcohol remains.
-
-
Sample Preparation:
-
Prepare a crude extract of the plant material (e.g., Rehmannia glutinosa) using an appropriate solvent such as 70% ethanol.
-
Concentrate the extract under reduced pressure to remove the ethanol.
-
Suspend the concentrated aqueous extract in deionized water.
-
-
Column Chromatography:
-
Pack a column with the pre-treated macroporous resin.
-
Equilibrate the column with deionized water.
-
Load the sample solution onto the column at a controlled flow rate.
-
Wash the column with several bed volumes of deionized water to remove highly polar impurities.
-
Perform a stepwise elution with increasing concentrations of aqueous ethanol (e.g., 20%, 40%, 60%, 80%).
-
Collect fractions and monitor the presence of this compound using HPLC.
-
Combine the fractions containing high-purity this compound.
-
-
Post-Chromatography Processing:
-
Concentrate the combined fractions under reduced pressure at a low temperature.
-
Lyophilize the concentrated solution to obtain the enriched this compound powder.
-
Protocol 2: Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)
-
Solvent System Selection and Preparation:
-
Select a suitable two-phase solvent system (e.g., n-butanol-methanol-water in a 4:1:5 v/v/v ratio).[12]
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.
-
Degas both the upper (stationary) and lower (mobile) phases before use.
-
-
HSCCC Instrument Preparation:
-
Fill the entire column with the stationary phase (upper phase).
-
Rotate the apparatus at the desired speed (e.g., 800 rpm).[6]
-
Pump the mobile phase (lower phase) into the column at a specific flow rate until hydrodynamic equilibrium is reached, indicated by the emergence of the mobile phase from the outlet.
-
-
Sample Injection and Separation:
-
Dissolve the enriched this compound sample from the macroporous resin step in a small volume of the biphasic solvent system.
-
Inject the sample solution into the column through the injection valve.
-
Continuously pump the mobile phase through the column.
-
-
Fraction Collection and Analysis:
-
Monitor the effluent from the column outlet with a UV detector.
-
Collect fractions based on the chromatogram peaks.
-
Analyze the purity of each fraction using HPLC.
-
-
Recovery and Final Product:
-
Combine the fractions containing pure this compound.
-
Remove the solvents under reduced pressure at a low temperature.
-
Dry the purified this compound to obtain the final product.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent System | Concentration | Notes |
| DMSO | 16 mg/mL (24.52 mM) | Sonication is recommended.[3] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (3.06 mM) | Sonication is recommended.[3] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (3.83 mM) | Clear solution.[13] |
Table 2: Example Parameters for Macroporous Resin Chromatography
| Parameter | Value | Reference |
| Resin Type | AB-8 | [9] |
| Sample Loading Concentration | 2-4 mg/mL | General Practice |
| Flow Rate (Loading & Washing) | 2-3 BV/h | General Practice |
| Flow Rate (Elution) | 1-2 BV/h | General Practice |
| Elution Solvents | Stepwise gradient of 20-80% ethanol in water | [9] |
| Recovery Yield | ~85% | [9] |
Table 3: Example Parameters for HSCCC
| Parameter | Value | Reference |
| Solvent System | n-butanol-methanol-water (4:1:5, v/v/v) | [12] |
| Rotational Speed | 800-1000 rpm | [6] |
| Mobile Phase Flow Rate | 1.5-2.5 mL/min | [8] |
| Detection Wavelength | 254 nm or 280 nm | [12] |
| Purity Achieved | >98% | [12] |
Visualizations
Caption: General experimental workflow for the large-scale purification of this compound.
Caption: Troubleshooting logic for low yield in this compound purification.
References
- 1. This compound | C31H40O15 | CID 5319292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Rehmannia | Active Glycoside | TargetMol [targetmol.com]
- 4. Development of adsorptive (non-ionic) macroporous resins and their uses in the purification of pharmacologically-active natural products from plant sources - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. Separation and purification of anthocyanins by high-speed countercurrent chromatography and screening for antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. A facile macroporous resin-based method for separation of yellow and orange Monascus pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: Martynoside Degradation Product Identification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the identification of Martynoside degradation products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
A1: this compound is a phenylpropanoid glycoside with various reported biological activities, including antioxidant and anti-inflammatory properties. The degradation of this compound can lead to a loss of therapeutic efficacy and the formation of potentially toxic byproducts. Understanding its degradation pathways is crucial for ensuring the stability, safety, and effectiveness of this compound-containing products throughout their shelf life.
Q2: What are the typical conditions that can cause this compound to degrade?
A2: Like many phenylpropanoid glycosides, this compound is susceptible to degradation under several stress conditions, including:
-
Hydrolysis: Exposure to acidic or basic conditions can lead to the cleavage of its glycosidic bonds.
-
Oxidation: The presence of oxidizing agents can modify the phenolic moieties of the molecule.
-
Photolysis: Exposure to light, particularly UV radiation, can induce degradation.
-
Thermal Stress: High temperatures can accelerate the rate of degradation.
Q3: What are the primary degradation pathways for this compound?
A3: Based on its structure and studies of similar compounds like verbascoside (acteoside), the primary degradation pathways for this compound are expected to be:
-
Hydrolysis of Glycosidic Bonds: The ester and O-glycosidic linkages are susceptible to cleavage, which would release the caffeic acid moiety, the rhamnose and glucose units, and the hydroxytyrosol aglycone.
-
Oxidation of the Caffeoyl Moiety: The catechol group (the two adjacent hydroxyl groups on the aromatic ring of the caffeic acid part) is prone to oxidation, which can lead to the formation of corresponding quinones and further polymerization products.
-
Isomerization: Under certain conditions, isomerization of the glycosidic linkages or other chiral centers might occur.
Q4: What analytical techniques are most suitable for identifying this compound degradation products?
A4: A combination of chromatographic and spectroscopic techniques is essential for the effective separation and identification of degradation products. The most commonly employed methods include:
-
High-Performance Liquid Chromatography (HPLC) with UV/Visible or Diode Array Detection (DAD): This is the primary technique for separating this compound from its degradation products and for quantitative analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): These are powerful tools for identifying the molecular weights of degradation products and elucidating their structures through fragmentation analysis.
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution of Degradation Products
Problem: Co-elution or broad peaks are observed in the HPLC chromatogram, making it difficult to separate and quantify individual degradation products.
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase composition | Optimize the gradient profile, organic modifier (e.g., acetonitrile, methanol), and pH of the aqueous phase. |
| Incorrect column chemistry | Select a column with a different stationary phase (e.g., C18, Phenyl-Hexyl) to exploit different separation mechanisms. |
| Column aging or contamination | Flush the column with a strong solvent, or replace it if performance does not improve. |
| Suboptimal flow rate or temperature | Adjust the flow rate and column temperature to improve peak shape and resolution. |
Issue 2: Difficulty in Identifying Degradation Products by LC-MS
Problem: The mass spectra of the degradation products are complex or do not provide clear structural information.
| Possible Cause | Troubleshooting Step |
| In-source fragmentation | Optimize the ionization source parameters (e.g., capillary voltage, gas flow, temperature) to minimize fragmentation before mass analysis. |
| Low abundance of degradation products | Concentrate the sample or use a more sensitive mass spectrometer. |
| Complex fragmentation pattern | Utilize MS/MS or MSn analysis to generate a fragmentation tree and compare it with the fragmentation of the parent this compound molecule. |
| Isobaric interferences | Improve chromatographic separation to ensure that co-eluting compounds are not confounding the mass spectra. |
Issue 3: Inconsistent or Irreproducible Degradation Profiles
Problem: The extent of degradation and the profile of degradation products vary between experiments conducted under seemingly identical conditions.
| Possible Cause | Troubleshooting Step |
| Variability in stress conditions | Precisely control the temperature, pH, concentration of stressor (e.g., acid, base, oxidizing agent), and light exposure in all experiments. |
| Sample matrix effects | Ensure the sample matrix is consistent across all experiments, as excipients or other components can influence degradation rates. |
| Instability of degradation products | Analyze the samples immediately after the stress period, or store them under conditions that prevent further degradation (e.g., refrigeration, protection from light). |
Quantitative Data Summary
The following table summarizes the stability of verbascoside, a close structural analog of this compound, under different pH conditions. This data can be used as a proxy to estimate the stability of this compound.
| pH | Storage Condition | Time (days) | Verbascoside Recovery (%) |
| 5 | Room Temperature, Dark | 60 | 73 |
| 6 | Room Temperature, Dark | 60 | Lower than pH 5 |
| 7 | Room Temperature, Dark | 1 | 62 |
| 7 | Room Temperature, Dark | 60 | Significantly degraded |
Data is inferred from studies on verbascoside and may not be fully representative of this compound.
Experimental Protocols
Forced Degradation Studies
Objective: To generate the potential degradation products of this compound under various stress conditions.
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at room temperature for 4 hours. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a 3% solution of hydrogen peroxide (H₂O₂) and keep it at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose a solution of this compound to a calibrated light source (e.g., UV lamp at 254 nm) for a specified duration.
-
Thermal Degradation: Store a solid sample of this compound in an oven at 80°C for 48 hours.
HPLC-MS/MS Analysis
Objective: To separate and identify the degradation products of this compound.
Methodology:
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of B, gradually increasing to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes.
-
MS Scan: Full scan mode to detect all ions.
-
MS/MS Scan: Product ion scan of the parent this compound ion and any detected degradation product ions to obtain fragmentation patterns for structural elucidation.
-
Visualizations
Technical Support Center: Preventing Martynoside Degradation in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the degradation of Martynoside in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
This compound is a phenylethanoid glycoside (PhG), a class of natural compounds known for their various biological activities, including antioxidant and anti-inflammatory properties.[1][2] Like other PhGs, this compound is susceptible to degradation in solution, which can lead to a loss of its biological activity and the formation of unknown impurities. This instability can significantly impact the accuracy and reproducibility of experimental results.
Q2: What are the primary factors that cause this compound degradation in solution?
The stability of this compound in solution is primarily influenced by three main factors:
-
pH: this compound is more stable in acidic conditions and tends to degrade in neutral to alkaline solutions.[3][4][5]
-
Temperature: Elevated temperatures accelerate the degradation of this compound.[6][7]
-
Light: Exposure to light can also contribute to the degradation of phenylethanoid glycosides.[6][7]
Q3: What are the recommended storage conditions for this compound stock solutions?
To ensure the stability of your this compound stock solutions, it is recommended to adhere to the following storage guidelines:
-
Short-term storage (up to 1 month): Store at -20°C and protect from light.
-
Long-term storage (up to 6 months): Store at -80°C and protect from light.
It is also advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q4: What are the expected degradation products of this compound?
Based on studies of structurally similar phenylethanoid glycosides like acteoside (verbascoside), the primary degradation pathways for this compound are expected to be hydrolysis of the ester and glycosidic bonds, as well as isomerization.[6][7] The potential degradation products include:
-
Verbascoside (Acteoside): Through hydrolysis of the rhamnose sugar moiety.
-
Caffeic Acid: Resulting from the hydrolysis of the ester bond.
-
Isoacteoside: An isomer of acteoside formed under certain conditions.[6][7]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity of this compound in my cell culture experiment. | Degradation of this compound in the culture medium due to physiological pH (~7.4) and temperature (37°C). | Prepare fresh this compound working solutions immediately before each experiment. Minimize the incubation time as much as possible. Consider conducting a time-course experiment to determine the stability of this compound under your specific cell culture conditions. |
| Inconsistent or non-reproducible experimental results. | Degradation of this compound stock solution due to improper storage or handling. | Ensure stock solutions are stored at the recommended temperature (-20°C or -80°C) and protected from light. Use single-use aliquots to avoid freeze-thaw cycles. Always verify the concentration of your working solution before use, if possible. |
| Appearance of unexpected peaks in my HPLC analysis. | Formation of degradation products. | Refer to the section on Experimental Protocols to perform a forced degradation study and identify the retention times of potential degradation products. Adjust your HPLC method to ensure baseline separation of this compound from its degradants. |
| Precipitation of this compound when preparing aqueous solutions. | Low aqueous solubility of this compound. | Prepare a high-concentration stock solution in an organic solvent like DMSO. For aqueous working solutions, add the DMSO stock solution to the aqueous buffer dropwise while vortexing to ensure proper mixing. The final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced artifacts in biological assays. |
Quantitative Data on Stability
The following tables summarize the degradation kinetics of verbascoside, a close structural analog of this compound. This data can be used as a reliable estimate for the stability of this compound under various conditions. The degradation of verbascoside follows first-order kinetics.[3][4][5]
Table 1: Degradation Rate Constant (k) and Half-life (t½) of Verbascoside at 25°C at Different pH Values
| pH | Rate Constant (k) (day⁻¹) | Half-life (t½) (days) |
| 2.0 | 0.004 | 173.3 |
| 5.5 | 0.012 | 57.8 |
| 7.4 | 0.054 | 12.8 |
| 8.0 | 0.124 | 5.6 |
| 11.0 | 0.013 | 53.3 |
Data is extrapolated from a study on verbascoside, a close structural analog of this compound.[3][6]
Table 2: Effect of Temperature on the Degradation of Verbascoside in Solution (pH 7.4)
| Temperature (°C) | Rate Constant (k) (day⁻¹) | Half-life (t½) (days) |
| 25 | 0.054 | 12.8 |
| 40 | 0.231 | 3.0 |
| 50 | 0.578 | 1.2 |
| 60 | 1.25 | 0.55 |
Data is extrapolated from a study on verbascoside, a close structural analog of this compound.[3][6]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight of this compound: 652.64 g/mol
-
For 1 mL of 10 mM stock solution: Mass (mg) = 10 mmol/L * 0.001 L * 652.64 g/mol = 6.5264 mg
-
-
Weigh this compound: Accurately weigh 6.53 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add 1 mL of DMSO to the tube.
-
Vortex: Vortex the tube until the this compound is completely dissolved.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store at -20°C for up to one month or at -80°C for up to six months.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.
Materials:
-
This compound stock solution (1 mg/mL in methanol or DMSO)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with a UV or MS detector
-
pH meter
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis:
-
Mix equal volumes of this compound stock solution and 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of this compound stock solution and 0.1 N NaOH.
-
Incubate at room temperature for 2 hours.
-
Neutralize the solution with 0.1 N HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of this compound stock solution and 3% H₂O₂.
-
Incubate at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Place an aliquot of the this compound stock solution in an oven at 80°C for 48 hours.
-
-
Photolytic Degradation:
-
Expose an aliquot of the this compound stock solution to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the peak area of this compound.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thermal Degradation Kinetics and pH-Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Degradation of phenylethanoid glycosides in Osmanthus fragrans Lour. flowers and its effect on anti-hypoxia activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Martynoside Stability Testing: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting stability testing of Martynoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability testing important?
A1: this compound is a phenylpropanoid glycoside found in various plants, such as Rehmannia glutinosa[1]. It is investigated for a range of potential therapeutic properties. Stability testing is crucial to understand how the quality of this compound changes over time under the influence of environmental factors like temperature, humidity, pH, and light. This knowledge is essential for developing stable pharmaceutical formulations, defining proper storage conditions, and establishing a reliable shelf-life for the drug substance and its products[1][2].
Q2: What are the typical stress conditions applied in a forced degradation study for this compound?
A2: Forced degradation studies, or stress testing, intentionally expose this compound to harsh conditions to accelerate its degradation. This helps in identifying potential degradation products and pathways[2][3]. Typical stress conditions include:
-
Acid and Base Hydrolysis: Exposure to acidic and basic solutions at elevated temperatures.
-
Oxidation: Treatment with an oxidizing agent like hydrogen peroxide.
-
Thermal Stress: Exposure to high temperatures in both solid and solution states.
-
Photostability: Exposure to UV and visible light.
Q3: How can I quantify the amount of this compound and its degradation products during a stability study?
A3: A stability-indicating analytical method is required, which can separate and quantify the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose[4][5][6]. The method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear over the desired concentration range[7].
Q4: What are the acceptable limits for degradation of a drug substance like this compound?
A4: The acceptable level of degradation depends on the nature of the degradation products and the stage of drug development. Generally, in forced degradation studies, a degradation of 5-20% is targeted to ensure that the analytical methods are stability-indicating[2]. For long-term stability studies, the acceptable limits are much stricter and are defined in the product specifications.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | Stress conditions are not harsh enough. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure. Ensure the chosen conditions are relevant to potential real-world scenarios[3][8]. |
| Complete degradation of this compound is observed. | Stress conditions are too harsh. | Reduce the concentration of the stressor, the temperature, or the duration of exposure. The goal is to achieve partial degradation to observe the degradation pathway[3]. |
| Poor resolution between this compound and its degradation peaks in the HPLC chromatogram. | The analytical method is not stability-indicating. | Optimize the HPLC method. This may involve changing the mobile phase composition, pH, gradient, column type, or temperature to achieve better separation[9]. |
| Inconsistent results in stability studies. | Variability in experimental conditions. | Ensure that all experimental parameters (e.g., temperature, humidity, light exposure) are tightly controlled and monitored throughout the study. Use calibrated equipment. |
| Precipitation of this compound during the study. | Poor solubility of this compound in the chosen solvent system under stress conditions. | Select a more appropriate solvent or co-solvent system. Ensure the concentration of this compound is below its saturation point in the chosen vehicle. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 2 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solution): Heat the stock solution at 60°C for 48 hours.
-
Thermal Degradation (Solid): Keep the solid this compound powder in an oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light (in a photostability chamber) for a specified duration (e.g., as per ICH Q1B guidelines).
3. Sample Analysis:
-
At specified time points, withdraw an aliquot of each stressed sample.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[4][5] |
| Mobile Phase | A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile)[9]. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Determined by UV-Vis spectral analysis of this compound (e.g., around 330 nm). |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ)[7][10].
Data Presentation
The following tables present hypothetical data from a forced degradation study of this compound to illustrate expected outcomes.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation of this compound | Number of Degradation Products |
| 0.1 N HCl, 60°C, 24h | 15.2% | 2 |
| 0.1 N NaOH, RT, 2h | 18.5% | 3 |
| 3% H₂O₂, RT, 24h | 12.8% | 1 |
| Heat (60°C), 48h | 8.5% | 1 |
| Photolytic (UV/Vis) | 10.1% | 2 |
Table 2: HPLC Data for this compound and its Degradants under Basic Hydrolysis
| Peak | Retention Time (min) | Relative Peak Area (%) |
| Degradant 1 | 4.2 | 5.1 |
| Degradant 2 | 6.8 | 8.3 |
| This compound | 9.5 | 81.5 |
| Degradant 3 | 11.2 | 5.1 |
Visualizations
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. turkjps.org [turkjps.org]
- 5. An HPLC method to determine sennoside A and sennoside B in Sennae fructus and Sennae folium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Martynoside HPLC Analysis
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Martynoside. The following Question and Answer section addresses specific problems, offering detailed solutions and preventative measures.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for this compound in reversed-phase HPLC?
A1: Peak tailing for this compound in reversed-phase HPLC is frequently caused by secondary interactions between the phenolic hydroxyl groups of the analyte and active sites on the stationary phase, particularly residual silanols on silica-based columns. Other contributing factors can include column overload, extra-column dead volume, and inappropriate mobile phase pH.
Q2: What is the estimated pKa of this compound and why is it important for HPLC analysis?
A2: Based on its chemical structure, which includes multiple phenolic hydroxyl groups, the estimated pKa of this compound is in the range of 9-10.[1][2][3][4] Knowing the pKa is crucial for selecting an appropriate mobile phase pH. To ensure consistent retention and good peak shape, the mobile phase pH should be adjusted to be at least 2 pH units away from the analyte's pKa. For acidic compounds like this compound, a lower pH (e.g., pH 2.5-4) is generally recommended to suppress the ionization of the phenolic hydroxyl groups, thereby minimizing undesirable secondary interactions with the stationary phase.
Q3: Are there any recommended starting conditions for HPLC analysis of this compound?
A3: Yes, a good starting point for this compound analysis is to use a reversed-phase C18 column with a gradient elution. The mobile phase typically consists of an aqueous component (A) containing an acidifier like formic acid or phosphoric acid, and an organic component (B), such as acetonitrile or methanol. A typical gradient might start with a low percentage of organic modifier and gradually increase.
Troubleshooting Guide: this compound Peak Tailing
Problem: My this compound peak is exhibiting significant tailing.
Below is a step-by-step guide to diagnose and resolve peak tailing issues.
Question 1: Have you checked your HPLC system for potential sources of dead volume?
Answer: Extra-column dead volume can cause band broadening and peak tailing.
-
Troubleshooting Steps:
-
Inspect all tubing and connections between the injector, column, and detector.
-
Ensure that all fittings are properly tightened and that the tubing is of the appropriate internal diameter and length for your system.
-
Use low-dead-volume components where possible.
-
Question 2: Is your column performing optimally?
Answer: A poorly performing or contaminated column is a common cause of peak shape issues.
-
Troubleshooting Steps:
-
Column Cleaning: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase columns) to remove any strongly retained contaminants.
-
Column Performance Test: Inject a standard compound known to give a symmetrical peak on your column to verify its performance.
-
Consider a New Column: If the column is old or has been used with harsh conditions, it may need to be replaced. An end-capped C18 column is a good choice for analyzing phenolic compounds like this compound to minimize interactions with residual silanols.
-
Question 3: Is your mobile phase pH optimized for this compound?
Answer: Since this compound is an acidic compound, the mobile phase pH plays a critical role in achieving good peak symmetry.
-
Troubleshooting Steps:
-
Acidify the Mobile Phase: Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the aqueous component of your mobile phase to lower the pH. A pH in the range of 2.5 to 4 is often effective for phenolic compounds.
-
Buffer the Mobile Phase: For isocratic methods, using a buffer (e.g., phosphate or acetate buffer) can help maintain a stable pH and improve peak shape. Ensure the buffer is soluble in your mobile phase composition.
-
Question 4: Could your sample be causing the issue?
Answer: Sample-related factors can also contribute to peak tailing.
-
Troubleshooting Steps:
-
Sample Overload: Inject a lower concentration or a smaller volume of your sample to see if the peak shape improves.
-
Sample Solvent: Ideally, your sample should be dissolved in the initial mobile phase. If a stronger solvent is used, it can cause peak distortion.
-
Data Presentation
Table 1: Recommended Starting HPLC Parameters for this compound Analysis
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm), end-capped |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.5% o-Phosphoric Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with 5-15% B, increase to 30-50% B over 20-30 minutes |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 25 - 35 °C |
| Detection Wavelength | ~330 nm |
| Injection Volume | 5 - 20 µL |
Experimental Protocols
Protocol 1: Mobile Phase Preparation (0.1% Formic Acid)
-
Measure 999 mL of HPLC-grade water into a 1 L volumetric flask.
-
Carefully add 1 mL of formic acid to the flask.
-
Mix the solution thoroughly.
-
Degas the mobile phase using sonication or vacuum filtration before use.
Protocol 2: Sample Preparation
-
Accurately weigh a known amount of this compound standard or sample.
-
Dissolve the material in a suitable solvent, preferably the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Use a volumetric flask to achieve a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound HPLC peak tailing.
References
- 1. Phenol | C6H5OH | CID 996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 90-05-1 CAS MSDS (Guaiacol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Phenols (pKa ≈ 10) are more acidic than other alcohols, so they a... | Study Prep in Pearson+ [pearson.com]
- 4. Catechol | C6H6O2 | CID 289 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Martynoside Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Martynoside from plant material.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for extracting this compound?
A1: Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient for extracting phenylethanoid glycosides like this compound compared to conventional methods like maceration or Soxhlet extraction.[1] These modern methods typically offer higher yields in shorter extraction times. The choice of method will often depend on the available equipment and the scale of the extraction.
Q2: Which solvents are most suitable for this compound extraction?
A2: Ethanol and methanol, usually in aqueous solutions, are the most commonly used solvents for extracting phenylethanoid glycosides. The polarity of the solvent is a critical factor, and a mixture of alcohol and water can enhance the extraction of these polar glycosylated compounds. The optimal concentration of ethanol or methanol often ranges from 55% to 70%.
Q3: How can I prevent the degradation of this compound during extraction?
A3: this compound, like other phenylethanoid glycosides, can be sensitive to high temperatures, and extreme pH levels. To minimize degradation, it is advisable to use moderate extraction temperatures (e.g., 30-60°C) and protect the plant material and extracts from direct light.[2][3]
Q4: What is a typical yield I can expect for this compound?
A4: The yield of this compound is highly dependent on the plant species, the specific part of the plant used, and the optimization of extraction parameters. For related phenylethanoid glycosides, yields can range from approximately 5 mg/g to over 6 mg/g of the dried plant material under optimized ultrasound-assisted extraction conditions.[2] Quantification is typically performed using analytical techniques like High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low Extraction Yield | 1. Suboptimal Solvent Concentration: The polarity of the extraction solvent may not be ideal for this compound. 2. Inefficient Cell Wall Disruption: The solvent may not be effectively penetrating the plant material to release the target compound. 3. Degradation of this compound: High temperatures or prolonged extraction times can lead to the degradation of the target molecule. | 1. Optimize Solvent Polarity: Test a range of ethanol or methanol concentrations in water (e.g., 30%, 50%, 70%, 90%). 2. Improve Plant Material Preparation: Ensure the plant material is dried and ground to a fine powder (e.g., 40-60 mesh) to increase the surface area for solvent contact. For UAE and MAE, ensure adequate power is applied without causing degradation. 3. Control Extraction Conditions: Maintain the extraction temperature within an optimal range (e.g., 30-60°C) and optimize the extraction time. Modern methods like UAE and MAE often require shorter durations.[2][4] |
| Co-extraction of Impurities | 1. Non-selective Solvent: The solvent may be extracting a wide range of compounds with similar polarities to this compound. 2. Complex Plant Matrix: The plant material naturally contains numerous other compounds that are co-extracted. | 1. Solvent System Modification: After the initial extraction, perform liquid-liquid partitioning with solvents of varying polarities (e.g., ethyl acetate, n-butanol) to separate this compound from less or more polar impurities.[5] 2. Chromatographic Purification: Use techniques like macroporous resin chromatography or preparative HPLC for further purification of the crude extract.[6][7] |
| Instability of the Extract | 1. Presence of Degrading Enzymes: Endogenous plant enzymes may be released during extraction and degrade this compound. 2. Exposure to Light and Oxygen: Phenolic compounds can be sensitive to light and oxidation, leading to degradation over time. | 1. Enzyme Deactivation: Consider a brief heat treatment of the plant material before extraction to denature enzymes. 2. Proper Storage: Store the extract in amber-colored containers, protected from light, and at low temperatures (e.g., 4°C for short-term, -20°C for long-term). Purging with an inert gas like nitrogen can also prevent oxidation. |
Quantitative Data on Phenylethanoid Glycoside Extraction
The following table summarizes optimized conditions for Ultrasound-Assisted Extraction (UAE) of phenylethanoid glycosides, including compounds structurally similar to this compound, from various plant sources. This data can serve as a starting point for optimizing this compound extraction.
| Plant Material | Target Compounds | Optimal Extraction Conditions | Yield | Reference |
| Cistanche deserticola Stems | Echinacoside and Acteoside | Solvent: 20% Ethanol in an aqueous two-phase system with 23.5% ammonium sulfate Time: 37 min Temperature: 30°C Solid/Liquid Ratio: 1:30 (w/w) Ultrasonic Power: 300 W | Echinacoside: 5.35 mg/g Acteoside: 6.22 mg/g | [2] |
| Mitragyna speciosa Leaves | Total Phenolic Content | Solvent: Methanol Time: 15 min Temperature: 25°C Solid/Liquid Ratio: 1:10 (g/mL) | 22.69% (total extract) | [4] |
| Avicennia officinalis L. | Total Phenolic and Flavonoid Content | Solvent: 55.27% Methanol Time: 9.66 min Temperature: 48.8°C Solid/Liquid Ratio: 1:14 (g/mL) | Not specified for individual compounds | [8] |
| Celtuce Leaves | Total Phenolic Content | Solvent: Natural Deep Eutectic Solvent (41% water) Time: 40 min Temperature: 36°C Solid/Liquid Ratio: 1:76 (g/mL) | 25.17 mg GAE/g DW | [9] |
Experimental Protocols
Detailed Protocol for Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline based on optimized methods for phenylethanoid glycoside extraction and should be further optimized for your specific plant material.[2][10]
1. Plant Material Preparation:
-
Dry the plant material (e.g., roots of Rehmannia glutinosa) at a moderate temperature (40-50°C) to a constant weight.
-
Grind the dried material into a fine powder (40-60 mesh) to increase the surface area for extraction.
2. Extraction Procedure:
-
Weigh 5 g of the powdered plant material and place it into a suitable extraction vessel.
-
Add the extraction solvent. Based on literature for similar compounds, a starting point could be 150 mL of 70% ethanol (a 1:30 solid-to-liquid ratio).[2][7]
-
Place the vessel in an ultrasonic bath or use a probe sonicator.
-
Set the extraction parameters. Good starting conditions to test are:
-
Temperature: 40°C
-
Time: 30 minutes
-
Ultrasonic Power: 300 W
-
-
Begin the ultrasound treatment.
3. Filtration and Concentration:
-
After the extraction is complete, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Wash the residue with a small amount of the extraction solvent to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
4. Purification (Optional but Recommended):
-
The crude extract can be further purified by redissolving it in water and performing liquid-liquid partitioning with solvents of increasing polarity (e.g., ethyl acetate followed by n-butanol). This compound is expected to be enriched in the n-butanol fraction.
-
For higher purity, the enriched fraction can be subjected to column chromatography using macroporous adsorption resins or preparative HPLC.[6][7]
5. Analysis:
-
Quantify the this compound content in the crude extract and purified fractions using a validated HPLC method.
Visualizations
Experimental Workflow for this compound Extraction and Optimization
Caption: Workflow for this compound extraction and optimization.
This compound's Inhibitory Effect on the TNF-α Signaling Pathway
Caption: this compound down-regulates the TNF-α signaling pathway.
References
- 1. CN1176674C - A kind of rehmannia glutinosa extract and its preparation method - Google Patents [patents.google.com]
- 2. Ultrasound-assisted aqueous two-phase extraction of phenylethanoid glycosides from Cistanche deserticola Y. C. Ma stems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciepub.com [sciepub.com]
- 4. Ultrasound-assisted extraction conditions optimisation using response surface methodology from Mitragyna speciosa (Korth.) Havil leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Bioactive Compounds from the Roots of Rehmannia glutinosa and Their In Silico and In Vitro AMPK Activation Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Optimization of ultrasound-assisted extraction using response surface methodology and quantification of polyphenol compounds in Avicennia officinalis L. from Vietnam [pharmacia.pensoft.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Reducing Batch-to-Batch Variability of Martynoside Extracts
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing batch-to-batch variability in Martynoside extracts. It offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in this compound extracts?
Batch-to-batch variability in herbal extracts like those containing this compound can stem from three main areas: the raw plant material, the extraction process itself, and post-extraction handling.[1]
-
Raw Material: Variations in the genetic makeup of the plant, its geographical source, cultivation conditions (climate, soil), and harvest time can all significantly impact the chemical profile of the starting material.[1]
-
Extraction Process: Inconsistencies in the solvent-to-solid ratio, extraction temperature, and duration can lead to different yields and purity of this compound. The physical state of the raw material, such as particle size, also plays a crucial role.[1]
-
Post-Extraction Handling: Differences in how the solvent is removed, the drying methods used for the final extract, and the storage conditions can all contribute to variability between batches.[1]
Q2: How can I standardize the raw herbal material to minimize variability?
Standardization of the raw material is a critical first step for ensuring consistency. This involves several key practices:
-
Botanical Authentication: Ensure you are using the correct plant species and part.
-
Consistent Sourcing: Whenever possible, source your raw material from the same geographical region and supplier.
-
Standardized Harvesting: Follow a strict protocol for the time of harvest and the methods used.
-
Post-Harvest Processing: Implement standardized procedures for drying, grinding, and storing the raw material to ensure uniformity.
-
Chemical Profiling: Conduct preliminary analysis (e.g., HPTLC or HPLC) on the raw material to confirm it meets a predefined chemical fingerprint before beginning extraction.[1]
Q3: What are the recommended storage conditions for this compound extracts to prevent degradation?
To maintain the stability of this compound in extracts, proper storage is crucial. For long-term storage, it is recommended to keep the extract in a tightly sealed, light-resistant container at -20°C.[1] Exposure to light, heat, and moisture should be minimized to prevent degradation.
Q4: I am observing inconsistent biological activity with my this compound extracts. What could be the cause?
Inconsistent biological activity is often a direct consequence of chemical variability between batches. If you observe this, it is crucial to re-evaluate the standardization of your raw material and the consistency of your extraction and handling processes. Analytical techniques like HPLC can be used to compare the chemical fingerprints of different batches and identify any significant variations in the concentration of this compound or other key compounds.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the extraction and analysis of this compound.
Issue 1: Low Yield of this compound in the Extract
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent | The polarity of the extraction solvent is critical. For phenylpropanoid glycosides like this compound, aqueous ethanol or methanol are commonly used. Experiment with different solvent-to-water ratios (e.g., 50-80% ethanol) to find the optimal polarity for extraction. |
| Suboptimal Extraction Temperature | Higher temperatures can increase extraction efficiency but may also lead to the degradation of thermolabile compounds. Conduct small-scale extractions at various temperatures (e.g., 40°C, 60°C, 80°C) and analyze the this compound content to determine the optimal temperature that balances yield and stability. |
| Insufficient Extraction Time | The extraction of this compound from the plant matrix may be incomplete. Try increasing the extraction time or performing multiple extraction cycles on the same plant material. |
| Inadequate Particle Size | If the plant material is not ground finely enough, the solvent may not effectively penetrate the plant cells. Ensure the raw material is ground to a uniform and fine powder. |
Issue 2: High Variability in this compound Content Between Batches (Confirmed by HPLC)
| Possible Cause | Troubleshooting Step |
| Inconsistent Raw Material | As outlined in the FAQs, raw material variability is a major factor. Implement a strict raw material qualification process, including botanical identification and chemical fingerprinting of each new batch of plant material. |
| Fluctuations in Extraction Parameters | Minor changes in the solvent-to-solid ratio, extraction temperature, or duration can have a significant impact. Strictly control and document all extraction parameters for each batch to ensure reproducibility. |
| Inconsistent Post-Extraction Handling | Variations in solvent evaporation and drying procedures can affect the final concentration of this compound. Standardize the parameters for your rotary evaporator (temperature, pressure) and vacuum oven (temperature, duration) to ensure consistent drying. |
Issue 3: Appearance of Unknown Peaks or Changes in the Chromatographic Profile
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | This compound may be degrading due to exposure to harsh conditions (e.g., high temperature, extreme pH, light). Conduct forced degradation studies to understand its stability profile. Protect extracts from light and heat during processing and storage. |
| Contamination | Contamination from glassware, solvents, or other sources can introduce extraneous peaks. Ensure all equipment is thoroughly cleaned between batches and use high-purity solvents. |
| Analytical Method Variability | Inconsistent preparation of the mobile phase, fluctuations in column temperature, or a deteriorating HPLC column can alter the chromatographic profile. Validate your HPLC method for robustness and perform regular system suitability tests. |
Data Presentation: Optimizing Extraction Parameters for Phenylethanoid Glycosides
Table 1: Illustrative Effect of Extraction Parameters on the Yield of Phenylethanoid Glycosides (Based on similar compounds)
| Parameter | Condition 1 | Yield (mg/g) | Condition 2 | Yield (mg/g) | Condition 3 | Yield (mg/g) |
| Ethanol Concentration | 50% | 8.5 | 70% | 10.2 | 90% | 7.8 |
| Extraction Temperature | 40°C | 9.1 | 60°C | 11.5 | 80°C | 9.9 (degradation may occur) |
| Extraction Time | 30 min | 7.5 | 60 min | 10.8 | 90 min | 11.2 |
| Solid-to-Liquid Ratio | 1:10 g/mL | 8.9 | 1:20 g/mL | 11.0 | 1:30 g/mL | 10.5 |
Note: This data is illustrative and based on general principles of phenylethanoid glycoside extraction. Optimal conditions for this compound must be determined experimentally.
Experimental Protocols
Protocol 1: Standardized Extraction of this compound
-
Material Preparation: Grind the dried raw plant material to a uniform powder (e.g., passing through a 40-mesh sieve).
-
Extraction:
-
Accurately weigh 10 g of the powdered material.
-
Place it in a flask and add 200 mL of 70% ethanol.
-
Perform ultrasound-assisted extraction for 60 minutes at a controlled temperature of 60°C.
-
-
Filtration: Filter the mixture through Whatman No. 1 filter paper.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator at a controlled temperature (≤ 50°C) and pressure.
-
Drying: Dry the resulting extract in a vacuum oven at 60°C to a constant weight.
-
Final Product: Record the final yield and store the extract in an airtight, light-resistant container at -20°C.[1]
Protocol 2: HPLC Quantification of this compound
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is often effective.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at a wavelength determined by the UV spectrum of a this compound standard (typically around 330 nm).
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of a this compound reference standard in methanol.
-
Create a series of calibration standards by diluting the stock solution.
-
Accurately weigh the dried this compound extract, dissolve it in methanol, and filter it through a 0.45 µm syringe filter before injection.
-
-
Analysis: Inject the standards and samples onto the HPLC system. Quantify the this compound content in the extracts by comparing the peak area to the calibration curve generated from the standards.
Mandatory Visualizations
Experimental Workflow for this compound Extraction and Quality Control
Caption: Workflow for standardized extraction and quality control of this compound.
Postulated Signaling Pathway of this compound via Estrogen Receptor Alpha
Caption: this compound's antagonistic effect on the Estrogen Receptor α pathway.
References
Technical Support Center: Overcoming Low Bioavailability of Martynoside
Welcome, researchers, scientists, and drug development professionals. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low oral bioavailability of Martynoside, a promising phenylethanoid glycoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability low?
A1: this compound is a phenylethanoid glycoside with various reported biological activities. Like many other phenylethanoid glycosides, its therapeutic potential is often limited by low oral bioavailability.[1][2] This is primarily attributed to a combination of factors:
-
Poor Membrane Permeability: this compound's relatively large molecular size and hydrophilic sugar moieties hinder its ability to passively diffuse across the intestinal epithelium.[3]
-
Extensive First-Pass Metabolism: After absorption, this compound is likely subject to rapid and extensive metabolism in the intestines and liver. This process, mainly involving glucuronidation and sulfation, converts the compound into more water-soluble metabolites that are easily excreted.[4]
-
Efflux Transporters: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen, further reducing its net absorption.[5]
Q2: What are the expected pharmacokinetic properties of this compound based on related compounds?
A2: While specific pharmacokinetic data for this compound is limited, studies on the structurally similar phenylethanoid glycoside, Acteoside (Verbascoside), provide valuable insights. Following oral administration in rats, Acteoside has demonstrated very low absolute bioavailability, around 1%.[6] It is rapidly absorbed, reaching peak plasma concentrations quickly, but also has a short elimination half-life.[5][6] It is important to note that significant inter-species differences in metabolism and absorption can exist.[7]
Table 1: Pharmacokinetic Parameters of Acteoside in Rats (Oral Administration) [5][6]
| Parameter | Value |
| Absolute Bioavailability | ~1% |
| Time to Peak Plasma Concentration (Tmax) | ~0.29 h |
| Elimination Half-life (t1/2) | ~1.05 h |
Q3: What are the main strategies to improve the oral bioavailability of this compound?
A3: Several strategies can be employed to overcome the low oral bioavailability of this compound, primarily focusing on enhancing its solubility, improving its permeability, and protecting it from metabolic degradation. These approaches include:
-
Formulation Technologies: Encapsulating this compound in advanced drug delivery systems.[1][2]
-
Co-administration with Bioenhancers: Using compounds that inhibit metabolic enzymes or efflux transporters.[8]
-
Structural Modification: Creating prodrugs of this compound with improved physicochemical properties.
Troubleshooting Guides
This section provides solutions to common problems encountered during the development and evaluation of this compound formulations.
Issue 1: Low and Variable Oral Bioavailability in Animal Studies
-
Problem: After oral administration of a simple this compound suspension in preclinical models (e.g., rats), the plasma concentrations are below the limit of quantification or highly variable between subjects.
-
Troubleshooting Workflow:
Troubleshooting workflow for low oral bioavailability. -
Possible Causes and Solutions:
-
Poor aqueous solubility: this compound may not be dissolving sufficiently in the gastrointestinal fluids.
-
Low intestinal permeability: The compound may not be efficiently crossing the intestinal barrier.
-
Extensive first-pass metabolism: this compound may be rapidly metabolized in the gut wall or liver.
-
Solution: Co-administer with known inhibitors of relevant metabolic enzymes (e.g., piperine) to assess the impact of metabolism.[8]
-
-
Issue 2: Difficulty in Formulating this compound into a Stable Nanoparticle System
-
Problem: Attempts to prepare this compound-loaded nanoparticles (e.g., solid lipid nanoparticles or polymeric nanoparticles) result in low encapsulation efficiency, particle aggregation, or instability upon storage.
-
Troubleshooting Workflow:
Troubleshooting nanoparticle formulation issues. -
Possible Causes and Solutions:
-
Low Encapsulation Efficiency:
-
Cause: Poor affinity of this compound for the lipid or polymer matrix.
-
Solution: Screen different lipids or polymers. Optimize the drug-to-carrier ratio. Consider preparing a phospholipid complex of this compound before encapsulation.
-
-
Particle Aggregation and Instability:
-
Cause: Insufficient surface charge or steric hindrance to prevent particle agglomeration.
-
Solution: Measure the zeta potential of the nanoparticles. A value close to neutral may indicate instability. Optimize the concentration of the stabilizer or try a different stabilizer. For long-term storage, consider lyophilization with a suitable cryoprotectant.
-
-
Experimental Protocols
Protocol 1: Preparation of a this compound-Loaded Self-Nanoemulsifying Drug Delivery System (SNEDDS)
This protocol is adapted from methodologies used for other poorly soluble natural compounds.[10][11]
-
Objective: To prepare a lipid-based formulation that forms a nanoemulsion upon contact with aqueous media in the gastrointestinal tract, enhancing the solubility and absorption of this compound.
-
Materials:
-
This compound
-
Oil phase (e.g., Labrafil® M 1944 CS, Capryol™ 90)
-
Surfactant (e.g., Kolliphor® RH 40, Tween® 80)
-
Co-surfactant (e.g., Transcutol® HP, PEG 400)
-
-
Methodology:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Ternary Phase Diagrams: Based on the screening results, construct ternary phase diagrams with different ratios of the selected oil, surfactant, and co-surfactant to identify the self-nanoemulsifying region.
-
Preparation of SNEDDS: Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial according to the ratios determined from the phase diagram. Add the required amount of this compound and mix thoroughly using a vortex mixer and gentle warming until a clear and homogenous solution is obtained.
-
Characterization:
-
Droplet Size and Zeta Potential: Dilute the prepared SNEDDS with water and measure the droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
In Vitro Dissolution: Perform in vitro dissolution studies in simulated gastric and intestinal fluids to evaluate the release of this compound from the formulation.
-
-
Protocol 2: Caco-2 Cell Permeability Assay
This protocol provides a general procedure to assess the intestinal permeability of this compound and to investigate its potential as a substrate for efflux transporters.
-
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer, which is a widely used in vitro model for predicting human intestinal absorption.
-
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium and reagents
-
Hank's Balanced Salt Solution (HBSS)
-
This compound
-
Lucifer yellow (for monolayer integrity testing)
-
Control compounds (high and low permeability)
-
-
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayers. Additionally, perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add a solution of this compound in HBSS to the apical (A) compartment.
-
Add fresh HBSS to the basolateral (B) compartment.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the basolateral compartment and replace with fresh HBSS.
-
-
Permeability Assay (Basolateral to Apical): To assess efflux, perform the transport study in the reverse direction (B to A).
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Calculation of Papp: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.
Experimental workflow for the Caco-2 permeability assay. -
Signaling Pathways and Mechanisms
Mechanisms of Low Oral Bioavailability of Phenylethanoid Glycosides
The oral absorption of this compound is governed by a complex interplay of factors within the gastrointestinal tract. The following diagram illustrates the key barriers to its bioavailability.
This diagram illustrates that orally administered this compound faces several hurdles. In the intestinal lumen, it can be hydrolyzed by digestive enzymes or gut microbiota. The portion that reaches the enterocytes has low passive diffusion. Once inside the enterocyte, it can be pumped back into the lumen by efflux transporters like P-glycoprotein (P-gp) or undergo extensive phase II metabolism, primarily glucuronidation and sulfation. These processes collectively lead to a very small fraction of the administered dose reaching the systemic circulation in its active form.
References
- 1. Research Progress and Trends of Phenylethanoid Glycoside Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Research Progress and Trends of Phenylethanoid Glycoside Delivery Systems | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacokinetic property and pharmacological activity of acteoside: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, Biodistribution, Excretion and Plasma Protein Binding Studies of Acteoside in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhancement of Oral Bioavailability of 20(S)-Ginsenoside Rh2 through Improved Understanding of Its Absorption and Efflux Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
issues with Martynoside stability in long-term storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Martynoside during long-term storage. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C for up to three years. If this compound is dissolved in a solvent such as DMSO, it is recommended to store the solution at -80°C for up to one year.[1] For stock solutions, storage at -80°C for six months or -20°C for one month, protected from light, is advised.[2][3]
Q2: What are the primary factors that can affect the stability of this compound during long-term storage?
As a phenolic glycoside, this compound's stability can be influenced by several factors, including:
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[4][5]
-
pH: this compound contains phenolic hydroxyl groups and ester linkages, making it susceptible to pH-dependent degradation. Based on studies of structurally similar compounds like Verbascoside, this compound is expected to be more stable in acidic conditions and less stable in neutral to alkaline environments.[6]
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[7][8] It is recommended to store this compound, especially in solution, protected from light.[2][3]
-
Oxidation: The phenolic nature of this compound makes it susceptible to oxidation, which can be accelerated by the presence of oxygen and metal ions.[2][9][10]
Q3: What are the likely degradation pathways for this compound?
Based on its chemical structure, which includes ester and glycosidic bonds as well as phenolic groups, the main degradation pathways for this compound are likely to be:
-
Hydrolysis: Cleavage of the ester or glycosidic linkages, particularly under acidic or basic conditions, can lead to the breakdown of the molecule.[11][12]
-
Oxidation: The phenolic moieties are prone to oxidation, leading to the formation of quinone-type structures and other oxidation products.[2][13][14]
-
Photolysis: Exposure to light can induce photochemical reactions, leading to the formation of various degradation products.[15][16][17]
Q4: How can I monitor the degradation of this compound in my samples?
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable method for quantifying this compound and monitoring its degradation over time.[18][19][20] For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful techniques.[9][21][22][23]
Q5: Are there any known biological consequences of this compound degradation?
Degradation of this compound would likely lead to a loss of its biological activity. This compound is known to act as a selective estrogen receptor modulator (SERM) and to down-regulate the TNF signaling pathway.[1][24] The structural integrity of the molecule is crucial for these interactions. Degradation would alter the chemical structure, likely diminishing or eliminating its ability to bind to its molecular targets and exert its therapeutic effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of biological activity in experiments | Degradation of this compound stock solution. | - Prepare fresh stock solutions from powder. - Aliquot stock solutions to minimize freeze-thaw cycles. - Store stock solutions at or below -80°C and protect from light.[2][3] |
| Appearance of unexpected peaks in HPLC analysis | Formation of degradation products. | - Confirm the identity of the main peak as this compound using a reference standard. - Investigate the storage conditions of the sample (temperature, light exposure, pH of the solvent). - Use LC-MS to identify the structure of the degradation products.[9][22] |
| Precipitation observed in stock solution upon thawing | Poor solubility at lower temperatures or after freeze-thaw cycles. | - Gently warm the solution and sonicate to aid dissolution. - Ensure the solvent is appropriate for the desired concentration. - Consider preparing smaller aliquots to avoid repeated freeze-thaw cycles. |
| Inconsistent experimental results | Inconsistent concentration of this compound due to degradation. | - Quantify the concentration of this compound in the stock solution using a validated HPLC-UV method before each experiment. - Follow strict storage protocols to ensure the stability of the compound. |
Data on Stability of a Structurally Similar Compound (Verbascoside)
Due to the limited availability of specific long-term stability data for this compound, data from a structurally similar phenylpropanoid glycoside, Verbascoside, is presented below as a predictive model. The degradation of Verbascoside was found to follow first-order kinetics.[6]
Table 1: Effect of Temperature on the Degradation Rate Constant (k) of Verbascoside in Aqueous Solution (pH 7.4)
| Temperature (°C) | Degradation Rate Constant (k) (day⁻¹) | Half-life (t½) (days) |
| 25 | 0.057 | 12.16 |
| 40 | 0.123 | 5.63 |
| 50 | 0.231 | 3.00 |
| 60 | 0.418 | 1.66 |
Data adapted from a study on Verbascoside stability and should be considered as an estimate for this compound.[6]
Table 2: Effect of pH on the Degradation Rate Constant (k) of Verbascoside at 25°C
| pH | Degradation Rate Constant (k) (day⁻¹) | Half-life (t½) (days) |
| 2.0 | 0.011 | 63.01 |
| 5.5 | 0.023 | 30.13 |
| 7.4 | 0.057 | 12.16 |
| 8.0 | 0.088 | 7.88 |
| 11.0 | 0.045 | 15.40 |
Data adapted from a study on Verbascoside stability and should be considered as an estimate for this compound.[6]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 2 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) or sunlight for 24-48 hours.
-
Thermal Degradation: Heat the solid powder or a solution at a high temperature (e.g., 80°C) for 48 hours.
-
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all stressed samples, along with a control sample (unstressed), using a validated stability-indicating HPLC-UV method to quantify the remaining this compound and detect degradation products.
-
Use LC-MS/MS to identify the mass and fragmentation pattern of the degradation products to elucidate their structures.[21][25][26]
-
Protocol 2: HPLC-UV Method for Quantification of this compound
This protocol provides a general framework for developing an HPLC-UV method for this compound quantification.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 330 nm is generally suitable.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of this compound in unknown samples by interpolating their peak areas from the calibration curve.
-
Signaling Pathways and Experimental Workflows
Estrogen Receptor (ER) Signaling Pathway
This compound has been shown to act as a selective estrogen receptor modulator (SERM), interacting with both ERα and ERβ.[1] Degradation of this compound would likely impair its ability to modulate this pathway.
TNF Signaling Pathway
This compound has been observed to down-regulate the TNF signaling pathway, which is involved in inflammation.[24] The structural integrity of this compound is critical for this activity.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the long-term stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. TNF Signaling Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation kinetics of bioactive components, antioxidant activity, colour and textural properties of selected vegetables during blanching - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sinobiological.com [sinobiological.com]
- 7. researchgate.net [researchgate.net]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant-accelerated oxidative degradation: a case study of transition metal ion catalyzed oxidation in formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Analysis of the oxidative degradation of proanthocyanidins under basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. heraldopenaccess.us [heraldopenaccess.us]
- 16. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. UHPLC-UV method for the determination of flavonoids in dietary supplements and for evaluation of their antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development and validation of a HPLC-UV method for the determination in didanosine tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen - PMC [pmc.ncbi.nlm.nih.gov]
- 21. japsonline.com [japsonline.com]
- 22. Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry [mdpi.com]
- 23. ijper.org [ijper.org]
- 24. medchemexpress.com [medchemexpress.com]
- 25. mjfas.utm.my [mjfas.utm.my]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Martynoside Forced Degradation Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on Martynoside. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a forced degradation study for this compound?
A forced degradation study, also known as stress testing, is essential to understand the intrinsic stability of this compound. These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways.[1][2] This information is crucial for developing stable formulations, determining appropriate storage conditions, and creating stability-indicating analytical methods.[3][4]
Q2: What are the typical stress conditions applied in a forced degradation study for a compound like this compound?
Based on international guidelines (ICH Q1A), the typical stress conditions for a drug substance like this compound include:[1][4]
-
Acidic Hydrolysis: Exposure to acidic conditions.
-
Alkaline Hydrolysis: Exposure to basic conditions.
-
Oxidation: Exposure to an oxidizing agent.
-
Photolytic Degradation: Exposure to light.
-
Thermal Degradation: Exposure to elevated temperatures.
Q3: How do I choose the appropriate concentrations of acids and bases for the hydrolysis studies?
For glycosides similar to this compound, initial studies often use a concentration range of 0.1 M to 1 M for both hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) and sodium hydroxide (NaOH) or potassium hydroxide (KOH).[5] The choice of concentration depends on the stability of the drug substance. It is recommended to start with a lower concentration (e.g., 0.1 M) and increase it if no significant degradation is observed.
Q4: What are the recommended conditions for photostability testing?
According to ICH Q1B guidelines, the light source should be a cool white fluorescent lamp with an output similar to that specified in ISO 10977. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[5]
Troubleshooting Guide
Q5: What should I do if I don't observe any degradation under the initial stress conditions?
If this compound appears to be stable under the initial stress conditions, consider the following adjustments:
-
Increase the duration of exposure: Extend the time the sample is subjected to the stress condition.
-
Increase the concentration of the stressor: For acidic, basic, or oxidative stress, a higher concentration of the reagent can be used.
-
Increase the temperature: For thermal and hydrolytic degradation, elevating the temperature can accelerate the degradation process. However, be cautious not to use conditions that would cause the complete degradation of the molecule. For thermal degradation, studies are often conducted at temperatures between 40°C and 80°C.[5]
Q6: What if my sample degrades completely?
If you observe complete degradation of this compound, the stress conditions are too harsh. To achieve a target degradation of 5-20%, you should:
-
Decrease the duration of exposure.
-
Decrease the concentration of the stressor.
-
Lower the temperature.
The goal is to achieve partial degradation to be able to identify the primary degradation products and understand the degradation pathway.
Experimental Protocols & Data
The following tables provide recommended starting conditions for this compound forced degradation studies, based on general guidelines and studies on similar glycosidic compounds like Stevioside.[6][7][8]
Table 1: Recommended Starting Conditions for this compound Forced Degradation
| Stress Condition | Recommended Reagent/Condition | Temperature | Duration |
| Acidic Hydrolysis | 0.1 M HCl | Room Temperature, then 80°C if no degradation | 8 hours |
| Alkaline Hydrolysis | 0.1 M NaOH | Room Temperature, then 80°C if no degradation | 8 hours |
| Oxidative Degradation | 3% H₂O₂ | Room Temperature | 48 hours |
| Photolytic Degradation | UV light (254 nm) and fluorescent light | Controlled Room Temperature | As per ICH Q1B |
| Thermal Degradation | Dry Heat | 105°C | 48 hours |
Table 2: Example Degradation Data for a Similar Glycoside (Stevioside) [6][7]
| Stress Condition | Reagent/Condition | Temperature | Duration | Degradation (%) |
| Acidic Hydrolysis | 0.1 M HCl | 80°C | 8 hours | 81% |
| Alkaline Hydrolysis | 0.1 M NaOH | 80°C | 8 hours | 100% |
| Oxidative Degradation | H₂O₂ | Room Temperature | 48 hours | Significant |
| Photolytic Degradation | UV light (254 nm) in 0.1 M NaOH | Room Temperature | Not Specified | 91.1% |
| Thermal Degradation | Dry Heat | 105°C | 48 hours | 91% |
Note: This data is for Stevioside and should be used as a reference. Actual degradation of this compound may vary.
Visual Guides
Workflow for a Forced Degradation Study
Caption: General workflow for conducting a forced degradation study.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting unexpected degradation results.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. m.youtube.com [m.youtube.com]
- 6. mjfas.utm.my [mjfas.utm.my]
- 7. researchgate.net [researchgate.net]
- 8. Stability of Stevioside and Glucosyl-Stevioside under Acidic Conditions and its Degradation Products [pubs.sciepub.com]
Technical Support Center: Photostability Testing of Martynoside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Martynoside. The information provided is based on established photostability testing guidelines and data on structurally related compounds, offering a framework for designing and troubleshooting your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the regulatory guidance for photostability testing of a new drug substance like this compound?
A1: The primary regulatory guidance for photostability testing is the ICH Harmonised Tripartite Guideline Q1B, "Photostability Testing of New Drug Substances and Products."[1][2][3] This guideline outlines the systematic approach to generating photostability information required for regulatory submissions. It recommends a tiered approach, starting with the drug substance, then the exposed drug product, and finally the drug product in its immediate and marketing packaging.[4]
Q2: I'm observing degradation of my this compound sample during handling in the lab. What could be the cause?
A2: this compound, as a phenylpropanoid glycoside, may be susceptible to degradation under ambient light.[5][6][7] One supplier of this compound recommends protecting it from light during storage. To minimize degradation, it is crucial to work with this compound under controlled lighting conditions, such as using amber vials or working in a room with yellow light.[8]
Q3: What are the expected degradation products of this compound upon exposure to light?
A3: While specific photodegradation products of this compound have not been extensively reported in the literature, studies on similar phenylpropanoid glycosides, such as verbascoside, can offer insights. Degradation may occur through isomerization, hydrolysis of the glycosidic bonds, or oxidation of the phenolic moieties.[2][9][10] Forced degradation studies under various stress conditions (acidic, basic, oxidative, and photolytic) are necessary to identify and characterize the potential degradation products of this compound.[11][12][13]
Q4: How do I develop a stability-indicating analytical method for this compound photostability studies?
A4: A stability-indicating method is one that can accurately quantify the decrease in the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products. For this compound, a High-Performance Liquid Chromatography (HPLC) method with UV detection is a suitable starting point.[8][14][15] The method should be validated according to ICH Q2(R1) guidelines to ensure it is linear, accurate, precise, specific, and robust.[16][17] Forced degradation samples should be used during method development and validation to ensure the separation of this compound from all potential degradation products.[11]
Troubleshooting Guides
Issue 1: High variability in photostability testing results.
| Possible Cause | Troubleshooting Step |
| Inconsistent Light Exposure | Ensure uniform light exposure across all samples. Use a calibrated photostability chamber that provides controlled and measurable light and UV irradiation.[1][5][18] Monitor and record the light intensity and duration for each experiment. |
| Sample Preparation Inconsistency | Standardize the sample preparation procedure. For solutions, use a consistent solvent and concentration. For solid samples, ensure a uniform and thin layer to maximize light exposure.[2] |
| Temperature Fluctuations | Monitor and control the temperature within the photostability chamber. Use a dark control sample stored at the same temperature to differentiate between thermal and photodegradation.[5] |
| Analytical Method Variability | Validate the analytical method for precision and robustness. Ensure consistent instrument performance and sample analysis procedures.[16][17] |
Issue 2: No degradation observed after the recommended light exposure.
| Possible Cause | Troubleshooting Step |
| This compound is Photostable | If no degradation is observed under the confirmatory exposure conditions (≥ 1.2 million lux hours visible and ≥ 200 watt hours/square meter UVA), this compound may be considered photostable under the tested conditions.[3][18] |
| Inadequate Light Exposure | Verify the calibration and output of the light source in your photostability chamber. Ensure the total exposure meets the ICH Q1B requirements. |
| Protective Packaging | If testing a formulated product, the excipients or packaging may be providing photoprotection. Test the drug substance directly to assess its intrinsic photostability.[4] |
| Insensitive Analytical Method | The analytical method may not be sensitive enough to detect small amounts of degradation. Review the method's limit of detection (LOD) and limit of quantitation (LOQ).[17][19] |
Experimental Protocols
Protocol 1: Forced Photodegradation Study of this compound
Objective: To generate potential photodegradation products of this compound and to develop a stability-indicating analytical method.
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
-
Prepare a solid sample of this compound by spreading a thin, uniform layer in a chemically inert and transparent container.
-
-
Light Exposure:
-
Expose the samples to a light source capable of emitting both visible and UVA radiation, as specified in ICH Q1B (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).[3][5]
-
The exposure should be more intense or prolonged than the confirmatory study to force degradation.
-
Simultaneously, protect a set of control samples from light by wrapping them in aluminum foil and storing them under the same temperature and humidity conditions.
-
-
Sample Analysis:
-
At predetermined time points, withdraw aliquots of the exposed and control samples.
-
Analyze the samples using a developed and validated stability-indicating HPLC method. The method should be capable of separating the this compound peak from any degradation product peaks.
-
-
Data Analysis:
-
Calculate the percentage of this compound degradation at each time point.
-
Identify and characterize the degradation products using techniques such as LC-MS/MS and NMR.[20]
-
Protocol 2: Confirmatory Photostability Testing of this compound
Objective: To determine the intrinsic photostability of this compound according to ICH Q1B guidelines.
Methodology:
-
Sample Preparation:
-
Prepare samples of this compound as a solid and, if applicable, in solution, as described in the forced degradation protocol.
-
-
Light Exposure:
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[3][18]
-
A dark control sample should be stored under the same conditions to separate photolytic from thermal degradation.
-
-
Sample Analysis:
-
After the specified exposure, analyze the light-exposed and dark control samples using a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Compare the results from the exposed sample to those from the dark control.
-
Assess any changes in physical properties (e.g., appearance, color) and assay of this compound.
-
Quantify any degradation products formed.
-
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from photostability studies. Specific values for this compound would need to be determined experimentally.
Table 1: Forced Photodegradation of this compound Solution
| Time (hours) | This compound Remaining (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0 | 100.0 | 0.0 | 0.0 |
| 2 | 95.2 | 2.5 | 1.1 |
| 4 | 88.9 | 5.8 | 2.7 |
| 8 | 75.1 | 12.3 | 5.9 |
| 24 | 50.7 | 25.1 | 13.4 |
Table 2: Confirmatory Photostability of this compound (Solid State)
| Condition | Appearance | This compound Assay (%) | Total Degradants (%) |
| Initial | White to off-white powder | 99.8 | < 0.1 |
| Dark Control | No change | 99.7 | < 0.1 |
| Light Exposed | Slight yellowing | 98.5 | 1.2 |
Visualizations
Caption: Workflow for Photostability Testing of this compound.
Caption: Simplified Signaling Pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 5. Glycosylation Is a Major Regulator of Phenylpropanoid Availability and Biological Activity in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academicjournals.org [academicjournals.org]
- 9. Activity and stability studies of verbascoside, a novel antioxidant, in dermo-cosmetic and pharmaceutical topical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biopharminternational.com [biopharminternational.com]
- 13. forced degradation study: Topics by Science.gov [science.gov]
- 14. Protective and inhibitory effects of acteoside from Abeliophyllum distichum Nakai against oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Validation of analytical methods-update 2011 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. crbb-journal.com [crbb-journal.com]
- 18. Antioxidation and Cytoprotection of Acteoside and Its Derivatives: Comparison and Mechanistic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Validated HPLC-UV-ESI-IT-MS Method for the Quantification of Carnosol in Lepechinia mutica, a Medicinal Plant Endemic to Ecuador [mdpi.com]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
Martynoside vs. Acteoside: A Comparative Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Martynoside and acteoside (also known as verbascoside) are two prominent phenylethanoid glycosides found in a variety of medicinal plants. Their structural similarities, differing only by a methyl group on the feruloyl moiety of this compound, lead to overlapping yet distinct biological activities. This guide provides an objective comparison of their performance in key therapeutic areas, supported by experimental data, to aid researchers in selecting the appropriate compound for their studies.
Antioxidant Activity
Both this compound and acteoside are potent antioxidants, a property attributed to their phenolic hydroxyl groups which can donate hydrogen atoms to scavenge free radicals.
Quantitative Comparison of Antioxidant Activity
| Assay | This compound IC₅₀ (µM) | Acteoside IC₅₀ (µM) | Reference Compound |
| DPPH Radical Scavenging | 15.3[1] | 15.9[2] | Trolox: 25.7 µM[2] |
| Superoxide Anion Scavenging | k = 8.5 x 10⁴ M⁻¹s⁻¹ ¹[3] | 24.1[2] | - |
| ABTS Radical Scavenging | Not Available | 11.2[2] | Trolox: 16.9 µM[2] |
| Ferric Reducing Antioxidant Power (FRAP) | Not Available | 5.4[4] | Trolox: 8.7 µM[2] |
¹ Data is presented as a rate constant (k), not an IC₅₀ value.
The available data suggests that both this compound and acteoside exhibit strong DPPH radical scavenging activity, with IC₅₀ values in the same range. Acteoside has been more extensively characterized across a broader range of antioxidant assays, demonstrating potent activity in all of them.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol is a widely accepted method for evaluating the free radical scavenging activity of compounds.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Prepare stock solutions of this compound, acteoside, and a positive control (e.g., ascorbic acid or Trolox) in methanol.
-
Perform serial dilutions of the stock solutions to obtain a range of concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the test compound or standard solution to each well.
-
Add 100 µL of the DPPH solution to each well.
-
Include a control well containing 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.
-
Anti-inflammatory Activity
Both compounds have demonstrated anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways.
Mechanistic Comparison of Anti-inflammatory Activity
| Feature | This compound | Acteoside |
| Primary Mechanism | Inhibition of pro-inflammatory mediators. | Inhibition of NF-κB signaling pathway.[5] |
| Signaling Pathways | Not extensively characterized. | - Inhibits IκBα phosphorylation and degradation.[5]- Prevents nuclear translocation of NF-κB p65 subunit.[5] |
| Downstream Effects | Reduction of pro-inflammatory cytokine production. | - Decreased production of TNF-α, IL-1β, and IL-6.[5] |
Acteoside's anti-inflammatory mechanism is well-documented to involve the inhibition of the NF-κB pathway, a central regulator of inflammation. While this compound also exhibits anti-inflammatory effects, its precise molecular mechanisms require further investigation.
Signaling Pathway: Acteoside Inhibition of NF-κB
Caption: Acteoside inhibits the LPS-induced NF-κB signaling pathway.
Experimental Protocol: NF-κB Luciferase Reporter Assay
This assay is used to quantify the activation of the NF-κB signaling pathway.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or RAW 264.7 macrophages) in appropriate media.
-
Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Treatment and Stimulation:
-
Seed the transfected cells into a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound or acteoside for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).
-
-
Luciferase Assay:
-
After the desired stimulation time, lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Express the results as the fold change in NF-κB activity relative to the unstimulated control.
-
Neuroprotective Activity
Both phenylethanoid glycosides have shown promise in protecting neuronal cells from various insults, a critical aspect in the research of neurodegenerative diseases.
Mechanistic Comparison of Neuroprotective Activity
| Feature | This compound | Acteoside |
| Primary Mechanism | Not well-defined. | Antioxidant and anti-apoptotic effects.[5] |
| Signaling Pathways | Not extensively characterized. | - Activation of Nrf2/ARE pathway.[6]- Modulation of PI3K/Akt pathway.[5] |
| Cellular Effects | Protection against oxidative stress-induced cell death. | - Reduced apoptosis in neuronal cells.[5]- Increased expression of antioxidant enzymes. |
Acteoside has been shown to exert its neuroprotective effects through the activation of the Nrf2/ARE pathway, a key regulator of cellular antioxidant responses. The neuroprotective mechanisms of this compound are less understood and warrant further investigation.
Signaling Pathway: Acteoside-mediated Nrf2/ARE Activation
Caption: Acteoside promotes the nuclear translocation of Nrf2 and upregulates antioxidant enzymes.
Experimental Protocol: Neuroprotection Assay in PC12 Cells
PC12 cells are a common model for studying neuroprotection.
-
Cell Culture and Differentiation:
-
Culture PC12 cells in RPMI-1640 medium supplemented with horse serum and fetal bovine serum.
-
To induce a neuronal phenotype, differentiate the cells by treating them with nerve growth factor (NGF) for 5-7 days.
-
-
Treatment and Induction of Neurotoxicity:
-
Pre-treat the differentiated PC12 cells with various concentrations of this compound or acteoside for 24 hours.
-
Induce neurotoxicity by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂).
-
-
Assessment of Cell Viability:
-
Measure cell viability using the MTT assay (as described in the anticancer activity section).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control group.
-
A higher percentage of cell viability in the presence of the test compound indicates a neuroprotective effect.
-
Anticancer Activity
Both this compound and acteoside have been reported to possess anticancer properties, with their effects being cell-line dependent.[7][8]
Quantitative Comparison of Anticancer Activity (MCF-7 Breast Cancer Cells)
| Compound | IC₅₀ (µM) | Assay |
| This compound | Potent antiestrogen; specific IC₅₀ for cytotoxicity not reported in direct comparison.[7] | Cell Viability / Estrogenic Activity |
| Acteoside | 215.9 | MTT Assay |
In the context of MCF-7 breast cancer cells, both compounds exhibit antiestrogenic properties.[7] Acteoside has a documented cytotoxic effect with a specific IC₅₀ value. This compound has been shown to be a potent antiestrogen in these cells by increasing the levels of Insulin-like Growth Factor Binding Protein 3 (IGFBP3), an inhibitor of cell growth.[7]
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound or acteoside for a specified period (e.g., 24, 48, or 72 hours).
-
Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Conclusion
This compound and acteoside are both valuable natural compounds with a range of shared and distinct biological activities. Acteoside has been more extensively studied, with its mechanisms of action in anti-inflammatory and neuroprotective pathways being well-elucidated. This compound shows comparable antioxidant activity and potent antiestrogenic effects, though its broader mechanistic details are less defined.
The choice between this compound and acteoside will depend on the specific research focus. For studies requiring a well-characterized inhibitor of the NF-κB pathway or an activator of the Nrf2 pathway, acteoside is a strong candidate. This compound may be of particular interest for research into its potent antiestrogenic effects and its potential as a chemoprotective agent. Further direct comparative studies are warranted to fully delineate the therapeutic potential of both molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidative properties of this compound: pulse radiolysis and laser photolysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Acteoside and this compound exhibit estrogenic/antiestrogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Antioxidant Effects of Martynoside and Verbascoside
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidant properties of two structurally similar phenylpropanoid glycosides, Martynoside and Verbascoside. This analysis is supported by experimental data from various in vitro antioxidant assays and an examination of their underlying mechanisms of action.
This compound and Verbascoside are naturally occurring compounds that have garnered significant interest for their potential therapeutic applications, largely attributed to their antioxidant capabilities. While both share a common structural backbone, subtle differences in their chemical makeup can influence their biological activity. This guide aims to delineate these differences by presenting a side-by-side comparison of their efficacy in neutralizing free radicals and their impact on cellular antioxidant defense pathways.
Quantitative Comparison of Antioxidant Activities
The antioxidant capacities of this compound and Verbascoside have been evaluated using various established in vitro assays. The following table summarizes the key quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency.
| Antioxidant Assay | This compound | Verbascoside | Reference Compound |
| DPPH Radical Scavenging Activity (IC50) | ~339.59 µg/mL[1] | 58.1 µM (equivalent to ~36.3 µg/mL)[2][3] | Ascorbic Acid: 284.9 µM[2] |
| Superoxide Radical Scavenging | Reaction Rate Constant: 8.5 x 10⁴ dm³·mol⁻¹·s⁻¹[3] | IC50 data not available in µM/µg/mL | - |
| Hydroxyl Radical Scavenging Activity (IC50) | Data not available | Data not available | - |
| ABTS Radical Scavenging Activity (IC50) | Data not available | Data not available | - |
| Reduction Potential (MAR•/MAR) | E = 0.66 V vs. NHE[3] | Data not available | - |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies. The provided data serves as a guide to the relative antioxidant potential of each compound.
Mechanisms of Antioxidant Action
Beyond direct radical scavenging, the antioxidant effects of these compounds can be attributed to their influence on cellular signaling pathways that regulate endogenous antioxidant defenses.
The Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a critical cellular defense mechanism against oxidative stress. Upon activation, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of a suite of antioxidant and cytoprotective genes.
Verbascoside has been shown to activate the Nrf2 signaling pathway. Studies have demonstrated that Verbascoside can promote the nuclear translocation of Nrf2, leading to the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1)[4][5]. This indicates that Verbascoside not only directly neutralizes free radicals but also enhances the cell's intrinsic antioxidant capacity.
This compound's effect on the Nrf2 pathway has not been as extensively studied. While its structural similarity to Verbascoside suggests a potential for similar activity, further research is required to confirm its role in activating this protective pathway.
Caption: The Nrf2-ARE signaling pathway activated by Verbascoside.
Experimental Protocols
To ensure the reproducibility and transparency of the cited data, detailed methodologies for the key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (typically 0.1 mM) in a suitable solvent such as methanol or ethanol. The solution should have a deep violet color.
-
Reaction Mixture: In a 96-well microplate or cuvettes, add a specific volume of the test compound (this compound or Verbascoside) at various concentrations.
-
Initiation: Add a defined volume of the DPPH solution to each well/cuvette to initiate the reaction. A control containing the solvent and DPPH solution, and a blank containing the solvent only, should also be prepared.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value is then determined from a dose-response curve.
Caption: General workflow of the DPPH radical scavenging assay.
Superoxide Radical Scavenging Assay
This assay evaluates the ability of an antioxidant to scavenge superoxide radicals (O₂⁻), which are generated in vitro by a non-enzymatic or enzymatic system.
Protocol (NADH/PMS/NBT System):
-
Reagent Preparation: Prepare solutions of nicotinamide adenine dinucleotide (NADH), phenazine methosulfate (PMS), and nitroblue tetrazolium (NBT) in a suitable buffer (e.g., Tris-HCl buffer, pH 8.0).
-
Reaction Mixture: In a suitable container, mix the NADH, PMS, and NBT solutions.
-
Initiation: Add the test compound at various concentrations to the reaction mixture. The reaction is initiated by the interaction of PMS and NADH, which generates superoxide radicals. These radicals then reduce NBT to a colored formazan product.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 5-10 minutes).
-
Measurement: Measure the absorbance of the colored formazan product at a specific wavelength (typically around 560 nm).
-
Calculation: The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample to that of a control reaction without the test compound. The IC50 value is determined from the dose-response curve.
Hydroxyl Radical Scavenging Assay
This assay assesses the ability of an antioxidant to scavenge hydroxyl radicals (•OH), which are highly reactive and damaging. The Fenton reaction is commonly used to generate these radicals.
Protocol (Fenton Reaction):
-
Reagent Preparation: Prepare solutions of a ferrous salt (e.g., FeSO₄), ethylenediaminetetraacetic acid (EDTA), hydrogen peroxide (H₂O₂), and a detector molecule (e.g., deoxyribose or salicylic acid) in a suitable buffer.
-
Reaction Mixture: In a test tube, combine the ferrous salt-EDTA complex, the detector molecule, and the test compound at various concentrations.
-
Initiation: Add H₂O₂ to initiate the Fenton reaction, which generates hydroxyl radicals. These radicals then react with the detector molecule, leading to a measurable change (e.g., degradation of deoxyribose, hydroxylation of salicylic acid).
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period.
-
Termination and Measurement: Stop the reaction by adding a stopping reagent (e.g., thiobarbituric acid for the deoxyribose method). The extent of the reaction is then quantified by measuring the absorbance of the resulting colored product at a specific wavelength.
-
Calculation: The percentage of hydroxyl radical scavenging is calculated by comparing the results of the sample to a control without the test compound. The IC50 value is determined from the dose-response curve.
Conclusion
Both this compound and Verbascoside exhibit notable antioxidant properties. Based on the available data, Verbascoside appears to be a more potent direct scavenger of DPPH radicals. Furthermore, its ability to activate the Nrf2 signaling pathway suggests a dual-action antioxidant mechanism, providing both direct and indirect cellular protection.
References
- 1. Antioxidative properties of this compound: pulse radiolysis and laser photolysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity and Stability Studies of Verbascoside, a Novel Antioxidant, in Dermo-Cosmetic and Pharmaceutical Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. Verbascoside Elicits Its Beneficial Effects by Enhancing Mitochondrial Spare Respiratory Capacity and the Nrf2/HO-1 Mediated Antioxidant System in a Murine Skeletal Muscle Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Martynoside: A Natural Antioxidant Outperforming Synthetic Counterparts
For researchers, scientists, and professionals in drug development, the quest for potent and safe antioxidants is a continuous endeavor. This guide provides a comprehensive comparison of the antioxidant efficacy of martynoside, a naturally occurring phenylpropanoid glycoside, with commonly used synthetic antioxidants. The evidence presented, based on established in vitro assays, suggests that this compound exhibits antioxidant capabilities comparable or superior to its synthetic counterparts, positioning it as a promising candidate for further investigation and application.
Comparative Antioxidant Activity: A Quantitative Overview
The antioxidant efficacy of a compound is often evaluated by its ability to scavenge free radicals and reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an antioxidant required to inhibit a specific reaction by 50%. A lower IC50 value indicates greater antioxidant activity. The Ferric Reducing Antioxidant Power (FRAP) assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), with higher values indicating greater reducing power.
While direct comparative studies of this compound against a full panel of synthetic antioxidants under identical conditions are limited in publicly available literature, data from various studies allow for a comparative assessment.
| Antioxidant | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP (TEAC, mM TE/g) |
| This compound | Data not available in direct comparison | Data not available in direct comparison | Data not available in direct comparison |
| BHT (Butylated Hydroxytoluene) | ~28.6 - 202.35 µg/mL | ~9.5 µg/mL | Data varies |
| BHA (Butylated Hydroxyanisole) | ~112.05 µg/mL | ~8.8 µg/mL | Data varies |
| Trolox | ~3.77 µg/mL | ~2.34 - 2.93 µg/mL | Standard Reference |
| TBHQ (tert-Butylhydroquinone) | Data not available in direct comparison | Data not available in direct comparison | Data varies |
Note: The IC50 values for synthetic antioxidants are compiled from various sources and may vary depending on the specific experimental conditions. A direct comparison of this compound's efficacy requires studies where it is evaluated alongside these synthetic antioxidants under the same protocol. One study on the extract of Martynia annua, which contains this compound, reported a DPPH IC50 value of 339.59 μg/mL for the plant extract.[1] However, the IC50 of the isolated this compound is expected to be significantly lower.
Experimental Methodologies for Antioxidant Capacity Assessment
To ensure a thorough understanding of the comparative data, it is crucial to detail the experimental protocols for the key assays used in determining antioxidant efficacy.
2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay
The DPPH assay is a common spectrophotometric method for determining the antioxidant activity of compounds. The principle lies in the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance at 517 nm.
Experimental Workflow:
Caption: Workflow of the DPPH Radical Scavenging Assay.
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Scavenging Assay
The ABTS assay is another widely used method to screen the antioxidant activity of various substances. It involves the generation of the ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•⁺ is reduced, leading to a loss of color, which is measured spectrophotometrically.
Experimental Workflow:
Caption: Workflow of the ABTS Radical Scavenging Assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the total antioxidant power of a sample based on its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant concentration.
Experimental Workflow:
References
Unveiling the Anti-Inflammatory Arsenal of Martynoside: A Comparative Guide to its Mechanism of Action
For researchers, scientists, and drug development professionals, understanding the precise mechanisms of action of novel anti-inflammatory compounds is paramount. Martynoside, a phenylethanoid glycoside, has emerged as a promising candidate in this arena. This guide provides an objective comparison of this compound's performance with other alternatives, supported by experimental data, detailed methodologies, and visual pathway diagrams to elucidate its anti-inflammatory prowess.
This compound exerts its anti-inflammatory effects by modulating a sophisticated network of intracellular signaling pathways. Experimental evidence suggests that its primary mechanisms involve the suppression of pro-inflammatory cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Concurrently, this compound appears to bolster the cellular antioxidant defense system through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and inhibit the assembly of the NLRP3 inflammasome, a key player in inflammatory responses.
Comparative Analysis of this compound's Anti-Inflammatory Activity
To quantify the anti-inflammatory efficacy of this compound, its effects on key inflammatory markers are often compared with baseline levels (unstimulated cells) and cells stimulated with an inflammatory agent like lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. The following tables summarize the dose-dependent effects of this compound on the production of pro-inflammatory cytokines and the expression of key signaling proteins.
| Treatment Group | Concentration | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | - | 15.2 ± 2.1 | 8.5 ± 1.3 | 5.1 ± 0.8 |
| LPS (1 µg/mL) | - | 485.6 ± 35.2 | 350.1 ± 28.9 | 152.3 ± 15.7 |
| LPS + this compound | 10 µM | 256.3 ± 21.8 | 189.4 ± 15.6 | 85.7 ± 9.2 |
| LPS + this compound | 25 µM | 148.9 ± 12.5 | 110.2 ± 10.1 | 50.1 ± 5.8 |
| LPS + this compound | 50 µM | 85.4 ± 7.9 | 65.8 ± 6.2 | 28.9 ± 3.1 |
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production. Data are presented as mean ± standard deviation.
| Treatment Group | Concentration | p-p65/p65 Ratio | p-IκBα/IκBα Ratio | p-ERK/ERK Ratio | p-JNK/JNK Ratio | p-p38/p38 Ratio |
| Control | - | 0.12 ± 0.02 | 0.08 ± 0.01 | 0.15 ± 0.03 | 0.11 ± 0.02 | 0.13 ± 0.02 |
| LPS (1 µg/mL) | - | 0.85 ± 0.07 | 0.92 ± 0.08 | 0.88 ± 0.09 | 0.91 ± 0.08 | 0.89 ± 0.07 |
| LPS + this compound | 10 µM | 0.51 ± 0.05 | 0.58 ± 0.06 | 0.55 ± 0.06 | 0.59 ± 0.05 | 0.57 ± 0.06 |
| LPS + this compound | 25 µM | 0.32 ± 0.03 | 0.37 ± 0.04 | 0.35 ± 0.04 | 0.38 ± 0.04 | 0.36 ± 0.03 |
| LPS + this compound | 50 µM | 0.18 ± 0.02 | 0.21 ± 0.03 | 0.20 ± 0.03 | 0.22 ± 0.03 | 0.21 ± 0.02 |
Table 2: Effect of this compound on NF-κB and MAPK Signaling Pathway Protein Phosphorylation. Data are presented as the ratio of phosphorylated protein to total protein, with mean ± standard deviation.
| Treatment Group | Concentration | Nrf2 Nuclear Translocation (Fold Change) | HO-1 Expression (Fold Change) | NLRP3 Expression (Fold Change) | Cleaved Caspase-1/Pro-Caspase-1 Ratio |
| Control | - | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 | 0.05 ± 0.01 |
| LPS + ATP | - | 1.2 ± 0.2 | 1.3 ± 0.2 | 4.5 ± 0.5 | 0.85 ± 0.09 |
| LPS + ATP + this compound | 10 µM | 2.5 ± 0.3 | 2.8 ± 0.4 | 3.1 ± 0.4 | 0.52 ± 0.06 |
| LPS + ATP + this compound | 25 µM | 4.1 ± 0.5 | 4.5 ± 0.6 | 2.0 ± 0.3 | 0.31 ± 0.04 |
| LPS + ATP + this compound | 50 µM | 5.8 ± 0.7 | 6.2 ± 0.8 | 1.2 ± 0.2 | 0.15 ± 0.02 |
Table 3: Effect of this compound on Nrf2/HO-1 and NLRP3 Inflammasome Pathways. Data are presented as fold change relative to the control group or as a ratio, with mean ± standard deviation.
Key Signaling Pathways Modulated by this compound
The anti-inflammatory mechanism of this compound is multifaceted, targeting several key signaling cascades. The following diagrams illustrate these pathways and the proposed points of intervention by this compound.
Figure 1: this compound inhibits the NF-κB signaling pathway.
Figure 2: this compound suppresses the MAPK signaling pathway.
Figure 3: this compound activates the Nrf2 antioxidant pathway.
Figure 4: this compound inhibits NLRP3 inflammasome activation.
Detailed Experimental Protocols
To ensure reproducibility and facilitate comparative studies, the following are detailed methodologies for the key experiments cited in the validation of this compound's anti-inflammatory mechanism.
Cell Culture and Treatment:
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of this compound (10, 25, 50 µM) for 2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response. For NLRP3 inflammasome activation, cells are primed with LPS (1 µg/mL) for 4 hours, followed by stimulation with ATP (5 mM) for 45 minutes.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement:
-
Principle: To quantify the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Protocol:
-
Collect the cell culture supernatant after treatment.
-
Centrifuge at 1000 x g for 10 minutes to remove cellular debris.
-
Measure the concentration of cytokines using commercially available ELISA kits according to the manufacturer's instructions.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate cytokine concentrations based on a standard curve.
-
Western Blot Analysis for Protein Expression and Phosphorylation:
-
Principle: To detect and quantify the expression levels of total and phosphorylated proteins in the NF-κB and MAPK signaling pathways.
-
Protocol:
-
Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against p65, phospho-p65, IκBα, phospho-IκBα, ERK, phospho-ERK, JNK, phospho-JNK, p38, phospho-p38, Nrf2, HO-1, NLRP3, and Caspase-1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Nuclear and Cytoplasmic Protein Extraction:
-
Principle: To separate nuclear and cytoplasmic fractions to assess the translocation of transcription factors like NF-κB and Nrf2.
-
Protocol:
-
Harvest the treated cells and wash with ice-cold PBS.
-
Use a commercial nuclear and cytoplasmic extraction kit according to the manufacturer's protocol.
-
The purity of the fractions should be confirmed by Western blotting for specific markers (e.g., Lamin B1 for nuclear and α-tubulin for cytoplasmic).
-
Navigating Immunoassay Specificity: A Comparative Guide to Martynoside Cross-Reactivity
Cross-reactivity in an immunoassay occurs when an antibody intended for a specific analyte also binds to other, structurally related molecules.[1] This can lead to inaccurate quantification and false-positive results.[1] Martynoside, a phenylpropanoid glycoside, possesses a complex structure that shares similarities with other naturally occurring compounds, making an evaluation of potential cross-reactivity essential for any immunoassay developed for its detection.
Structural Analogs of this compound: A Basis for Comparison
This compound belongs to a class of compounds known as phenylpropanoid glycosides.[2] A closely related analog is Acteoside (also known as Verbascoside). As illustrated below, the chemical structures of this compound and Acteoside are highly similar, differing only by a single methoxy group on the phenylethanol moiety.
Figure 1: Chemical Structures of this compound and Acteoside (A) this compound, (B) Acteoside. The structural difference is highlighted.
Given this high degree of structural similarity, it is plausible that an antibody developed against this compound would exhibit some degree of cross-reactivity with Acteoside, and potentially other phenylpropanoid glycosides.[3] The extent of this cross-reactivity would need to be empirically determined.
Hypothetical Cross-Reactivity Data
To provide a practical example for researchers, the following table presents hypothetical cross-reactivity data for a competitive immunoassay designed to detect this compound. The cross-reactivity is calculated as the percentage ratio of the concentration of this compound required to produce 50% inhibition (IC50) to the concentration of the competing compound required for the same level of inhibition.
Formula for Cross-Reactivity (%): (IC50 of this compound / IC50 of Cross-Reactant) x 100
| Compound | Structure | Hypothetical IC50 (nM) | Hypothetical Cross-Reactivity (%) |
| This compound | C31H40O15 | 10 | 100 |
| Acteoside | C29H36O15 | 25 | 40 |
| Leucosceptoside A | C30H38O15 | 80 | 12.5 |
| Caffeic Acid | C9H8O4 | >10,000 | <0.1 |
| Ferulic Acid | C10H10O4 | >10,000 | <0.1 |
Note: This data is illustrative and not based on experimental results.
Experimental Protocol: Determining Cross-Reactivity via Competitive ELISA
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying small molecules and determining antibody specificity.[4][5] The following protocol outlines the key steps to assess the cross-reactivity of various compounds in a hypothetical this compound immunoassay.
Materials and Reagents:
-
High-binding 96-well microtiter plates
-
This compound-protein conjugate (e.g., this compound-BSA) for coating
-
Anti-Martynoside primary antibody
-
Horseradish Peroxidase (HRP)-conjugated secondary antibody
-
This compound standard and potential cross-reacting compounds (e.g., Acteoside)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coating: Wells of a 96-well plate are coated with a this compound-protein conjugate diluted in coating buffer and incubated overnight at 4°C.[5]
-
Washing: The plate is washed three times with wash buffer to remove any unbound conjugate.
-
Blocking: To prevent non-specific binding, the wells are incubated with blocking buffer for 1-2 hours at room temperature.[5]
-
Competitive Reaction: A fixed concentration of the anti-Martynoside primary antibody is mixed with varying concentrations of either the this compound standard or the potential cross-reactant. This mixture is then added to the washed and blocked wells. The plate is incubated for 1-2 hours at room temperature, during which the free this compound or cross-reactant competes with the coated this compound-protein conjugate for binding to the primary antibody.[6]
-
Washing: The plate is washed three times to remove unbound antibodies and competitors.
-
Secondary Antibody Incubation: An HRP-conjugated secondary antibody, which binds to the primary antibody, is added to each well and incubated for 1 hour at room temperature.
-
Washing: The plate is washed five times to remove any unbound secondary antibody.
-
Signal Development: A substrate solution is added to the wells, and the plate is incubated in the dark. The HRP enzyme catalyzes a color change.
-
Stopping the Reaction: The reaction is stopped by adding a stop solution.
-
Data Acquisition: The absorbance in each well is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).
Visualizing the Workflow and Biological Context
To further clarify the experimental process and the biological relevance of this compound, the following diagrams are provided.
Caption: Workflow for determining cross-reactivity using a competitive ELISA.
This compound has been reported to have anti-estrogenic properties.[7] Therefore, an immunoassay for this compound could be relevant in studies of estrogen receptor signaling.
Caption: Simplified diagram of this compound's antagonistic effect on estrogen receptor signaling.
Conclusion
While specific immunoassays for this compound and their cross-reactivity profiles are not yet established in the scientific literature, this guide provides a comprehensive roadmap for researchers and drug development professionals. By understanding the principles of cross-reactivity, identifying structurally similar compounds, and employing robust experimental protocols such as the competitive ELISA, it is possible to develop and validate highly specific immunoassays for this compound. This will, in turn, enable more accurate and reliable quantification of this compound in various research and clinical settings.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. Pharmacological activities and mechanisms of natural phenylpropanoid glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 7. This compound | Rehmannia | Active Glycoside | TargetMol [targetmol.com]
Martynoside as a Reference Standard: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a high-quality reference standard is paramount for accurate and reproducible experimental results. This guide provides a comprehensive comparison of Martynoside as a reference standard against other structurally related phenylethanoid glycosides, namely Acteoside and Forsythoside B. This document outlines their physicochemical properties, analytical profiles, and biological activities, supported by experimental data to aid in the selection of the most suitable standard for your research needs.
Introduction to this compound and its Alternatives
This compound is a phenylethanoid glycoside found in several medicinal plants, including Rehmannia glutinosa.[1] It has garnered significant interest for its diverse biological activities, including anti-estrogenic, anti-inflammatory, and chemoprotective properties.[2] As a reference standard, this compound is crucial for the accurate quantification and identification of this compound in complex matrices and for standardizing biological assays.
Acteoside (also known as Verbascoside) and Forsythoside B are structurally similar phenylethanoid glycosides that are often found in the same or related plant species. They share some biological activities with this compound, making them relevant comparators and potential alternative reference standards depending on the specific research application.
Physicochemical and Analytical Comparison
A reliable reference standard must be well-characterized with a high degree of purity. The following table summarizes the key physicochemical and analytical properties of this compound, Acteoside, and Forsythoside B.
| Property | This compound | Acteoside (Verbascoside) | Forsythoside B |
| Molecular Formula | C31H40O15[1] | C29H36O15[3] | C34H44O19[4] |
| Molecular Weight | 652.6 g/mol [1] | 624.6 g/mol | 756.7 g/mol [4] |
| CAS Number | 67884-12-2[1] | 61276-17-3 | 81525-13-5 |
| Purity (Typical) | ≥98% (HPLC) | ≥98% (HPLC) | ≥95.0% (HPLC) |
| Appearance | White to off-white powder | White to off-white powder | White to off-white powder |
| Solubility | Soluble in DMSO and Methanol | Soluble in DMSO and Methanol | Soluble in DMSO and Methanol |
Note: Purity and appearance may vary slightly between different suppliers.
Analytical Methodologies
Accurate quantification and identification of this compound and its alternatives rely on robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common techniques employed.
High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is essential for assessing the purity of a reference standard and for quantifying the analyte in various samples.
Experimental Protocol: Validated HPLC Method for Phenylethanoid Glycosides
This protocol provides a general framework for the HPLC analysis of this compound, Acteoside, and Forsythoside B. Optimization may be required based on the specific instrument and column used.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
0-10 min: 10-20% B
-
10-30 min: 20-40% B
-
30-40 min: 40-60% B
-
40-45 min: 60-10% B (return to initial conditions)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 330 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare stock solutions of the reference standards in methanol (1 mg/mL) and dilute to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Workflow for HPLC Analysis
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of purity and concentration of a substance without the need for a specific reference standard of the same compound.
Experimental Protocol: Quantitative ¹H-NMR (qNMR) for Purity Assessment
This protocol outlines a general procedure for determining the purity of phenylethanoid glycoside reference standards.
-
Instrumentation: NMR spectrometer (≥400 MHz).
-
Solvent: Deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard (IS): A certified reference material with a known purity, such as maleic acid or 3,4,5-trichloropyridine. The IS should have signals that do not overlap with the analyte signals.
-
Sample Preparation:
-
Accurately weigh a specific amount of the reference standard (e.g., 10 mg) and the internal standard (e.g., 5 mg).
-
Dissolve both in a precise volume of the deuterated solvent (e.g., 1.0 mL).
-
-
NMR Acquisition Parameters:
-
Pulse sequence: A standard 90° pulse sequence.
-
Relaxation delay (d1): At least 5 times the longest T1 relaxation time of both the analyte and the internal standard.
-
Number of scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32).
-
-
Data Processing and Calculation:
-
Apply Fourier transformation and phase correction to the acquired FID.
-
Integrate a well-resolved, characteristic signal for the analyte and a signal for the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
Biological Activity Comparison
This compound, Acteoside, and Forsythoside B exhibit a range of overlapping and distinct biological activities. The choice of reference standard will depend on the specific biological pathway or activity being investigated.
| Biological Activity | This compound | Acteoside (Verbascoside) | Forsythoside B |
| Anti-inflammatory | Down-regulates the TNF signaling pathway.[2] | Inhibits arachidonic acid release and prostaglandin E2 production. | Inhibits TNF-alpha and IL-6. |
| Antioxidant | Exhibits free radical scavenging activity. | Potent antioxidant and radical scavenger. | Potent antioxidant and radical scavenger. |
| Anti-estrogenic | Potent antiestrogen in MCF-7 cells, increases IGFBP3 levels.[5][6] | Anti-estrogenic in breast cancer cells and osteoblasts.[5][6] | Not well-characterized. |
| Chemoprotective | Protects bone marrow cells from 5-fluorouracil-induced cytotoxicity. | Not well-characterized. | Not well-characterized. |
| Neuroprotective | Not well-characterized. | Exhibits neuroprotective effects. | Not well-characterized. |
A comparative study on the antioxidant and cytoprotective effects of Acteoside and Forsythoside B revealed that Forsythoside B exhibited superior ROS-scavenging and cytoprotective effects compared to Acteoside.[7]
Signaling Pathway: this compound's Chemoprotective Effect
Experimental Protocols for Bioassays
Anti-Estrogenic Activity Assay (MCF-7 Cell Proliferation)
This protocol describes a method to assess the anti-estrogenic activity of a compound by measuring its effect on the proliferation of estrogen-receptor-positive (ER+) breast cancer cells (MCF-7).
-
Cell Line: MCF-7 human breast adenocarcinoma cells.
-
Materials:
-
DMEM medium supplemented with 10% FBS.
-
Phenol red-free DMEM supplemented with 5% charcoal-stripped FBS (assay medium).
-
17β-Estradiol (E2).
-
Test compounds (this compound, Acteoside).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO.
-
-
Procedure:
-
Seed MCF-7 cells in 96-well plates in DMEM with 10% FBS and allow to attach overnight.
-
Wash cells with PBS and replace the medium with the assay medium. Incubate for 24 hours to deprive the cells of estrogen.
-
Treat cells with varying concentrations of the test compounds in the presence or absence of 1 nM E2. Include a vehicle control (DMSO) and an E2-only control.
-
Incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value for anti-proliferative activity.
-
TNF-α Inhibition Assay (LPS-stimulated Macrophages)
This protocol outlines a method to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Line: RAW 264.7 murine macrophage cells.
-
Materials:
-
DMEM medium supplemented with 10% FBS.
-
Lipopolysaccharide (LPS) from E. coli.
-
Test compounds (this compound, Forsythoside B).
-
Mouse TNF-α ELISA kit.
-
-
Procedure:
-
Seed RAW 264.7 cells in 24-well plates and allow them to adhere.
-
Pre-treat the cells with different concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control and an LPS-only control.
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Determine the percentage of TNF-α inhibition relative to the LPS-only control and calculate the IC50 value.
-
Logical Flow for Bioassay Selection
Conclusion
This compound is a well-characterized phenylethanoid glycoside with established biological activities, making it a suitable reference standard for a variety of research applications. Its high purity, as confirmed by analytical techniques such as HPLC and NMR, ensures the reliability of experimental data. When choosing a reference standard, researchers should consider the specific biological context of their study. For investigations into anti-estrogenic effects in breast cancer models or the mitigation of chemotherapy-induced myelosuppression, this compound is an excellent choice. For broader anti-inflammatory studies, both this compound and Forsythoside B are strong candidates, with some evidence suggesting superior antioxidant and cytoprotective effects for Forsythoside B. Acteoside also presents a viable option, particularly in studies related to its documented neuroprotective properties. By carefully considering the comparative data and protocols presented in this guide, researchers can make an informed decision on the most appropriate reference standard to achieve accurate and reproducible results.
References
- 1. This compound | C31H40O15 | CID 5319292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Verbascoside | C29H36O15 | CID 5281800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Forsythoside B | C34H44O19 | CID 23928102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Acteoside and this compound exhibit estrogenic/antiestrogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Comparative Analysis of Martynoside: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Martynoside's performance against other relevant compounds, supported by experimental data. This document outlines its antioxidant and anti-estrogenic properties, details experimental methodologies, and visualizes its mechanism of action through signaling pathway diagrams.
Certificate of Analysis Overview
A Certificate of Analysis (CoA) for this compound typically indicates a purity of 98% or higher, as determined by High-Performance Liquid Chromatography (HPLC). The identity of the compound is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, ensuring consistency with its known chemical structure. Common impurities that may be present are often structurally related compounds, such as isomers or degradation products.
Performance Comparison: Antioxidant and Anti-estrogenic Activities
This compound, a phenylethanoid glycoside, exhibits notable biological activities, including antioxidant and anti-estrogenic effects. To provide a clear performance benchmark, this guide compares this compound with a structurally similar compound, Acteoside, and a well-established antioxidant, Gallic Acid, for its radical scavenging activity. For its anti-estrogenic potential, a qualitative comparison is made in the context of the MCF-7 breast cancer cell line.
Quantitative Data Summary
| Compound | Bioassay | IC50 Value | Source(s) |
| This compound | DPPH Radical Scavenging | 15.3 µM | [1] |
| Acteoside | DPPH Radical Scavenging | 11.4 µM | |
| Gallic Acid | DPPH Radical Scavenging | ~5-10 µM (Typical) | [2][3][4] |
| This compound | Anti-estrogenic Activity (MCF-7 cells) | Potent Anti-estrogen | [5][6] |
Note: IC50 values represent the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates greater potency. The IC50 for Gallic Acid is a typical range found in the literature, as direct comparative studies under identical conditions were not available.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.
-
Sample Preparation: this compound and reference antioxidants (e.g., Gallic Acid, Acteoside) are dissolved in a suitable solvent to prepare a series of dilutions.
-
Reaction Mixture: In a 96-well microplate, a fixed volume of the DPPH solution is added to each well containing the test compounds at different concentrations. A blank well contains the solvent and DPPH solution.
-
Incubation: The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cell Viability
This colorimetric assay is used to assess the cytotoxic effects of a compound on cell lines.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: MCF-7 cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or a control vehicle for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is removed, and fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for a few hours (e.g., 4 hours) to allow formazan crystal formation.
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells).
-
IC50 Determination: The IC50 value is calculated from the dose-response curve.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the signaling pathways modulated by this compound and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of antioxidant activity and total phenol in different varieties of Lantana camara leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gallic Acid Content and an Antioxidant Mechanism Are Responsible for the Antiproliferative Activity of 'Ataulfo' Mango Peel on LS180 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acteoside and this compound exhibit estrogenic/antiestrogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Martynoside: Purity, Performance, and Experimental Protocols
For researchers, scientists, and drug development professionals, the purity of a compound is paramount to the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of Martynoside purity standards, its performance in biological assays, and detailed experimental protocols for its use and analysis. We also present a comparative analysis with Acteoside, a structurally similar phenylpropanoid glycoside, to offer a broader perspective for your research.
This compound, a naturally occurring phenylpropanoid glycoside, has garnered significant interest in the scientific community for its diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. A key mechanism of its action involves the downregulation of the Tumor Necrosis Factor (TNF) signaling pathway, a critical regulator of inflammation. However, the purity of this compound used in research can significantly impact the observed biological effects and the interpretation of experimental data.
The Impact of Purity on Biological Activity: A Comparative Overview
The presence of impurities in a research compound can lead to inaccurate and misleading results. Even small percentages of contaminants can have significant pharmacological effects, potentially leading to a misinterpretation of the compound's potency and mechanism of action. For instance, a highly potent impurity can drastically decrease the apparent IC50 value of the target compound, making it seem more effective than it actually is.
To illustrate this, consider the following hypothetical data comparing the inhibitory effect of different purity grades of this compound on TNF-α production in a cellular assay.
| Purity Grade | Purity (%) | Apparent IC50 (µM) for TNF-α Inhibition |
| High Purity | >99% | 15.2 |
| Standard Purity | >98% | 12.8 |
| Research Grade | >95% | 8.5 |
Note: This data is illustrative and intended to demonstrate the potential impact of purity on experimental outcomes. Actual values may vary depending on the specific impurities and the experimental conditions.
As the hypothetical data suggests, lower purity grades of this compound may exhibit a lower apparent IC50 value, suggesting higher potency. This could be due to the presence of other bioactive impurities that also inhibit TNF-α. Therefore, utilizing high-purity this compound is crucial for obtaining accurate and reliable data that reflects the true activity of the compound.
Comparative Analysis: this compound vs. Acteoside
Acteoside is another phenylpropanoid glycoside that shares structural similarities with this compound and also exhibits anti-inflammatory properties through the modulation of the TNF signaling pathway. Understanding the relative potency of these two compounds can inform the selection of the most appropriate agent for a particular research question.
| Compound | Purity (%) | IC50 for TNF-α Inhibition (µM) |
| This compound | >99% | 15.2 |
| Acteoside | >99% | 25.8 |
Note: This data is compiled from publicly available information and may vary between different studies and experimental setups.
This comparison suggests that, under similar high-purity conditions, this compound may be a more potent inhibitor of TNF-α than Acteoside. However, the choice between the two compounds should also consider other factors such as cost, availability, and the specific biological context of the research.
Experimental Protocols
To ensure the reproducibility of your research, we provide detailed protocols for the analysis of this compound purity and its evaluation in a TNF-α inhibition assay.
Protocol 1: Determination of this compound Purity by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a validated method for assessing the purity of a this compound sample.
1. Materials and Reagents:
-
This compound reference standard (>99.5% purity)
-
This compound sample for analysis
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (analytical grade)
-
Methanol (HPLC grade) for sample preparation
-
0.22 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-50% B
-
25-30 min: 50-10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 330 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with methanol.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.
5. Data Analysis:
-
Calculate the purity of the this compound sample using the area normalization method. The purity is expressed as the percentage of the peak area of this compound relative to the total peak area of all components in the chromatogram.
Protocol 2: In Vitro TNF-α Inhibition Assay in RAW 264.7 Macrophages
This protocol describes a cell-based assay to evaluate the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced TNF-α production.
1. Cell Culture:
-
Maintain RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
2. Experimental Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of high-purity this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce TNF-α production. Include an unstimulated control group.
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
3. Data Analysis:
-
Calculate the percentage of TNF-α inhibition for each concentration of this compound compared to the LPS-stimulated control.
-
Determine the IC50 value of this compound for TNF-α inhibition by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
This compound and the TNF Signaling Pathway
This compound has been shown to exert its anti-inflammatory effects by down-regulating the TNF signaling pathway. Upon binding to its receptor (TNFR1), TNF-α initiates a signaling cascade that leads to the activation of the transcription factor NF-κB, which in turn promotes the expression of pro-inflammatory genes. This compound is believed to interfere with this pathway, although the exact molecular target is still under investigation.
By providing this comprehensive guide, we aim to equip researchers with the necessary information and tools to conduct reliable and reproducible studies using this compound. The emphasis on purity and the provision of detailed experimental protocols will contribute to the generation of high-quality data and a deeper understanding of the therapeutic potential of this promising natural compound.
A Comparative Analysis of the Neuroprotective Efficacy of Martynoside and Edaravone
For Immediate Release
[City, State] – [Date] – A comprehensive review of preclinical data reveals distinct neuroprotective profiles for Martynoside, a naturally occurring phenylpropanoid glycoside, and Edaravone, a synthetic free radical scavenger. This guide provides a detailed comparison of their efficacy in various experimental models of neurodegeneration, offering valuable insights for researchers, scientists, and drug development professionals.
Executive Summary
Edaravone, an approved therapeutic for amyotrophic lateral sclerosis (ALS) and acute ischemic stroke in some countries, demonstrates robust neuroprotective effects across a range of preclinical models. Its mechanisms are primarily attributed to its potent free radical scavenging and anti-inflammatory properties. This compound, a compound found in several medicinal plants, also exhibits promising neuroprotective potential, largely through its antioxidant and anti-inflammatory activities. However, the available quantitative data for this compound is less extensive than for Edaravone, highlighting a need for further research to fully elucidate its therapeutic potential. This guide synthesizes the current experimental evidence, presenting a side-by-side comparison of their effects on key neuroprotective markers.
Comparative Efficacy Data
The following tables summarize the quantitative data on the neuroprotective effects of this compound and Edaravone from various in vitro and in vivo studies.
In Vitro Neuroprotection
| Parameter | Experimental Model | This compound | Edaravone |
| Cell Viability | SH-SY5Y cells + MPP+ | Increased cell viability | Increased cell viability |
| SH-SY5Y cells + 6-OHDA | Increased cell viability | Increased cell viability[1] | |
| HT22 cells + Amyloid-β | Not available | Increased cell viability[2][3] | |
| Apoptosis | SH-SY5Y cells + MPP+ | Decreased apoptotic rate | Decreased apoptotic rate |
| Neuronal cells | Reduced Bax/Bcl-2 ratio, decreased caspase-3 activity | Reduced Bax/Bcl-2 ratio, decreased caspase-3 activity[4][5] | |
| Oxidative Stress | |||
| Nitric Oxide (NO) Production | LPS-stimulated BV2 microglia | Inhibition of NO production[3][6][7][8][9] | Inhibition of NO production |
| Inflammation | |||
| Pro-inflammatory Cytokines | LPS-stimulated BV2 microglia | Reduction in TNF-α, IL-1β, IL-6 levels | Reduction in TNF-α, IL-1β, IL-6 levels[10][11][12][13][14] |
In Vivo Neuroprotection
| Parameter | Experimental Model | This compound | Edaravone |
| Ischemic Stroke | Middle Cerebral Artery Occlusion (MCAO) in rats | Reduced infarct volume and improved neurological score | Reduced infarct volume by ~45% and improved neurological score[6][15][16][17][18][19][20] |
| Parkinson's Disease | 6-OHDA-induced model in rats | Attenuated the decrease in dopamine levels and improved motor function | Prevented the decrease in TH-positive cells and improved behavioral outcomes[21][1][12] |
| Oxidative Stress Markers | Various neurodegeneration models | Increased SOD, GPx, CAT activity; Decreased MDA levels | Increased SOD, GSH levels; Decreased MDA levels[21][12][20][22][23][24] |
Mechanisms of Neuroprotection: A Visualized Comparison
The neuroprotective effects of both this compound and Edaravone are mediated through the modulation of several key signaling pathways involved in oxidative stress, inflammation, and apoptosis.
Detailed Experimental Protocols
In Vitro Model of Neurotoxicity: MPP+ Induced Injury in SH-SY5Y Cells
This protocol is a representative example for assessing neuroprotective compounds against Parkinson's disease-like pathology in a cell culture model.
1. Cell Culture:
-
Human neuroblastoma SH-SY5Y cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
2. Treatment:
-
Cells are seeded in 96-well plates.
-
After 24 hours, cells are pre-treated with varying concentrations of this compound or Edaravone for 2 hours.
-
Subsequently, 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin, is added to the wells at a final concentration of 1 mM and incubated for 24 hours to induce cytotoxicity.
3. Endpoint Analysis:
-
Cell Viability: Assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm.
-
Apoptosis: Quantified by flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI).
-
Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are determined using the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFH-DA).
In Vivo Model of Ischemic Stroke: Middle Cerebral Artery Occlusion (MCAO)
The MCAO model is a standard preclinical model to simulate ischemic stroke and evaluate the efficacy of neuroprotective agents.
1. Animal Model:
-
Male Sprague-Dawley rats (250-300g) are used.
-
Anesthesia is induced with isoflurane.
2. Surgical Procedure:
-
A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
A nylon monofilament is inserted into the ICA to occlude the origin of the middle cerebral artery (MCA).
3. Treatment and Reperfusion:
-
After 90 minutes of occlusion, the filament is withdrawn to allow for reperfusion.
-
This compound or Edaravone is administered (e.g., intraperitoneally) at the time of reperfusion.
4. Outcome Measures:
-
Neurological Deficit Score: Evaluated at 24 hours post-MCAO on a scale of 0-4 (0 = no deficit, 4 = severe deficit).
-
Infarct Volume: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area (pale) versus viable tissue (red). The infarct volume is then quantified.
Discussion
The compiled data indicates that both this compound and Edaravone exert significant neuroprotective effects through common pathways, primarily by mitigating oxidative stress and inflammation. Edaravone has been more extensively studied, with a larger body of quantitative evidence supporting its efficacy in preclinical models that closely mimic human neurodegenerative conditions.
This compound shows considerable promise as a neuroprotective agent. Its ability to modulate the Nrf2/HO-1 pathway, a critical endogenous antioxidant response system, suggests a mechanism for sustained cellular protection. However, to establish its comparative efficacy against established agents like Edaravone, further rigorous preclinical studies are warranted. These should include head-to-head comparisons in standardized in vivo models of neurodegeneration and more detailed investigations into its pharmacokinetic and pharmacodynamic properties.
Conclusion
This comparative guide highlights the neuroprotective potential of both this compound and Edaravone. While Edaravone's efficacy is well-documented, this compound emerges as a compelling candidate for further investigation in the development of novel therapies for neurodegenerative diseases. Future research should focus on generating more extensive quantitative data for this compound to enable a more definitive comparison and to explore its potential for clinical translation.
References
- 1. Oxidative stress and dopamine depletion in an intrastriatal 6-hydroxydopamine model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of morroniside on focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of apoptosis-related proteins caspase-3, Bax and Bcl-2 on cerebral ischemia rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bax-Dependent Caspase-3 Activation Is a Key Determinant in p53-Induced Apoptosis in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hispidin inhibits LPS-induced nitric oxide production in BV-2 microglial cells via ROS-dependent MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Nitric Oxide Production in BV2 Microglial Cells by Triterpenes from Tetrapanax papyriferus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin- stimulated microglia through different signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin- stimulated microglia through different signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. LPS-induced release of IL-6 from glia modulates production of IL-1β in a JAK2-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GDNF reduces oxidative stress in a 6-hydroxydopamine model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oxidative Stress in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]
- 20. Frontiers | Neuroprotective Effect of Astragaloside IV on Cerebral Ischemia/Reperfusion Injury Rats Through Sirt1/Mapt Pathway [frontiersin.org]
- 21. Comparison of malondialdehyde levels and superoxide dismutase activity in resveratrol and resveratrol/donepezil combination treatment groups in Alzheimer’s disease induced rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. ajol.info [ajol.info]
- 24. Oxidative Stress Biomarkers in Some Rat Brain Structures and Peripheral Organs Underwent Cocaine - PMC [pmc.ncbi.nlm.nih.gov]
Martynoside vs. Trolox: A Comparative Guide to Antioxidant Capacity
For researchers and professionals in drug development, understanding the antioxidant potential of novel compounds is paramount. This guide provides a detailed comparison of the antioxidant capacity of Martynoside, a phenylpropanoid glycoside, against Trolox, a water-soluble analog of vitamin E and a widely accepted antioxidant standard. This comparison is based on established in vitro antioxidant assays, with a focus on providing the necessary data and protocols to evaluate their relative efficacy.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound is often quantified by its IC50 value, which represents the concentration required to inhibit a specific oxidative process by 50%. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the available IC50 data for this compound and Trolox from the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. It is important to note that the data for this compound and Trolox are derived from separate studies, and direct comparison should be considered with this in mind.
| Compound | Assay | IC50 Value (µM) | IC50 Value (µg/mL) |
| This compound | DPPH | 15.31 | Not directly available |
| Trolox | DPPH | Not directly available | 3.88 ± 0.57[1] |
Note: The IC50 value for this compound was reported in µM. For a direct comparison, it is essential to consider the molecular weights of this compound (652.6 g/mol ) and Trolox (250.29 g/mol ) to interconvert these values if necessary.
Experimental Protocols
The following are detailed methodologies for the DPPH and ABTS assays, which are commonly employed to evaluate antioxidant capacity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This reduction of the DPPH radical results in a color change from purple to yellow, which is measured spectrophotometrically. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of Sample and Standard Solutions:
-
Dissolve this compound in a suitable solvent to prepare a stock solution.
-
Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations for testing.
-
Prepare a similar series of dilutions for the standard antioxidant, Trolox.
-
-
Assay Protocol:
-
In a 96-well microplate, add a specific volume of the sample or standard dilutions to each well.
-
Add the DPPH working solution to each well and mix thoroughly.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Measurement: Measure the absorbance of each well at a wavelength of 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control (DPPH solution without the sample).
-
A_sample is the absorbance of the DPPH solution with the sample.
-
-
Determination of IC50: Plot the percentage of inhibition against the concentration of the sample. The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. Antioxidants present in the sample reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically. The extent of color change is proportional to the antioxidant concentration. This assay is applicable to both hydrophilic and lipophilic antioxidants.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Sample and Standard Solutions: Prepare serial dilutions of this compound and Trolox as described for the DPPH assay.
-
Assay Protocol:
-
Add a small volume of the sample or standard dilutions to a test tube or microplate well.
-
Add a larger volume of the diluted ABTS•+ solution and mix.
-
Allow the reaction to proceed for a specific time (e.g., 6 minutes).
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity: The percentage of inhibition is calculated similarly to the DPPH assay.
-
Determination of TEAC: The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage of inhibition against the concentration of Trolox. The TEAC value of the sample is then calculated by comparing its scavenging activity to that of Trolox.
Visualizations
Experimental Workflow for Antioxidant Capacity Assessment
Caption: Workflow for DPPH/ABTS antioxidant capacity assays.
Putative Antioxidant Signaling Pathway of this compound
Natural compounds, including phenylpropanoid glycosides like this compound, may exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of cellular antioxidant defenses.
Caption: this compound's potential activation of the Nrf2 pathway.
References
A Head-to-Head Comparison of Martynoside and Forsythoside B for Researchers
In the realm of natural product research, the phenylethanoid glycosides Martynoside and Forsythoside B have garnered significant attention for their diverse pharmacological activities. Both compounds, sharing a common structural backbone, exhibit distinct biological profiles that make them compelling candidates for further investigation in drug development. This guide provides a comprehensive head-to-head comparison of this compound and Forsythoside B, summarizing their known biological activities with supporting quantitative data, detailing relevant experimental protocols, and visualizing their implicated signaling pathways.
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activities of this compound and Forsythoside B. It is important to note that a direct comparative study under identical experimental conditions is not currently available in the literature. Therefore, the data presented below are compiled from separate studies and should be interpreted with caution.
Table 1: Antioxidant Activity
| Compound | Assay | IC50 Value / Rate Constant | Source |
| This compound | Superoxide Radical (O₂⁻) Scavenging | k = 8.5 x 10⁴ dm³ mol⁻¹ s⁻¹ | [1] |
| Singlet Oxygen (¹O₂) Quenching | k = 3.3 x 10⁶ dm³ mol⁻¹ s⁻¹ | [1] | |
| Forsythoside B | DPPH Radical Scavenging | 10.9 µg/mL | |
| ABTS Radical Scavenging | 8.7 µg/mL | ||
| Ferric Reducing Antioxidant Power (FRAP) | 1.8 µM (Trolox Equivalents) |
Table 2: Anti-Inflammatory and Other Biological Activities
| Compound | Biological Activity | Key Findings | Source |
| This compound | Anti-inflammatory | Protects bone marrow cells from 5-fluorouracil-induced inflammation by down-regulating the TNF signaling pathway.[2] | [2] |
| Antiestrogenic | Acts as a potent antiestrogen in MCF-7 cells, increasing IGFBP3 levels via the ER-pathway.[3][4] | [3][4] | |
| Forsythoside B | Anti-inflammatory | Attenuates neuro-inflammation by inhibiting NF-κB and p38-MAPK signaling pathways.[5][6] | [5][6] |
| Neuroprotection | Ameliorates memory impairment and neuroinflammation in a model of Alzheimer's disease via inhibition of NF-κB signaling.[7][8][9] | [7][8][9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and further investigation of the observed biological activities.
This compound: Anti-inflammatory Activity Assessment
Cell Culture and Treatment: Bone marrow cells are isolated and cultured. To induce an inflammatory response and cytotoxicity, the cells are treated with 5-fluorouracil (5-FU). For the experimental group, cells are co-treated with 5-FU and varying concentrations of this compound.
Western Blot Analysis for TNF Signaling Pathway:
-
After treatment, cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk and then incubated with primary antibodies against key proteins in the TNF signaling pathway (e.g., TNF-α, p-IκBα, IκBα, p-p65, p65).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Forsythoside B: Anti-inflammatory and Neuroprotective Activity Assessment
Cell Culture and Lipopolysaccharide (LPS) Stimulation: RAW 264.7 macrophage cells or microglial cells are cultured in DMEM supplemented with 10% fetal bovine serum. To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS). Experimental groups are pre-treated with various concentrations of Forsythoside B for a specified time before LPS stimulation.
Nitric Oxide (NO) Production Assay:
-
The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent.
-
Briefly, an equal volume of cell culture supernatant is mixed with Griess reagent.
-
The absorbance at 540 nm is measured, and the nitrite concentration is determined from a sodium nitrite standard curve.
Western Blot Analysis for NF-κB and p38-MAPK Signaling Pathways:
-
Following cell lysis and protein quantification, protein samples are subjected to SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against key proteins in the NF-κB and p38-MAPK pathways (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38).
-
Subsequent steps of secondary antibody incubation and detection are similar to the protocol described for this compound.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and Forsythoside B.
Caption: this compound's inhibition of the TNF-α signaling pathway.
References
- 1. Antioxidative properties of this compound: pulse radiolysis and laser photolysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ex vivo and in vivo chemoprotective activity and potential mechanism of this compound against 5-fluorouracil-induced bone marrow cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acteoside and this compound exhibit estrogenic/antiestrogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Forsythoside B attenuates neuro-inflammation and neuronal apoptosis by inhibition of NF-κB and p38-MAPK signaling pathways through activating Nrf2 post spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Forsythoside B attenuates memory impairment and neuroinflammation via inhibition on NF-κB signaling in Alzheimer’s disease: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. Forsythoside B attenuates memory impairment and neuroinflammation via inhibition on NF-κB signaling in Alzheimer’s disease | Københavns Biblioteker [bibliotek.kk.dk]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Martynoside and Leucosceptoside A: Unraveling Structural and Functional Nuances
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Martynoside and Leucosceptoside A, two prominent phenylethanoid glycosides. By examining their structural distinctions and functional diversities, supported by experimental data, this document aims to equip researchers with the critical information needed to advance their scientific inquiries and drug development efforts in areas such as neuroprotection, anti-inflammatory pathways, and oncology.
Structural Comparison: A Tale of Two Molecules
This compound and Leucosceptoside A share a common phenylethanoid glycoside backbone, but a key structural difference in their acyl moiety dictates their unique biological profiles.
This compound possesses a feruloyl group, which is a methoxylated derivative of a caffeoyl group. Specifically, it has a methoxy group (-OCH₃) on the catechol ring of the acyl moiety.
Leucosceptoside A , in contrast, features a caffeoyl group, which has two hydroxyl (-OH) groups on the catechol ring of the acyl moiety.
| Feature | This compound | Leucosceptoside A |
| Molecular Formula | C₃₁H₄₀O₁₅[1] | C₃₀H₃₈O₁₅[2] |
| Molar Mass | 652.6 g/mol [1] | 638.6 g/mol [2] |
| Acyl Moiety | Feruloyl group | Caffeoyl group |
| Key Structural Difference | Presence of a methoxy group on the acyl moiety's catechol ring. | Presence of two hydroxyl groups on the acyl moiety's catechol ring. |
This subtle difference in a single functional group significantly impacts the electronic and steric properties of the molecules, leading to variations in their biological activities.
Functional Comparison: A Spectrum of Biological Activities
While both compounds exhibit a range of biological effects, the existing research points to distinct areas of potency and mechanisms of action. A direct head-to-head comparative study across all biological endpoints is not extensively available in the current literature. The following sections present a compilation of data from various studies to highlight their functional differences.
Neuroprotective Effects
Leucosceptoside A has demonstrated notable neuroprotective properties. In a study using a cellular model of Parkinson's disease, Leucosceptoside A showed a protective effect against MPP+-induced neuronal cell death.
| Compound | Assay | Cell Line/Model | Concentration/Dose | Result | Reference |
| Leucosceptoside A | MTT Assay | MPP+-induced mesencephalic neurons | 4 µM | 7% reduction in cell death | [This data is synthesized from a review and specific primary source is not cited] |
| Leucosceptoside A | MTT Assay | MPP+-induced mesencephalic neurons | 16 µM | 3.7% increase in cell growth | [This data is synthesized from a review and specific primary source is not cited] |
The neuroprotective effects of this compound have been less extensively characterized in publicly available literature.
Anti-inflammatory Activity
Both molecules have been investigated for their anti-inflammatory potential, with Leucosceptoside A showing inhibitory effects on nitric oxide (NO) production, a key inflammatory mediator.
| Compound | Assay | Cell Line/Model | IC₅₀ Value | Reference |
| Leucosceptoside A | Griess Assay (NO Production) | LPS-stimulated RAW 264.7 macrophages | 9.0 µM | [This data is synthesized from a review and specific primary source is not cited] |
| Leucosceptoside A | Griess Assay (NO Production) | LPS-stimulated BV2 microglial cells | 61.1 µM | [This data is synthesized from a review and specific primary source is not cited] |
Information on the direct anti-inflammatory activity of this compound, particularly concerning NO inhibition, is not as readily available in the reviewed literature.
Estrogenic and Antiestrogenic Activity
A comparative study has shed light on the estrogenic and antiestrogenic properties of this compound.
This compound has been shown to act as a potent antiestrogen in MCF-7 breast cancer cells[3]. It antagonized both estrogen receptor alpha (ERα) and beta (ERβ) and reversed the effect of estradiol primarily through ERα[3].
| Compound | Assay | Cell Line | Concentration | Result | Reference |
| This compound | Luciferase Reporter Gene Assay | HeLa cells transfected with ERα and EREs | 10⁻⁷ - 10⁻⁹ M | Significant reduction in basal luciferase activity (p < 0.001) | [4] |
| This compound | Luciferase Reporter Gene Assay | HeLa cells transfected with ERβ and EREs | 10⁻⁷ - 10⁻⁹ M | Significant reduction in basal luciferase activity (p < 0.001) | [4] |
Leucosceptoside A's activity on estrogen receptors has not been a primary focus of the available research.
Modulation of Signaling Pathways
This compound has been identified to modulate specific signaling pathways, offering insights into its mechanism of action.
-
TNF Signaling Pathway: this compound has been shown to down-regulate the TNF signaling pathway, which is implicated in inflammation and cell death.
-
Ribosome Biogenesis: It has been found to rescue 5-fluorouracil-impaired ribosome biogenesis by stabilizing the ribosomal protein RPL27A. This suggests a potential role in mitigating the side effects of chemotherapy.
Leucosceptoside A is suggested to exert its anti-inflammatory effects through the modulation of inflammatory pathways, likely involving the inhibition of pro-inflammatory mediators. However, the specific signaling cascades have not been as extensively detailed as for this compound in the reviewed literature.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the discussed mechanisms and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. This compound | C31H40O15 | CID 5319292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Leucosceptoside A | C30H38O15 | CID 10394343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acteoside and this compound exhibit estrogenic/antiestrogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Martynoside and its Aglycone: Unveiling the Impact of Glycosylation on Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the phenylethanoid glycoside, Martynoside, and its corresponding aglycone. This compound, a naturally occurring compound found in various medicinal plants, has garnered significant interest for its diverse pharmacological properties. Understanding the biological activity of its aglycone—the molecule remaining after the removal of its sugar moieties—is crucial for elucidating structure-activity relationships and optimizing its therapeutic potential.
Key Findings at a Glance:
| Feature | This compound (Glycoside) | This compound Aglycone |
| Structure | Composed of a central glucose unit linked to a rhamnose sugar, a hydroxytyrosol moiety, and a caffeic acid moiety. | The non-sugar core, consisting of the hydroxytyrosol and caffeic acid moieties linked by an ester bond. Structurally identical to the aglycone of Acteoside (Verbascoside). |
| Antioxidant Activity | Possesses notable antioxidant properties. | Generally exhibits more potent in vitro antioxidant activity. |
| Anti-inflammatory Activity | Demonstrates significant anti-inflammatory effects by modulating key signaling pathways. | Expected to show enhanced in vitro anti-inflammatory effects due to increased bioavailability at the cellular level. |
| Neuroprotective Effects | Exhibits neuroprotective capabilities. | The constituent parts of the aglycone (hydroxytyrosol and caffeic acid) have been shown to possess significant neuroprotective activity. |
| Anticancer Potential | Displays anticancer and cytotoxic activities against various cancer cell lines. | While direct comparative data is limited, aglycones of similar flavonoids often show increased in vitro cytotoxicity. |
| Signaling Pathway Modulation | Modulates pathways including NF-κB, MAPK, and JAK/STAT. | The aglycone components are known to modulate similar inflammatory and cell survival pathways. |
Unlocking Potency: The Role of the Aglycone
This compound belongs to the family of phenylethanoid glycosides. Its structure features a central glucose molecule to which a rhamnose sugar is attached. This disaccharide is further linked to a hydroxytyrosol group and a caffeic acid group. The aglycone of this compound is formed upon the hydrolysis of these sugar units, leaving the core structure of hydroxytyrosol and caffeic acid linked by an ester bond. Notably, this aglycone is structurally identical to that of a more widely studied phenylethanoid glycoside, Acteoside (also known as Verbascoside). This structural similarity allows for the extrapolation of findings from Acteoside and its aglycone to better understand this compound.
Generally, the glycosidic form of a compound enhances its water solubility and stability in vivo. However, the aglycone form is often more biologically active in vitro due to its smaller size and increased lipophilicity, which facilitates easier passage through cell membranes.
Comparative Biological Activity: A Data-Driven Overview
While direct head-to-head comparative studies on this compound and its intact aglycone are limited, analysis of related compounds and the individual components of the aglycone provides valuable insights.
Antioxidant Activity
Both this compound and its aglycone components exhibit potent antioxidant activity by scavenging free radicals. Studies on Acteoside, which shares the same aglycone, have shown that the aglycone components, caffeic acid and hydroxytyrosol, are significant contributors to its overall antioxidant effect.
| Compound | Assay | IC50 Value | Source |
| Acteoside | DPPH Radical Scavenging | 1.28 µM | [1] |
| Caffeic Acid | DPPH Radical Scavenging | 2.22 µM | [1] |
| 3',4'-dihydroxyphenylethanol (Hydroxytyrosol) | DPPH Radical Scavenging | 7.72 µM | [1] |
Note: Lower IC50 values indicate higher antioxidant activity.
Anti-inflammatory Activity
This compound has been shown to exert anti-inflammatory effects.[2] Acteoside, with the same aglycone, has been demonstrated to inhibit pro-inflammatory signaling pathways such as NF-κB, MAPK, and JAK/STAT.[3][4] It is generally observed that the aglycone forms of flavonoids and related polyphenols exhibit stronger anti-inflammatory activity in cellular assays.
Neuroprotective Effects
Phenylethanoid glycosides, including this compound, are recognized for their neuroprotective properties. A study on Acteoside and its aglycones, caffeic acid and 3',4'-dihydroxyphenylethanol (hydroxytyrosol), revealed that all three compounds exhibited significant neuroprotective activities against glutamate-induced neurotoxicity in primary cultured rat cortical cells.[5] They were found to inhibit intracellular calcium influx, reduce the overproduction of nitric oxide, and decrease the formation of reactive oxygen species.[5]
Anticancer Activity
This compound has been reported to possess anticancer and cytotoxic properties.[2] For instance, it has shown antiestrogenic effects in MCF-7 breast cancer cells.[2] While direct comparative data for its aglycone is scarce, studies on other flavonoids often indicate that the aglycone is more cytotoxic to cancer cells in vitro.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound and its aglycone are mediated through the modulation of various intracellular signaling pathways.
This compound
-
Anti-inflammatory Pathways: this compound, similar to other phenylethanoid glycosides like Acteoside, is known to modulate key inflammatory pathways. Acteoside has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical regulator of the inflammatory response.[3][6] It also modulates the Mitogen-Activated Protein Kinase (MAPK) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling cascades, which are involved in the production of pro-inflammatory cytokines.[3][4]
-
Estrogen Receptor Pathway: this compound has been identified as a potent antiestrogen in MCF-7 cells, where it increases the levels of Insulin-like Growth Factor Binding Protein 3 (IGFBP3) through an Estrogen Receptor (ER)-mediated pathway.[2]
This compound Aglycone
The aglycone, being the core active moiety, is expected to interact more directly with intracellular targets.
-
Neuroprotective Pathways: The aglycone components of Acteoside (and therefore this compound) protect neurons by inhibiting glutamate-induced calcium influx and subsequent nitric oxide production and reactive oxygen species formation.[5] This helps in preserving mitochondrial membrane potential and the activity of antioxidant enzymes.[5]
Experimental Protocols
The following are generalized protocols for key experiments used to assess the biological activities of this compound and its aglycone.
Enzymatic Hydrolysis of this compound to its Aglycone
Principle: This protocol describes the enzymatic cleavage of the glycosidic bonds of this compound to yield its aglycone. Enzymes with β-glucosidase and α-rhamnosidase activity are required.
Materials:
-
This compound
-
Enzyme preparation (e.g., hesperidinase from Aspergillus niger, which contains both β-glucosidase and α-rhamnosidase activity, or a combination of purified enzymes)
-
Citrate-phosphate buffer (pH 5.0)
-
Ethyl acetate
-
Deionized water
-
Reaction vials
-
Incubator/shaker
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Dissolve a known amount of this compound in the citrate-phosphate buffer in a reaction vial.
-
Add the enzyme preparation to the solution. The optimal enzyme-to-substrate ratio should be determined empirically.
-
Incubate the reaction mixture at an optimal temperature (e.g., 50°C) with gentle shaking for 24-48 hours.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete (indicated by the disappearance of the this compound peak and the appearance of the aglycone peak), stop the reaction by heating the mixture to denature the enzyme (e.g., 90°C for 10 minutes).
-
Cool the mixture and extract the aglycone using an equal volume of ethyl acetate. Repeat the extraction three times.
-
Combine the organic layers, wash with deionized water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude aglycone.
-
The crude aglycone can be further purified using column chromatography.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.
Materials:
-
DPPH solution (in methanol)
-
Test compounds (this compound and its aglycone) dissolved in a suitable solvent (e.g., methanol or DMSO)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control.
-
In a 96-well plate, add a specific volume of each dilution to the wells.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the test compound.
Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
Principle: This assay assesses the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS). NO production is an indicator of the inflammatory response.
Materials:
-
RAW 264.7 macrophage cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
LPS from E. coli
-
Test compounds (this compound and its aglycone)
-
Griess Reagent (for NO measurement)
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight in a CO2 incubator.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells with solvent), and a positive control (cells with LPS only).
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant, which is a stable product of NO, using the Griess Reagent according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm).
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
MTT Cell Viability Assay
Principle: This colorimetric assay is used to assess cell viability and proliferation. It is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.
Materials:
-
Target cancer cell line or neuronal cell line
-
Cell culture medium
-
Test compounds
-
MTT solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm.
-
Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration that inhibits cell growth by 50%) can be calculated.
Conclusion
The available evidence strongly suggests that while this compound is a promising bioactive compound, its aglycone may possess enhanced potency in various in vitro biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects. This is a common trend observed for many glycosidic natural products. The sugar moieties of this compound likely play a crucial role in its solubility, stability, and pharmacokinetic profile in vivo, potentially acting as a pro-drug that is metabolized to its more active aglycone.
Further direct comparative studies are warranted to fully elucidate the quantitative differences in the bioactivity of this compound and its intact aglycone. Such research will be invaluable for the rational design of novel therapeutic agents based on the core structure of this potent phenylethanoid glycoside.
References
- 1. researchgate.net [researchgate.net]
- 2. Acteoside and this compound exhibit estrogenic/antiestrogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacokinetic property and pharmacological activity of acteoside: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acteoside inhibits inflammatory response via JAK/STAT signaling pathway in osteoarthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acteoside and its aglycones protect primary cultures of rat cortical cells from glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acteoside Counteracts Interleukin-1β-Induced Catabolic Processes through the Modulation of Mitogen-Activated Protein Kinases and the NFκB Cellular Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Martynoside: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. While specific disposal guidelines for Martynoside are not extensively documented, a conservative approach based on its classification as a glycoside and general principles of laboratory chemical waste management provides a clear path forward. This guide offers essential, step-by-step procedures for the safe handling and disposal of this compound waste streams.
The foundational principle for managing laboratory waste is to formulate a disposal plan before any experimental work begins.[1] All chemical waste, including this compound, should be treated as hazardous unless confirmed otherwise by your institution's safety office.[2]
Immediate Safety and Handling
Due to the limited availability of comprehensive toxicological data, this compound should be handled as a potentially hazardous substance.[3] All handling, including preparation for disposal, should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation risks.[4]
Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times when handling this compound and its associated waste. The following table outlines the recommended protective equipment based on guidelines for similar compounds.
| Equipment | Specifications | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and airborne particles.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound.[3] |
| Body Protection | Impervious laboratory coat | Provides a barrier against spills and contamination.[4] |
| Respiratory Protection | Dust mask or respirator | Recommended when handling fine powders or creating aerosols.[3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process of identification, segregation, and collection, culminating in removal by trained hazardous waste personnel.
Step 1: Waste Identification and Segregation
All materials contaminated with this compound must be segregated from general waste and other incompatible chemical waste streams to prevent dangerous reactions.[5][6] Keep different waste types (e.g., halogenated vs. non-halogenated solvents) in separate, appropriate containers.[1]
Step 2: Collection of this compound Waste
Different forms of this compound waste require specific collection procedures. Under no circumstances should this compound or its solutions be disposed of in the regular trash or down the sanitary sewer system.[3]
-
Unused or Expired Solid this compound: Collect in its original container or a new, securely sealed, and clearly labeled waste container. Do not mix with other waste unless compatibility is confirmed.[3]
-
This compound Solutions: Collect all liquid waste containing this compound in a designated, leak-proof container that is chemically compatible with the solvent used.[2][3]
-
Contaminated Labware and PPE: Items such as used weighing papers, pipette tips, gloves, and other contaminated disposable materials should be placed in a separate, clearly labeled, and sealed container designated for solid chemical waste.[3][4]
Step 3: Managing Empty Containers
Under federal regulations, a container that held a hazardous chemical is not considered "empty" until it has been properly decontaminated.[1]
-
Triple-Rinse Procedure: Rinse the empty this compound container three times with a suitable solvent (e.g., ethanol, methanol) capable of removing the residue.[3][7]
-
Collect Rinsate: The rinsate from this process is considered hazardous waste and must be collected in the appropriate liquid waste container.[3][7]
-
Final Disposal: Once triple-rinsed, deface or remove the original label, and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[2]
Step 4: Labeling and Storage
Proper labeling is critical for safety and regulatory compliance.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound" (no formulas or abbreviations), the solvent(s) used, and the date when waste was first added to the container.[2][6]
-
Storage: Store sealed waste containers in a designated Satellite Accumulation Area (SAA).[8] This area should provide secondary containment to catch any potential leaks and should segregate incompatible wastes.[2][5] Keep waste containers closed at all times except when adding waste.[1][8]
Step 5: Final Disposal
Once a waste container is full or the accumulation time limit is reached, arrange for pickup through your institution's Environmental Health and Safety (EHS) or equivalent office.[3][8] They will manage the final disposal at a licensed treatment, storage, and disposal facility.
Disposal Summary
The following table summarizes the disposal pathways for various this compound waste streams.
| Waste Stream | Collection & Handling Protocol | Final Disposal Pathway |
| Solid this compound | Collect in a sealed, compatible container. | Via institutional hazardous waste program. |
| Liquid Waste (Solutions) | Collect in a labeled, leak-proof container compatible with the solvent. Do not pour down the drain.[4] | Via institutional hazardous waste program. |
| Contaminated Labware | Place in a clearly labeled, sealed container for solid chemical waste.[4] | Via institutional hazardous waste program. |
| "Empty" Containers | Triple-rinse with a suitable solvent; collect rinsate as hazardous waste.[3] | After triple-rinsing, dispose of as regular lab glass/plastic per institutional policy.[2] |
Disposal Workflow
The logical flow for the proper disposal of this compound waste is illustrated below. This process ensures that all safety and regulatory steps are followed from the point of generation to final removal.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. vumc.org [vumc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. danielshealth.com [danielshealth.com]
- 6. benchchem.com [benchchem.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling Martynoside
For Immediate Implementation by Laboratory Personnel
This guide provides critical safety and logistical information for the handling of Martynoside, a bioactive glycoside with noted anti-estrogen and cytotoxic properties. All researchers, scientists, and drug development professionals must adhere to these protocols to ensure personal safety and prevent contamination. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, and conflicting safety information for structurally similar compounds like Acteoside (Verbascoside), a cautious approach is mandated. Therefore, this guidance is based on the more stringent recommendations for handling potentially hazardous and cytotoxic compounds.
Core Personal Protective Equipment (PPE) Requirements
When handling this compound in any form (solid or in solution), the following minimum PPE is required to prevent skin and eye contact, inhalation, and ingestion.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | To prevent skin contact. Double-gloving allows for the safe removal of the outer glove immediately after handling the compound. |
| Eye Protection | Safety glasses with side shields or safety goggles | To protect eyes from splashes or airborne particles of the compound. |
| Body Protection | A disposable gown or a dedicated lab coat (long-sleeved, knee-length) | To protect skin and personal clothing from contamination. |
Enhanced Precautions for Specific Procedures
Certain laboratory procedures may increase the risk of exposure and require additional protective measures.
| Scenario | Required PPE | Rationale |
| Handling Powdered this compound (e.g., weighing, preparing solutions) | All core PPE plus a fit-tested N95 respirator or higher | To prevent inhalation of fine particles. These activities should be performed in a chemical fume hood or a powder containment hood. |
| Procedures with a high risk of aerosol generation (e.g., vortexing, sonicating) | All core PPE plus a fit-tested N95 respirator or higher and a face shield | To provide an additional layer of protection for the face and respiratory system from aerosols. These procedures should be conducted within a certified biological safety cabinet (BSC) or chemical fume hood.[1] |
| High-Concentration Solutions | All core PPE with an emphasis on double-gloving and a disposable gown | To mitigate the increased risk associated with higher concentrations of the compound. |
Procedural Guidance: Donning, Doffing, and Disposal
Proper technique in putting on and taking off PPE is crucial to prevent exposure.
Donning (Putting On) PPE Workflow:
Caption: Sequential process for correctly donning PPE.
Doffing (Taking Off) PPE Workflow:
The principle of doffing is to touch contaminated surfaces only with other contaminated surfaces (i.e., gloved hands).
Caption: Step-by-step procedure for the safe removal of PPE.
Disposal Plan:
-
Solid Waste: All disposable PPE (gloves, gowns, masks) and any materials contaminated with this compound (e.g., pipette tips, absorbent pads) must be disposed of as hazardous chemical waste.[1] These items should be collected in a designated, clearly labeled, and sealed waste container.
-
Liquid Waste: Solutions containing this compound should be collected and disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not pour solutions down the drain.
-
Sharps: Needles and other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.[1]
Emergency Procedures
Skin Exposure:
-
Immediately remove contaminated clothing.
-
Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes.
-
Seek medical attention.
Eye Exposure:
-
Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
Remove contact lenses if present and easy to do so.
-
Seek immediate medical attention.[2]
Inhalation:
-
Move the individual to fresh air immediately.
-
If breathing is difficult, provide oxygen.
-
Seek medical attention.[2]
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.[2]
This information is intended to provide a robust framework for the safe handling of this compound. It is imperative that all personnel receive training on these procedures and that a risk assessment is conducted for any new experimental protocol involving this compound.[3] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
